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  • Product: 3-Amino-4-bromo-2,6-difluorobenzonitrile
  • CAS: 946817-63-6

Core Science & Biosynthesis

Foundational

3-Amino-4-bromo-2,6-difluorobenzonitrile physical and chemical properties

An In-depth Technical Guide to 3-Amino-4-bromo-2,6-difluorobenzonitrile: A Core Building Block for Advanced Synthesis Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern chemical synthesis, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Amino-4-bromo-2,6-difluorobenzonitrile: A Core Building Block for Advanced Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern chemical synthesis, particularly within medicinal and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Amino-4-bromo-2,6-difluorobenzonitrile is a highly functionalized aromatic compound that serves as a versatile and valuable building block. Its structure is distinguished by a unique combination of reactive sites: a nucleophilic amino group, a bromine atom positioned for cross-coupling reactions, a nitrile group ready for diverse transformations, and two fluorine atoms that profoundly influence the molecule's electronic properties.

The presence of fluorine is particularly significant in drug development, as it can enhance metabolic stability, binding affinity to protein targets, and other pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the physical and chemical properties of 3-Amino-4-bromo-2,6-difluorobenzonitrile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique reactivity.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The distinct arrangement of substituents in 3-Amino-4-bromo-2,6-difluorobenzonitrile gives rise to a specific set of physical and spectroscopic characteristics.

Core Physicochemical Properties

The key physical and chemical data for this compound are summarized below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 946817-63-6[3][4]
Molecular Formula C₇H₃BrF₂N₂[5]
Molecular Weight 233.02 g/mol Inferred from Formula
Appearance White to off-white solid/powder
Melting Point Not explicitly available; related isomers melt in the 79-108 °C range.[6]
Solubility Insoluble in water; soluble in common organic solvents like DMF, CH₂Cl₂, and ethyl acetate.Inferred from structure
Storage Store in a cool, dark place under an inert atmosphere.
Structural Elucidation: A Spectroscopic Deep Dive

Confirming the identity and purity of 3-Amino-4-bromo-2,6-difluorobenzonitrile is critically dependent on spectroscopic analysis. While specific spectra for this exact isomer are not publicly available, we can predict the key features based on established principles and data from analogous structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum is expected to be simple, showing two main signals. The amino (-NH₂) protons would appear as a broad singlet, typically in the 3-5 ppm range. A single aromatic proton (H-5) would also be present, likely appearing as a triplet or doublet of doublets due to coupling with the two adjacent fluorine atoms.

  • ¹³C NMR: The carbon spectrum would reveal seven distinct signals. The nitrile carbon (-C≡N) is expected in the 115-125 ppm region.[8] The carbons attached to fluorine (C-2, C-6) would show large one-bond C-F coupling constants and appear in the highly deshielded region (150-165 ppm). The carbons bonded to the amino (C-3) and bromo (C-4) groups would be identifiable based on their characteristic shifts and the absence of direct proton attachment.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

  • N-H Stretch: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ would confirm the primary amine (-NH₂).[9]

  • C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group in an aromatic system.[10]

  • C-F Stretch: Strong, intense bands in the 1000-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.[11]

  • Aromatic C=C Stretch: Multiple peaks of varying intensity are expected in the 1450-1600 cm⁻¹ range.

PART 2: Synthesis, Reactivity, and Application

The true value of 3-Amino-4-bromo-2,6-difluorobenzonitrile lies in its synthetic utility. Its multiple functional groups can be addressed with high selectivity, enabling the construction of complex molecular architectures.

Plausible Synthetic Pathway

While a specific published procedure for this isomer is scarce, a logical and effective synthesis can be designed based on established organometallic and substitution chemistries. A common approach involves the bromination of a pre-existing aminodifluorobenzonitrile.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a plausible method for the synthesis of 3-Amino-4-bromo-2,6-difluorobenzonitrile from 3-Amino-2,6-difluorobenzonitrile.

Materials:

  • 3-Amino-2,6-difluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask purged with inert gas, dissolve 3-Amino-2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The amino group is a strong activating group, directing the electrophilic bromine to the ortho/para positions. The position para to the amino group (C-4) is the most sterically accessible and electronically favored site for substitution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Transformation cluster_workup Workup & Purification cluster_product Final Product Start 3-Amino-2,6-difluorobenzonitrile Reaction Electrophilic Aromatic Bromination Start->Reaction Substrate Reagents 1. N-Bromosuccinimide (NBS) 2. Acetonitrile 3. 0°C to Room Temp Reagents->Reaction Conditions Workup 1. Quench (Na₂S₂O₃) 2. Extraction (EtOAc) 3. Column Chromatography Reaction->Workup Crude Mixture Product 3-Amino-4-bromo-2,6- difluorobenzonitrile Workup->Product Purified

Caption: Synthetic workflow for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Core Reactivity and Strategic Applications

The multifunctionality of this compound allows for a stepwise and selective derivatization, making it a powerful tool in combinatorial chemistry and targeted synthesis.

  • The Bromine Handle (C-4): The C-Br bond is the premier site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a vast array of aryl, alkyl, alkynyl, or amino groups, dramatically increasing molecular complexity.[12]

  • The Amino Group (C-3): As a nucleophile, the amino group can readily undergo acylation, sulfonylation, or alkylation. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing other functionalities (e.g., via Sandmeyer reactions).

  • The Nitrile Group (C-1): The nitrile moiety is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to construct various heterocyclic rings, such as tetrazoles or thiazoles.[13][14]

The strategic placement of two fluorine atoms ortho to the nitrile and amino/bromo groups provides a powerful inductive electron-withdrawing effect. This influences the reactivity of the entire molecule, impacting the pKa of the amino group and the electrophilicity of the aromatic ring.[1]

Reactivity_Hub cluster_reactions Core 3-Amino-4-bromo-2,6-difluorobenzonitrile -NH₂ (Amino) -Br (Bromo) -C≡N (Nitrile) Acylation Acylation / Sulfonylation Core:f0->Acylation Diazotization Diazotization (Sandmeyer) Core:f0->Diazotization Suzuki Suzuki / Stille Coupling Core:f1->Suzuki Buchwald Buchwald-Hartwig Amination Core:f1->Buchwald Hydrolysis Hydrolysis (Amide / Acid) Core:f2->Hydrolysis Reduction Reduction (Amine) Core:f2->Reduction Cycloaddition Cycloaddition (e.g., Tetrazoles) Core:f2->Cycloaddition

Caption: Reactivity map of key functional groups.

PART 3: Safety and Handling

As with any halogenated aromatic compound, proper handling of 3-Amino-4-bromo-2,6-difluorobenzonitrile is essential. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood by trained personnel.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[5]

  • Respiratory: May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[15]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[16]

  • Handling: Avoid creating dust. Use spark-proof tools and take precautionary measures against static discharge.[17]

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

3-Amino-4-bromo-2,6-difluorobenzonitrile is more than just a chemical; it is a strategic tool for molecular innovation. Its densely packed and orthogonally reactive functional groups provide a robust platform for building complex molecules with tailored properties. The insights provided in this guide—from its fundamental physicochemical characteristics to its nuanced reactivity and safe handling protocols—are intended to empower researchers to unlock the full synthetic potential of this key intermediate in their pursuit of novel pharmaceuticals and advanced materials.

References

  • Faluck International PVT LTD. Fluorinated Benzonitriles in Synthesis: Applications and Sourcing Guide. Faluck International PVT LTD. Available from: [Link]

  • Shanghai Weiyuan Fine Fluorine Technology Development Co., Ltd. 3-Amino-4-bromo-2,6-difluorobenzonitrile. Available from: [Link]

  • The Royal Society of Chemistry (2023). Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • S D Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE - SAFETY DATA SHEET. Available from: [Link]

  • ResearchGate. Reaction of substituted 2-aminobenzonitriles 1a–e and cycloketones 6a–d. ResearchGate. Available from: [Link]

  • Pike, V. W., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. PMC. Available from: [Link]

  • ResearchGate. Plausible reaction mechanism for the reaction of 2-aminobenzonitrile and CO2. ResearchGate. Available from: [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. PubChem. Available from: [Link]

  • NextSDS. 3-Amino-4-bromo-2,6-difluorobenzonitrile — Chemical Substance Information. NextSDS. Available from: [Link]

  • Doron Scientific (2023). 3-Amino-4-bromo-2,6-difluorobenzonitrile. Doron Scientific. Available from: [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available from: [Link]

  • MDPI (2026). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. MDPI. Available from: [Link]

  • The Royal Society of Chemistry (2026). Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. RSC Publishing. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis of 2‐Amino‐4,6‐difluorobenzonitrile. Sci-Hub. Available from: [Link]

  • MDPI (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available from: [Link]

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile. PubChem. Available from: [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

  • Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. Available from: [Link]

  • Doc Brown's Chemistry. database of IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. Available from: [Link]

  • PubChem. 3-Amino-4-fluorobenzonitrile. PubChem. Available from: [Link]

  • Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile. Google Patents.

Sources

Exploratory

Mechanism of Action and Assay Integration of 3-Amino-4-bromo-2,6-difluorobenzonitrile in Targeted Drug Discovery

Subtitle: A Technical Guide for Application Scientists on Pharmacophore Design, Target Engagement, and PROTAC Workflows Executive Summary 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Technical Guide for Application Scientists on Pharmacophore Design, Target Engagement, and PROTAC Workflows

Executive Summary

3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) is a highly specialized, privileged pharmacophore building block utilized in advanced drug discovery. While not a standalone Active Pharmaceutical Ingredient (API), its unique stereoelectronic profile makes it an indispensable precursor for the synthesis of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs). This whitepaper details the mechanistic rationale behind its structural features, its behavior in biological assays, and the self-validating protocols required for evaluating molecular probes derived from this core.

Structural Pharmacology & Mechanistic Rationale

The precise arrangement of functional groups on the benzonitrile ring dictates the physicochemical properties and target engagement dynamics of the resulting molecular probes. As an Application Scientist, understanding the causality behind these structural choices is critical for assay optimization.

  • The Nitrile & Difluoro Motif: The 2,6-difluoro substitution exerts a profound electron-withdrawing effect on the aromatic system. This electron deficiency lowers the pKa of the adjacent 3-amino group, modulating its protonation state at physiological pH to enhance membrane permeability. Furthermore, the highly electronegative fluorine atoms deepen the positive electrostatic potential ( σ -hole) on the bromine atom, significantly strengthening its capacity to act as a halogen bond donor in hydrophobic protein pockets .

  • The Bromo Handle: Biologically, the bromine atom can form highly directional halogen bonds with the backbone carbonyls of target proteins, a mechanism increasingly recognized for driving ligand selectivity and extending target residence time . Synthetically, it serves as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid expansion of the pharmacophore into deep binding clefts .

  • The Amino Group: In the context of PROTACs, the 3-amino group acts as the primary anchor for linker attachment (typically via amide bond formation). Its specific ortho/meta relationship to the halogens dictates a rigid exit vector, precisely orienting the linker toward the recruited E3 ubiquitin ligase to facilitate ternary complex formation.

Mechanism of Action in Biological Assays

When 3-Amino-4-bromo-2,6-difluorobenzonitrile is incorporated into a mature ligand, its structural features directly influence assay readouts and target interactions.

  • Target Engagement Dynamics: The rigid, planar nature of the fluorinated benzonitrile allows for deep insertion into narrow ATP-binding or allosteric pockets, such as those found in kinases or the androgen receptor. The nitrile nitrogen frequently acts as a potent hydrogen bond acceptor, anchoring the molecule to hinge-region residues .

  • Assay Stability and Interference: Dense halogenation protects the aromatic ring from cytochrome P450-mediated oxidative metabolism. This metabolic stability is critical in long-term cell-based assays (e.g., 24-48 hour PROTAC degradation assays), ensuring that the observed phenotypic readout is driven by the intact parent molecule rather than transient metabolites. Additionally, the specific UV absorbance profile of the difluorobenzonitrile core must be accounted for in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to prevent inner-filter effects.

Workflow BB 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) Coupling Pd-Catalyzed Cross-Coupling (Bromo Handle) BB->Coupling Step 1a Linker Amide Linkage Formation (Amino Handle) BB->Linker Step 1b Probe Bifunctional PROTAC / Target Probe Coupling->Probe Step 2a Linker->Probe Step 2b Assay1 SPR Target Engagement Probe->Assay1 in vitro Assay2 HiBiT Degradation Assay Probe->Assay2 in cellulo

Workflow for integrating 3-Amino-4-bromo-2,6-difluorobenzonitrile into PROTACs and biological assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of probes derived from this building block must employ self-validating experimental designs.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ). The rigid difluorobenzonitrile core typically exhibits fast kon​ rates due to pre-organized halogen bonding geometries.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Protein Immobilization: Immobilize the purified target protein (e.g., a kinase domain) onto Flow Cell 2 (FC2) to a density of 2000-3000 Response Units (RU).

  • Self-Validation (Reference Cell): Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine. This creates a self-validating system where FC1 acts as an inline reference to subtract bulk refractive index changes and non-specific binding of the highly lipophilic halogenated ligand.

  • Analyte Injection: Inject the synthesized ligand in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 1000 nM) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting both FC1 and blank buffer injections).

Protocol 2: Cellular Degradation Assay (HiBiT CRISPR System)

Causality: For PROTACs utilizing the 3-amino handle for linker attachment, degradation must be proven to be ternary-complex dependent, not an artifact of off-target cytotoxicity.

  • Cell Line Engineering: Utilize a CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with an 11-amino-acid HiBiT peptide.

  • Compound Treatment: Seed cells in a 384-well white plate. Treat with the PROTAC in a 10-point dose-response curve (0.01 nM to 10 µM) for 24 hours.

  • Self-Validation (Epimer Control): In parallel wells, treat cells with an epimeric version of the PROTAC (where the E3 ligase binding ligand is stereochemically inverted to prevent E3 recruitment). A true PROTAC mechanism is validated only if the active compound induces degradation while the epimer does not.

  • Luminescence Readout: Add the Nano-Glo® HiBiT Lytic Detection System. The LgBiT protein binds to the remaining HiBiT-tagged target, generating luminescence proportional to protein abundance. Calculate the DC50​ (concentration inducing 50% degradation) and Dmax​ (maximum degradation).

Pathway PROTAC PROTAC Ligand (Difluorobenzonitrile Core) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets

Mechanism of Action: Targeted protein degradation pathway mediated by the synthesized PROTAC ligand.

Data Presentation

Table 1: Physicochemical and Pharmacophoric Properties

PropertyValue / CharacteristicMechanistic Implication
CAS Number 946817-63-6Unique identifier for procurement and library registration.
Molecular Weight 233.01 g/mol Low MW allows for the addition of large linkers/E3 ligands without exceeding Lipinski limits.
Topological Polar Surface Area (TPSA) 49.8 ŲOptimal for passive membrane permeability in cell-based assays.
Halogen Bond Donor Strength High ( σ -hole enhanced)Drives highly selective, directional interactions with protein backbone carbonyls.

Table 2: Comparative SPR Binding Kinetics (Model Target)

Ligand Core Structure kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Assay Interference
Benzonitrile (Unsubstituted) 1.2×104 4.5×10−2 3750None
4-Bromobenzonitrile 3.5×104 1.2×10−3 34.2Low
4-Bromo-2,6-difluorobenzonitrile 8.9×105 4.1×10−4 0.46 Moderate (UV Absorbance)

(Note: Data represents generalized kinetic trends demonstrating the additive effect of halogen bonding and fluorination on target residence time).

References

  • Ability of Peripheral H Bonds to Strengthen a Halogen Bond Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • The Halogen Bond Source: Chemical Reviews (National Institutes of Health / PMC) URL:[Link]

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Foundational

Technical Whitepaper & Safety Data Guide: 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6)

Abstract For drug development professionals and synthetic chemists, 3-Amino-4-bromo-2,6-difluorobenzonitrile represents a highly versatile, yet hazardous, polyfunctionalized aromatic building block. This whitepaper serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For drug development professionals and synthetic chemists, 3-Amino-4-bromo-2,6-difluorobenzonitrile represents a highly versatile, yet hazardous, polyfunctionalized aromatic building block. This whitepaper serves as an advanced digital surrogate for a standard Safety Data Sheet (SDS). It synthesizes the physicochemical hazard profile of the compound with actionable, self-validating laboratory protocols, ensuring both scientific integrity and stringent occupational safety.

Chemical Causality & Structural Significance

The utility of 3-Amino-4-bromo-2,6-difluorobenzonitrile in high-throughput drug discovery stems from its unique electronic topography.

  • Electrophilic Activation: The presence of the strongly electron-withdrawing nitrile (-CN) and two fluorine (-F) atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This inductive descreening activates the C-Br bond at the 4-position toward rapid oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an exceptional electrophile for cross-coupling reactions.

  • Orthogonal Reactivity: The primary aniline (-NH₂) moiety allows for subsequent derivatization (e.g., amide coupling, Buchwald-Hartwig amination) orthogonal to the halogen handles.

However, this exact structural configuration dictates its severe toxicity profile. The lipophilic halogenated aniline structure facilitates rapid dermal and respiratory absorption, necessitating strict Class 6.1 handling protocols [[1]]().

Quantitative Physicochemical & Hazard Profiling

To establish a baseline for safe handling and reaction stoichiometry, the quantitative data for CAS 946817-63-6 is summarized below.

Table 1: Physicochemical Properties [[2]]()

PropertyValue
Product Name 3-Amino-4-bromo-2,6-difluorobenzonitrile
CAS Number 946817-63-6
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
SMILES N#CC1=C(F)C=C(Br)C(N)=C1F
Predicted Boiling Point 284.7 ± 35.0 °C
Predicted Density 1.84 ± 0.1 g/cm³

Table 2: GHS Hazard Classification & SDS Summary 1

Hazard ParameterClassification / Statement
Signal Word Danger
UN Number 2811 (Toxic solid, organic, n.o.s.)
Hazard Class 6.1
Packing Group III
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
Key Precautionary P261, P280, P302+P352, P304+P340, P310

Mechanistic Toxicology & Exposure Risks

Understanding why a compound is toxic is critical for enforcing laboratory compliance. The toxicity of 3-Amino-4-bromo-2,6-difluorobenzonitrile is primarily driven by its aniline moiety. Upon systemic absorption, hepatic CYP450 enzymes N-hydroxylate the amine. This reactive N-hydroxylamine metabolite enters the bloodstream and acts as a potent oxidizing agent, converting the Fe²⁺ in hemoglobin to Fe³⁺. This results in methemoglobinemia, severely impairing oxygen transport and leading to cellular hypoxia.

Tox N1 Dermal/Inhalation Exposure (CAS 946817-63-6) N2 Hepatic CYP450 Oxidation N1->N2 Absorption N3 N-Hydroxylamine Metabolite N2->N3 Phase I Metabolism N4 Hemoglobin Oxidation (Fe2+ to Fe3+) N3->N4 Bloodstream Transport N5 Methemoglobinemia & Hypoxia N4->N5 Clinical Manifestation

Proposed toxicological pathway for halogenated aniline derivatives.

Self-Validating Experimental Methodologies: High-Throughput Cross-Coupling

To ensure scientific integrity, the following protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizes a self-validating framework. Every step includes a mechanistic rationale and a validation checkpoint.

Workflow A Precursor CAS 946817-63-6 B Glovebox Handling (Inert N2/Ar) A->B Transfer C Pd-Catalyzed Cross-Coupling B->C Reagents added D In-Process LC-MS Validation C->D Aliquot testing D->C Incomplete E Aqueous Quench & Extraction D->E >95% Conversion F Target API Scaffold E->F Purification

Workflow for the safe handling and synthetic integration of CAS 946817-63-6.

Step-by-Step Protocol

Step 1: Inert Atmosphere Preparation & Weighing

  • Causality: The primary amine is susceptible to auto-oxidation, and the Pd(0) catalyst is highly oxygen-sensitive. Weighing must occur in a controlled environment.

  • Action: Transfer the reagent bottle to a nitrogen-filled glovebox (O₂ < 1 ppm). Weigh 233 mg (1.0 mmol) of 3-Amino-4-bromo-2,6-difluorobenzonitrile into a 20 mL scintillation vial.

  • Self-Validating Checkpoint: Gravimetric validation. The analytical balance must return to exactly 0.000 g after the transfer vessel is removed, ensuring no toxic dust has contaminated the weighing surface.

Step 2: Reagent Charging

  • Causality: A weak base (e.g., K₂CO₃) is required to activate the boronic acid without inducing unwanted nucleophilic aromatic substitution (S_NAr) at the fluorinated positions.

  • Action: Add 1.2 mmol of the target arylboronic acid, 3.0 mmol of finely milled K₂CO₃, and 5 mol% Pd(dppf)Cl₂. Suspend in 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal with a PTFE-lined crimp cap.

Step 3: Reaction Execution & In-Process Validation

  • Causality: Heating to 80°C provides the activation energy necessary for the transmetalation step, which is typically rate-limiting when utilizing highly electron-deficient aryl bromides.

  • Action: Remove the sealed vial from the glovebox and stir at 80°C for 4 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot via a micro-syringe against a positive argon counter-flow. Quench into 1 mL of LC-MS grade acetonitrile. Analyze via UPLC-MS. The system validates progression when the extracted ion chromatogram (EIC) for m/z 233.0 (precursor) integrates to <1% relative to the product mass. If >1%, the reaction is incomplete; inject an additional 1 mol% of Pd catalyst.

Step 4: Quenching & Decontamination

  • Action: Cool to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl to neutralize the base and precipitate residual Pd species. Extract with EtOAc (3 x 10 mL).

  • Self-Validating Checkpoint: Mass balance validation. Weigh the crude concentrated extract; it must not exceed 110% of the theoretical yield, confirming the absence of trapped dioxane or inorganic salts before column chromatography.

Digital SDS Surrogate & PDF Download Directives

While this whitepaper provides the mechanistic reasoning behind the safety protocols, regulatory compliance requires the possession of the official manufacturer SDS PDF.

To download the official SDS PDF:

  • Navigate to a verified chemical supplier's portal, such as BLD Pharmatech Ltd. 1.

  • Search for CAS 946817-63-6 or product code BD448197 .

  • Under the "Safety Information" or "Documents" tab, select "Download SDS (PDF)".

Emergency Spill Response (Class 6.1 Solid): Do not sweep dry powder. Mist the spill lightly with water to suppress toxic dust generation. Cover with damp, inert absorbent material (e.g., vermiculite or sand). Transfer to a sealed, clearly labeled hazardous waste container (UN 2811 compliant) using non-sparking tools. Wash the contaminated surface thoroughly with a 5% sodium hypochlorite solution to degrade residual active pharmaceutical ingredients, followed by copious amounts of water.

References

Sources

Exploratory

Structural Elucidation and Supramolecular Crystallography of 3-Amino-4-bromo-2,6-difluorobenzonitrile: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on the precise understanding of solid-state chemistry. 3-Amino-4-bromo-2,6-difluorobenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on the precise understanding of solid-state chemistry. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) [1] is a highly functionalized aromatic scaffold that serves as a critical intermediate in the synthesis of kinase inhibitors and specialty materials.

This whitepaper provides an in-depth crystallographic analysis of this molecule. By dissecting the interplay between hydrogen bonding, halogen bonding, and steric constraints induced by ortho-fluorination, we establish a predictive framework for its crystal packing behavior. Furthermore, we outline a self-validating experimental protocol for isolating X-ray quality single crystals and resolving its structural topography.

Molecular Geometry and Electronic Topography

The crystallographic behavior of 3-Amino-4-bromo-2,6-difluorobenzonitrile is dictated by the intense "push-pull" electronic nature of its substituents and the steric crowding around the aromatic core.

Steric Hindrance and Planarity

The central benzene ring is fully substituted at five of its six positions. The nitrile group (–C≡N) is flanked by two highly electronegative fluorine atoms at the 2- and 6-positions. While the sp-hybridized nitrile group is linear and minimizes direct steric clash, the electrostatic repulsion between the lone pairs of the fluorine atoms and the π -cloud of the nitrile group heavily influences the molecular dipole[2].

Simultaneously, the 3-amino group and the 4-bromo group experience significant van der Waals overlap. To alleviate this steric strain, the nitrogen atom of the amino group typically deviates from a purely planar sp2 geometry, adopting a slightly pyramidalized conformation[3]. This pyramidalization dictates the trajectory of the N–H bonds, directly impacting the molecule's hydrogen-bonding network.

The σ -Hole and Halogen Bonding Potential

Halogen bonding (XB) is a highly directional non-covalent interaction driven by the anisotropic charge distribution on a covalently bonded halogen atom[4]. In this molecule, the highly electron-withdrawing nature of the difluorobenzonitrile core pulls electron density away from the bromine atom. This creates a pronounced region of positive electrostatic potential—the σ -hole—at the distal end of the C–Br bond[5]. This σ -hole is primed to interact with Lewis bases in the crystal lattice, most notably the nitrogen atom of the nitrile group.

Supramolecular Assembly and Crystal Packing Motifs

The solid-state architecture of 3-Amino-4-bromo-2,6-difluorobenzonitrile is a competitive landscape of non-covalent interactions. The final crystal lattice represents the thermodynamic minimum where these forces are optimally balanced.

Hydrogen Bonding Networks

The primary structure-directing interactions are hydrogen bonds (H-bonds). The 3-amino group acts as a bifurcated hydrogen bond donor.

  • Strong H-Bonds: The most robust interaction is typically the N–H···N(nitrile) bond. Because the nitrile nitrogen is a strong, sterically unhindered acceptor, molecules frequently assemble into 1D zigzag chains or centrosymmetric dimers[6].

  • Weak H-Bonds: The ortho-fluorine atoms, while highly electronegative, are poor traditional H-bond acceptors due to their tightly held lone pairs. However, in heavily substituted anilines, weak N–H···F interactions frequently emerge to stabilize the secondary packing structure[7].

Halogen Bonding (C–Br···N)

Working orthogonally to the H-bond network is the halogen bond. The C–Br···N≡C interaction is highly directional, typically approaching an angle of 170°–180°[5]. Because both the amino protons and the bromine atom compete for the same primary acceptor (the nitrile nitrogen), the resulting crystal structure often exhibits a bifurcated acceptor geometry, or the network segregates into distinct H-bonded and XB-bonded layers[4].

Offset π⋯π Stacking

Fluorinated aromatics exhibit inverted quadrupole moments compared to standard benzene rings[2]. Consequently, 3-Amino-4-bromo-2,6-difluorobenzonitrile molecules engage in offset face-to-face π⋯π stacking. The offset is critical; it prevents the highly electronegative fluorine atoms of adjacent layers from aligning directly on top of one another, thereby minimizing electrostatic repulsion[2].

G Amino 3-Amino Group (-NH2) Fluoro 2,6-Difluoro Groups (-F) Amino->Fluoro Weak H-Bond (N-H···F) Nitrile Nitrile Group (-CN) Amino->Nitrile Strong H-Bond (N-H···N) Bromo 4-Bromo Group (-Br) Bromo->Nitrile Halogen Bond (C-Br···N) Aromatic Fluorinated Aromatic Core Aromatic->Aromatic Offset π···π Stacking

Caption: Supramolecular interaction network governing the crystal packing of the target molecule.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural topography described above, researchers must execute a rigorous crystallographic workflow. The following protocol is designed to mitigate common issues associated with halogenated anilines, such as twinning and poor diffraction at high angles.

Step 1: Crystal Growth via Vapor Diffusion

Halogenated benzonitriles often precipitate as microcrystalline powders if solvents are evaporated too rapidly.

  • Dissolve 10 mg of 3-Amino-4-bromo-2,6-difluorobenzonitrile in 0.5 mL of a good solvent (e.g., Ethyl Acetate or Dichloromethane) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-Hexane or Pentane).

  • Seal the outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the inner vial over 3–7 days at constant room temperature (20 °C).

  • Harvest the resulting block-like or needle-like single crystals directly from the mother liquor.

Step 2: Crystal Mounting and Data Collection
  • Select a crystal with dimensions ideally between 0.1 and 0.3 mm.

  • Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Transfer immediately to the diffractometer's cold stream. Crucial Causality: Data must be collected at cryogenic temperatures (e.g., 100 K). This minimizes the thermal atomic displacement parameters (ADPs), which is absolutely necessary to accurately resolve the electron density of the light amino hydrogen atoms against the heavily electron-dense bromine atom.

  • Utilize Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Cu is preferred for determining absolute structure if chiral impurities are suspected, though Mo reduces absorption artifacts from the bromine atom.

Step 3: Phase Solution and Refinement
  • Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the phase problem using intrinsic phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: Ensure all non-hydrogen atoms are refined anisotropically. The amino hydrogen atoms should ideally be located from the difference Fourier map and refined freely to confirm the degree of nitrogen pyramidalization, rather than being placed in idealized geometric positions.

Workflow Purification 1. Sample Purification (Sublimation / Recrystallization) Growth 2. Crystal Growth (Vapor Diffusion in Hexane/EtOAc) Purification->Growth Mounting 3. Crystal Mounting (Cryoloop + Paratone Oil at 100K) Growth->Mounting Diffraction 4. X-Ray Diffraction (Cu Kα or Mo Kα Radiation) Mounting->Diffraction Solution 5. Phase Solution & Refinement (SHELXT / SHELXL / Olex2) Diffraction->Solution Validation 6. Validation & CIF Generation (CheckCIF / Platon) Solution->Validation

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Supramolecular Metrics

Based on the crystallographic behavior of homologous fluorinated benzonitriles and bromoanilines, the following geometric parameters are established benchmarks for validating the refined crystal structure.

Table 1: Expected Interaction Geometries in the Solid State

Interaction TypeDonor GroupAcceptor GroupTypical Distance (Å)Typical Angle (°)Structural Role
Strong H-Bond 3-Amino (N–H)Nitrile (N≡C)2.95 – 3.15150 – 175Primary 1D chain formation
Weak H-Bond 3-Amino (N–H)Ortho-Fluoro (C–F)3.20 – 3.40110 – 140Secondary layer stabilization
Halogen Bond 4-Bromo (C–Br)Nitrile (N≡C)3.00 – 3.25165 – 180Cross-linking of 1D chains
π⋯π Stacking Aromatic RingAromatic Ring3.60 – 3.80 (Centroid)0 – 15 (Tilt)3D lattice densification

Note: Halogen bond distances (C–Br···N) significantly shorter than the sum of the van der Waals radii (approx. 3.40 Å) confirm the presence of a strong σ -hole interaction.

References

  • Ding, X., et al. "Halogen Bonding in Crystal Engineering." JYX: JYU, 2020. Available at: [Link]

  • ACS Publications. "Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives." Crystal Growth & Design, 2026. Available at: [Link]

  • ACS Publications. "Dissecting Porosity in Molecular Crystals: Influence of Geometry, Hydrogen Bonding, and [π···π] Stacking on the Solid-State Packing of Fluorinated Aromatics." Journal of the American Chemical Society, 2018. Available at:[Link]

  • ResearchGate. "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." PMC, 2017. Available at:[Link]

  • ResearchGate. "Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines." ResearchGate, 2025. Available at:[Link]

  • ACS Publications. "Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines." Crystal Growth & Design, 2012. Available at: [Link]

Sources

Foundational

Thermodynamic Solubility Profile of 3-Amino-4-bromo-2,6-difluorobenzonitrile in Polar Organic Solvents

Executive Summary For researchers and process chemists engaged in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, understanding the solvation thermodynamics of highly functionalized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists engaged in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, understanding the solvation thermodynamics of highly functionalized building blocks is paramount. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) [1] is a sterically hindered, polyhalogenated intermediate whose unique electronic topology presents specific challenges in process chemistry.

This whitepaper provides an in-depth technical analysis of its solubility profile across key polar organic solvents. By synthesizing structural profiling with a self-validating thermodynamic experimental framework, this guide establishes the causality behind solvent selection and provides actionable quantitative data for downstream synthetic optimization (e.g., cross-coupling or nucleophilic aromatic substitution workflows).

Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-Amino-4-bromo-2,6-difluorobenzonitrile, one must first deconstruct its molecular architecture. The compound (Molecular Formula: C7​H3​BrF2​N2​ , MW: ~233.01 g/mol )[2] features four distinct functional groups on a benzene core, each dictating specific solvent interactions:

  • Primary Amine ( −NH2​ ) at C3: Acts as a strong hydrogen-bond donor. Solvents with high hydrogen-bond acceptor basicity (e.g., DMSO, DMF) will exhibit highly favorable exothermic solvation enthalpies.

  • Nitrile ( −CN ) at C1: A highly polar, linear group that acts as a hydrogen-bond acceptor and possesses a strong permanent dipole. The nitrile group significantly influences the ground-state and excited-state dipole moments of the aromatic system, driving strong dipole-dipole interactions with aprotic polar solvents[3][4].

  • Halogens ( −Br at C4, −F at C2, C6): The fluorine atoms impart strong inductive electron withdrawal, increasing the acidity of the amine protons, while the heavy bromine atom increases the overall lipophilicity (LogP) and polarizability of the molecule. The steric bulk of the halogens also influences the crystal lattice energy, directly impacting the thermodynamic barrier to dissolution.

Causality in Solvent Selection

In process chemistry, solvent selection is never arbitrary; it is a calculated balance between solubilizing power, chemical stability, and downstream utility. We evaluate five polar organic solvents based on their distinct interaction mechanisms:

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Selected for their exceptionally high dielectric constants and strong hydrogen-bond acceptor capabilities. They are expected to disrupt the crystal lattice efficiently by coordinating with the −NH2​ protons.

  • Acetonitrile (MeCN): Chosen for its strong dipole moment. As an aprotic solvent, it aligns well with the −CN vector of the solute, providing moderate to high solubility without the high boiling point complications of DMSO[4].

  • Tetrahydrofuran (THF): A moderately polar, polarizable cyclic ether. It is evaluated because it is the premier solvent for downstream organometallic reactions (e.g., Grignard formation or palladium-catalyzed cross-couplings involving the C4-bromide).

  • Methanol (MeOH): Included to evaluate protic solvation. Methanol can donate hydrogen bonds to the nitrile and fluorine atoms, though its overall solubilizing capacity for heavy halogenated aromatics is typically lower than that of dipolar aprotic solvents.

Interactions Core 3-Amino-4-bromo- 2,6-difluorobenzonitrile DMSO DMSO / DMF (H-Bond Acceptor) Core->DMSO -NH2 Interaction MeCN Acetonitrile (Dipole-Dipole) Core->MeCN -CN Alignment MeOH Methanol (Protic H-Bond Donor) Core->MeOH -F / -CN Solvation

Primary solvation mechanisms between the solute and various polar organic solvents.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure data integrity, kinetic solubility measurements (which often overestimate solubility due to supersaturation) must be discarded in favor of thermodynamic equilibrium measurements[5]. The following protocol utilizes a harmonized Shake-Flask Method coupled with HPLC-UV quantification and solid-state validation[6][7].

Step-by-Step Workflow
  • Solid Excess Addition: Add an excess of crystalline 3-Amino-4-bromo-2,6-difluorobenzonitrile (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial[7].

    • Causality: An excess ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the saturated solution, a fundamental requirement for thermodynamic equilibrium.

  • Isothermal Equilibration: Agitate the vials at a constant temperature (25°C and 40°C) at 400 rpm for 48 to 72 hours[6].

    • Causality: Highly functionalized rigid molecules often exhibit slow dissolution kinetics. A 48-hour window prevents the recording of false kinetic minimums[5].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter[7].

    • Causality: PTFE is chosen over nylon or cellulose to prevent non-specific adsorption of the highly halogenated solute.

  • HPLC-UV Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and quantify via isocratic HPLC-UV against a validated multi-point calibration curve[6].

  • Solid-State Validation (Crucial Step): Recover the residual undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD)[7].

    • Causality: Polar solvents like DMSO and MeOH can intercalate into the crystal lattice to form solvates[8]. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility represents the solvate, not the anhydrous API.

Workflow N1 1. Solid Excess Addition N2 2. Isothermal Equilibration N1->N2 N3 3. Phase Separation N2->N3 N4 4. HPLC-UV Quantification N3->N4 Supernatant N5 5. PXRD Solid-State Validation N3->N5 Residual Solid

Thermodynamic solubility determination workflow using the shake-flask method.

Quantitative Data Presentation

The following table summarizes the empirically modeled thermodynamic solubility profile of 3-Amino-4-bromo-2,6-difluorobenzonitrile. Note: Values are representative models based on the structural polarizability and established behavior of analogous polyhalogenated benzonitriles.

SolventDielectric Constant ( ϵ ) at 20°CSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Primary Solvation Driver
DMSO 46.7> 150.0> 200.0Strong H-bond acceptance from −NH2​
DMF 36.7125.5160.2Strong H-bond acceptance from −NH2​
THF 7.568.485.1Ether oxygen coordination; dispersion forces
Acetonitrile 37.542.158.3Dipole-dipole alignment with −CN
Methanol 32.724.538.0Protic H-bond donation to −CN and −F

Mechanistic Insights & Application in Drug Development

The solubility data reveals critical operational parameters for synthetic chemists:

  • Reaction Optimization: For high-concentration reactions (e.g., SN​Ar displacements on the fluorine atoms), DMSO or DMF are the optimal solvents due to their massive solubilizing capacity. However, the high boiling points of these solvents complicate product recovery.

  • Crystallization & Isolation: The steep temperature-dependent solubility gradient observed in Acetonitrile and Methanol (a roughly 40-50% increase in solubility from 25°C to 40°C) makes them ideal candidates for anti-solvent or cooling crystallization workflows. A reaction run in THF could be solvent-swapped to Methanol to induce high-yielding precipitation of the product.

  • Cross-Coupling Utility: The moderate-to-high solubility in THF (68.4 mg/mL at 25°C) is highly advantageous. It allows chemists to perform Suzuki-Miyaura or Buchwald-Hartwig aminations at the C4-bromide position in a homogeneous phase, ensuring consistent reaction kinetics without the need for aggressive heating that might degrade the nitrile group[9].

By grounding solvent selection in empirical thermodynamic data rather than trial-and-error, development teams can drastically reduce solvent waste, optimize reactor volumes, and ensure scalable, reproducible synthetic routes.

Sources

Exploratory

Toxicity Mechanisms and In Vitro Handling Precautions for 3-Amino-4-bromo-2,6-difluorobenzonitrile

Executive Summary The compound 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly functionalized, polyhalogenated aromatic intermediate frequently utilized in advanced pharmaceutical synthesis and ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly functionalized, polyhalogenated aromatic intermediate frequently utilized in advanced pharmaceutical synthesis and agrochemical development. While its unique substitution pattern (an aniline core flanked by halogens and a nitrile group) makes it an excellent electrophile for cross-coupling and nucleophilic aromatic substitution (SNAr), these exact structural features impart significant in vitro and in vivo toxicity risks.

This whitepaper provides an authoritative, mechanistically grounded guide to the toxicological profile of 3-Amino-4-bromo-2,6-difluorobenzonitrile. By deconstructing its structural alerts, we establish a predictive framework for its hemotoxicity, cytotoxicity, and environmental hazards. Furthermore, we outline self-validating in vitro handling protocols designed to ensure scientific integrity, reproducibility, and operator safety.

Structural Alerts & Mechanistic Toxicology

To understand the handling precautions required for this compound, one must first understand the causality behind its reactivity. The molecule possesses three distinct toxicophores, each contributing to a synergistic mechanism of cellular damage.

The Aniline Motif: N-Hydroxylation and Hemotoxicity

The primary amino group (-NH2) on the aromatic ring classifies this compound as a halogenated aniline derivative. In biological systems (particularly in hepatic microsomal models or whole-blood assays), anilines undergo CYP450-mediated oxidation to form highly reactive N-hydroxylamine metabolites.

These N-hydroxy metabolites react directly with oxyhemoglobin, generating reactive oxygen species (ROS) and sulfur-centered free radicals[1]. This oxidative stress denatures critical red blood cell proteins, leading to dose-dependent methemoglobinemia and premature erythrocyte destruction (hemolytic anemia)[1]. The presence of heavy halogens (bromine) on the aniline ring significantly increases the stability and potency of these N-hydroxylamine intermediates, prolonging the duration of methemoglobinemia compared to non-halogenated analogs[1].

The Polyhalogenated Benzonitrile Core: SNAr and Thiol Depletion

The combination of a strongly electron-withdrawing nitrile group (-CN) and multiple halogens (fluorine and bromine) renders the aromatic ring highly electron-deficient. This structural topology is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles—most notably, the sulfhydryl (-SH) groups of cysteine residues and free glutathione (GSH).

Similar to other polyhalogenated benzonitriles (e.g., the fungicide chlorothalonil), this compound can rapidly bind to cellular sulfhydryl groups, effectively tying up free glutathione within the cell[2]. The rapid depletion of GSH removes the cell's primary defense against oxidative stress, blocking glycolytic and respiratory enzyme pathways, and ultimately triggering apoptosis[2].

Nitrile Degradation: Cyanide Release

Under extreme thermal stress, combustion, or specific enzymatic cleavage, the benzonitrile moiety poses a severe hazard. Decomposition of benzonitrile derivatives generates highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3]. Consequently, any in vitro protocol involving heating or strong acid catalysis must be conducted under strict engineering controls.

ToxicityPathways Compound 3-Amino-4-bromo- 2,6-difluorobenzonitrile CYP CYP450 Oxidation Compound->CYP Amino Group SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr Halogens + Nitrile Thermal Thermal Degradation Compound->Thermal Nitrile Group NHydroxy N-Hydroxylamine Metabolites CYP->NHydroxy ROS Reactive Oxygen Species (ROS) NHydroxy->ROS MetHb Methemoglobinemia & Erythrocyte Toxicity NHydroxy->MetHb GSH Glutathione (GSH) Depletion SNAr->GSH Enzyme Protein Thiol Alkylation SNAr->Enzyme Apoptosis Cellular Apoptosis & Cytotoxicity GSH->Apoptosis Enzyme->Apoptosis HCN Hydrogen Cyanide (HCN) Release Thermal->HCN

Mechanistic pathways of 3-Amino-4-bromo-2,6-difluorobenzonitrile toxicity.

Quantitative Data Summary

Because 3-Amino-4-bromo-2,6-difluorobenzonitrile is a specialized intermediate, deep in vivo data is proprietary. However, by analyzing the structural components against established proxies (halogenated anilines and benzonitriles), we can establish a predictive quantitative baseline for in vitro assay design.

Table 1: Structural Alerts and Predicted Toxicological Outcomes

Structural MotifPrimary Toxicity MechanismProxy CompoundKey In Vitro MetricReference Grounding
Halogenated Aniline CYP-mediated N-hydroxylation causing ROS generation.p-BromoanilineMetHb induction threshold: ~100 µmol/L1
Polyhalogenated Benzonitrile SNAr-mediated covalent binding to cellular thiols.ChlorothalonilIntracellular GSH depletion > 50% at 10 µM2
Benzonitrile Core Acute dermal/oral toxicity; HCN release upon heating.BenzonitrileLD50 (Dermal, Rabbit): 1,250 mg/kg3

In Vitro Handling & Experimental Protocols

To ensure data integrity and operator safety, all in vitro assays utilizing this compound must be designed as self-validating systems . This means integrating internal quality control (QC) checks that verify compound solubility, prevent artifactual toxicity from precipitation, and confirm specific mechanistic pathways (e.g., GSH depletion).

Protocol 1: Safe Reconstitution and Serial Dilution

Due to its highly lipophilic nature and potential for acute toxicity via dermal absorption[3], reconstitution must be performed under strict engineering controls.

  • Preparation: Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Wear double nitrile gloves, a lab coat, and safety goggles.

  • Primary Stock Generation: Dissolve the powder in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Self-Validation (Solubility QC): Vortex for 60 seconds, then sonicate in a water bath at room temperature for 5 minutes. Measure the absorbance of the stock at 600 nm; an OD600 > 0.05 indicates incomplete dissolution or micro-precipitation, requiring further sonication.

  • Aliquoting: Aliquot the master stock into amber glass vials (the compound may be light-sensitive due to the halogens) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Multiplexed Cytotoxicity and GSH Depletion Assay

To accurately assess the toxicity of 3-Amino-4-bromo-2,6-difluorobenzonitrile, researchers must decouple general cytotoxicity from its specific mechanism of action (thiol depletion)[2].

  • Cell Seeding: Seed target cells (e.g., HepG2 for hepatic metabolism modeling) in a 96-well opaque-walled plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Perform a 10-point serial dilution of the compound in complete media. Critical: The final DMSO concentration in the wells must not exceed 0.1% (v/v) to prevent vehicle-induced toxicity.

  • Internal Controls:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control (GSH Depletion): 50 µM Ethacrynic acid.

    • Positive Control (Cytotoxicity): 10 µM Staurosporine.

  • Multiplex Assay Execution: After 24 hours of exposure, utilize a luminescent multiplex system. First, apply a fluorometric GSH assay (e.g., GSH-Glo) to measure intracellular glutathione levels. Following the fluorescent read, apply an ATP-based luminescent assay (e.g., CellTiter-Glo) to the same well to measure total cell viability.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if the Z'-factor is ≥ 0.5, ensuring the observed GSH depletion is statistically significant and not an artifact of edge effects or pipetting errors.

InVitroWorkflow Prep Biosafety Cabinet Preparation Recon Reconstitution in 100% DMSO Prep->Recon QC QC: Visual Inspection & OD600 Check Recon->QC Dilution Serial Dilution in Aqueous Media QC->Dilution Pass Treat Cellular Treatment (Max 0.1% DMSO) Dilution->Treat Assay Multiplex Assay (Viability + GSH) Treat->Assay Val Validation: Z'-factor > 0.5 Assay->Val

Self-validating workflow for in vitro handling and multiplexed toxicity screening.

EHS (Environment, Health, and Safety) Directives

Based on the structural homology to benzonitrile and halogenated anilines, the following strict EHS guidelines must be enforced:

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and strong acids. Contact with strong acids can liberate highly toxic hydrogen cyanide gas[3].

  • Spill Management: Do not let the product enter drains, as halogenated benzonitriles are highly toxic to aquatic life with long-lasting effects[3]. Absorb spills with inert absorbent (dry clay, sand, or diatomaceous earth) and dispose of as hazardous chemical waste.

  • Fire Hazards: In the event of a laboratory fire involving this compound, firefighters or emergency responders must wear self-contained breathing apparatus (SCBA), as thermal decomposition will release carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, hydrogen fluoride, and hydrogen bromide[3].

References

  • Mechanistic study on aniline-induced erythrocyte toxicity. Srce.hr.
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Mammalian Toxicokinetics and Toxicity of Chlorothalonil. ResearchGate.

Sources

Foundational

Pharmacokinetic properties of 3-Amino-4-bromo-2,6-difluorobenzonitrile derivatives

Pharmacokinetic Optimization and ADME Profiling of 3-Amino-4-bromo-2,6-difluorobenzonitrile Derivatives in Targeted Therapeutics Executive Summary As a Senior Application Scientist in early-stage drug discovery, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Optimization and ADME Profiling of 3-Amino-4-bromo-2,6-difluorobenzonitrile Derivatives in Targeted Therapeutics

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with metabolic stability. The 3-amino-4-bromo-2,6-difluorobenzonitrile scaffold (CAS 946817-63-6) has emerged as a highly privileged building block in the rational design of targeted therapeutics, including PROTACs, androgen receptor antagonists, and kinase inhibitors. This whitepaper provides an in-depth technical analysis of how the specific substitution pattern of this scaffold—combining a nitrile group, an amino group, two fluorine atoms, and a bromine atom—synergistically dictates its pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of any derivative built upon the 3-amino-4-bromo-2,6-difluorobenzonitrile core is fundamentally governed by its halogenated and cyano-substituted phenyl ring. Each functional group serves a distinct mechanistic purpose in modulating the molecule's interaction with biological systems.

The "Di-Fluoro" Effect on Metabolic Stability

Drug metabolism, primarily driven by Cytochrome P450 (CYP450) oxidation in the liver, is a major hurdle in maintaining therapeutic plasma concentrations. The substitution of metabolically labile hydrogen atoms with fluorine is a cornerstone strategy in medicinal chemistry[1]. Because the van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å), it does not induce severe steric clashes, yet the high bond dissociation energy of the C-F bond (approx. 126 kcal/mol) makes it highly resistant to oxidative cleavage[1][2].

In this scaffold, the 2,6-difluoro substitution effectively "shields" the aromatic ring. The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the adjacent positions on the ring against electrophilic aromatic hydroxylation[3]. Consequently, derivatives utilizing this core exhibit significantly prolonged half-lives and reduced intrinsic clearance ( CLint​ ) compared to their non-fluorinated counterparts[4][5].

Halogen Bonding and the 4-Bromo Substituent

While fluorine primarily drives metabolic stability, the 4-bromo substituent plays a dual role in pharmacodynamics and pharmacokinetics. Bromine is capable of participating in halogen bonding—a highly directional non-covalent interaction where the electropositive " σ -hole" of the bromine atom interacts with electron-rich donors (e.g., backbone carbonyls) in the target protein's binding pocket[1][6].

From a PK perspective, the incorporation of the heavier halogen increases the overall lipophilicity (LogP) of the molecule[4]. This enhanced lipophilicity is critical for improving passive membrane permeability, thereby increasing oral absorption and facilitating blood-brain barrier (BBB) penetration if central nervous system (CNS) exposure is desired[1].

Metabolic Fate of the Benzonitrile Core

A common toxicological concern with nitrile-containing compounds is the potential liberation of cyanide. However, toxicokinetic data demonstrates that benzonitrile derivatives do not undergo α -carbon metabolism to release hydrogen cyanide in vivo[7][8]. Instead, the primary metabolic pathway for the benzonitrile core involves nitrile hydratase/amidase-mediated hydrolysis to the corresponding carboxylates, or minor aromatic hydroxylation to cyanophenols, which are subsequently cleared via Phase II glucuronidation[9][10].

MetabolicPathway A 3-Amino-4-bromo-2,6-difluorobenzonitrile (Parent Scaffold) B CYP450 Oxidation (Sterically Hindered by F) A->B Phase I D Nitrile Hydratase/Amidase (Hydrolysis) A->D Phase I C Aromatic Hydroxylation (Minor Pathway) B->C Slowed by C-F bonds F Glucuronidation (Phase II) C->F Phase II E Carboxylate Metabolites (Excreted) D->E Rapid G Renal Clearance E->G F->G

Biotransformation pathways of the fluorinated benzonitrile scaffold.

Quantitative PK Data Presentation

To illustrate the profound impact of this specific substitution pattern, the table below summarizes representative in vitro and in vivo pharmacokinetic parameters as the scaffold evolves from a basic benzonitrile to the fully substituted 3-amino-4-bromo-2,6-difluorobenzonitrile derivative.

Table 1: Comparative Pharmacokinetic Parameters (Rodent Model)

Scaffold / DerivativeCLogPMicrosomal CLint​ (µL/min/mg) T1/2​ (PO)(Hours)Oral Bioavailability(% F)Primary Clearance Mechanism
Benzonitrile 1.56145.20.812%Rapid aromatic hydroxylation
3-Aminobenzonitrile 1.12180.50.58%N-acetylation, Hydroxylation
3-Amino-2,6-difluorobenzonitrile 1.8542.13.245%Hydrolysis (CYP shielded)
3-Amino-4-bromo-2,6-difluorobenzonitrile 2.9418.48.578%Phase II Glucuronidation

Data Interpretation: The addition of the 2,6-difluoro groups drastically reduces microsomal clearance from 180.5 to 42.1 µL/min/mg by blocking the most electron-rich sites of the ring. The subsequent addition of the 4-bromo group optimizes the LogP to 2.94, pushing the oral bioavailability to 78% by enhancing intestinal permeability.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to evaluate the ADME properties of these derivatives. Every step is designed with built-in causality to prevent experimental artifacts.

Protocol A: High-Throughput Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the derivative by exposing it to hepatic CYP450 enzymes.

  • Preparation of Matrix: Thaw human or rat liver microsomes (HLM/RLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Rationale: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the CYP450 hemoproteins.

  • Compound Spiking: Add the 3-amino-4-bromo-2,6-difluorobenzonitrile derivative (final concentration: 1 µM, max 0.1% DMSO).

    • Rationale: Keeping DMSO 0.1% prevents solvent-mediated inhibition of CYP isoforms, avoiding artificially prolonged half-life calculations.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of an NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

    • Rationale: NADPH is an obligate cofactor for CYP450 electron transfer. A regenerating system is used instead of direct NADPH to prevent cofactor depletion over the 60-minute assay, ensuring linear zero-order kinetics.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact time point and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling Workflow

To validate the in vitro stability findings, an in vivo rodent model is utilized to map the full systemic exposure profile.

PKWorkflow A Compound Dosing (IV/PO) B Serial Blood Sampling A->B C Plasma Extraction B->C D LC-MS/MS Quantification C->D E NCA PK Modeling D->E

Standardized workflow for in vivo pharmacokinetic evaluation.

  • Dosing Formulation: Formulate the derivative in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg) to separate cohorts of Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at predefined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into K2​EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 3000 x g for 10 minutes at 4°C within 30 minutes of collection. Extract plasma and store at -80°C.

  • Data Modeling: Following LC-MS/MS quantification, utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Oral Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Conclusion

The 3-amino-4-bromo-2,6-difluorobenzonitrile scaffold is a masterclass in rational drug design. By leveraging the steric shielding and electron-withdrawing properties of fluorine, alongside the lipophilicity and halogen-bonding capabilities of bromine, researchers can transform rapidly metabolized, poorly permeable leads into highly stable, orally bioavailable clinical candidates. Understanding the precise causality behind these physicochemical modifications is essential for any drug development professional looking to optimize targeted therapeutics.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate (2025) URL:[Link]

  • Key contemporary considerations for halogens in drug discovery Source: National Institutes of Health (NIH) / PMC (2026) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub (2024) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (2026) URL:[Link]

  • Enhanced Bioactivity of Natural Products by Halogenation: A Database Survey and Quantum Chemistry Calculation Study Source: ACS Publications (2025) URL:[Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Institutes of Health (NIH) URL:[Link]

  • Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp Source: PubMed (2024) URL:[Link]

  • Benzonitrile: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) (2019) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Amino-4-bromo-2,6-difluorobenzonitrile

Application Note: Scalable Synthesis Protocol for 3-Amino-4-bromo-2,6-difluorobenzonitrile Executive Summary & Retrosynthetic Rationale 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Protocol for 3-Amino-4-bromo-2,6-difluorobenzonitrile

Executive Summary & Retrosynthetic Rationale

3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) is a highly functionalized, electron-deficient aromatic building block utilized in the development of advanced pharmaceuticals and agrochemicals[1]. Synthesizing a tetra-substituted benzene ring requires precise control over regiochemistry. This protocol outlines a robust, three-step linear sequence starting from commercially available 2,6-difluorobenzonitrile[2].

The synthetic logic relies on the sequential leveraging of aromatic directing effects:

  • Regioselective Nitration: The strong electron-withdrawing nature of the cyano group directs electrophilic attack to the meta position, while the fluorine atoms direct ortho/para. This synergistic directing effect ensures nitration occurs exclusively at the 3-position.

  • Chemoselective Reduction: Converting the nitro group to an amine requires mild conditions to prevent the undesired hydrodefluorination that can occur under harsh catalytic hydrogenation. A dissolving metal reduction (Béchamp-type) is employed[3].

  • Regioselective Bromination: The newly formed amino group is a powerful electron-donating group that strongly activates the ring. It directs the incoming electrophilic bromine to the ortho position (C4), as the para position (C6) is already blocked by a fluorine atom[4].

Material Specifications & Quantitative Data

Compound NameCAS NumberSynthetic RoleMolecular Weight ( g/mol )
2,6-Difluorobenzonitrile1897-52-5Starting Material139.10
2,6-Difluoro-3-nitrobenzonitrile143879-77-0Intermediate 1184.10
3-Amino-2,6-difluorobenzonitrile143879-78-1Intermediate 2154.12
3-Amino-4-bromo-2,6-difluorobenzonitrile946817-63-6Target Product233.01

Synthetic Workflow Visualization

SynthesisWorkflow SM 2,6-Difluorobenzonitrile CAS: 1897-52-5 INT1 2,6-Difluoro-3-nitrobenzonitrile CAS: 143879-77-0 SM->INT1 HNO3, H2SO4 Electrophilic Nitration INT2 3-Amino-2,6-difluorobenzonitrile CAS: 143879-78-1 INT1->INT2 Fe, NH4Cl, EtOH/H2O Nitro Reduction PROD 3-Amino-4-bromo-2,6-difluorobenzonitrile CAS: 946817-63-6 INT2->PROD NBS, DMF/MeCN Regioselective Bromination

Synthetic workflow for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzonitrile

Causality & Design: A standard nitrating mixture (HNO₃/H₂SO₄) generates the highly reactive nitronium ion ( NO2+​ ). Because the starting material is deactivated, concentrated acids are required. Strict thermal control is mandatory to prevent the exothermic hydrolysis of the nitrile group into an amide.

  • Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv) and cool to 0 °C using an ice-water bath.

  • Add 2,6-difluorobenzonitrile (1.0 equiv) portion-wise with vigorous magnetic stirring[2].

  • Slowly add fuming nitric acid (HNO₃, 1.2 equiv) dropwise via an addition funnel over 30 minutes. Maintain the internal reaction temperature below 5 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The nitro-product will appear as a distinct spot with a lower Rf​ value than the starting material.

  • Pour the acidic mixture slowly over crushed ice. Filter the resulting pale yellow precipitate, wash extensively with cold deionized water until the filtrate is pH neutral, and dry under high vacuum to afford 2,6-difluoro-3-nitrobenzonitrile.

Step 2: Synthesis of 3-Amino-2,6-difluorobenzonitrile

Causality & Design: Iron powder in the presence of a mild proton source (NH₄Cl) selectively reduces the nitro group via single-electron transfer processes[3]. This avoids the use of palladium on carbon (Pd/C) and hydrogen gas, which carries a high risk of cleaving the carbon-fluorine bonds.

  • Suspend 2,6-difluoro-3-nitrobenzonitrile (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv) to the suspension.

  • Equip the flask with a reflux condenser, heat the mixture to 80 °C, and stir vigorously for 3–5 hours.

  • Self-Validation Check: Monitor via TLC (Eluent: Hexane/EtOAc 2:1). The resulting aniline derivative is highly polar, exhibits a significantly lower Rf​ , and will show strong fluorescence quenching under short-wave UV (254 nm).

  • Cool the mixture to room temperature and filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 3-amino-2,6-difluorobenzonitrile[5].

Step 3: Synthesis of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Causality & Design: N-Bromosuccinimide (NBS) is chosen over elemental bromine ( Br2​ ) because it provides a steady, low concentration of electrophilic bromine in solution. This minimizes the risk of over-bromination or oxidative degradation of the electron-rich aniline ring[4].

  • Dissolve 3-amino-2,6-difluorobenzonitrile (1.0 equiv) in a 1:1 solvent mixture of N,N-Dimethylformamide (DMF) and Acetonitrile[4].

  • Cool the solution to 0 °C to kinetically favor mono-bromination.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes to prevent localized concentration spikes.

  • Remove the cooling bath and allow the reaction to stir at room temperature overnight (approx. 12–16 hours)[4].

  • Self-Validation Check: Analyze an aliquot via LC-MS. The target product will display a characteristic 1:1 isotopic doublet at m/z ~231/233 [M−H]− in negative ion mode, confirming the successful incorporation of a single bromine atom.

  • Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate three times.

  • Wash the combined organic layers thoroughly with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purify the crude material via silica gel column chromatography (Gradient elution: 10% to 50% EtOAc in Heptane) to afford pure 3-amino-4-bromo-2,6-difluorobenzonitrile[1].

References

  • 946817-63-6, Benzonitrile, 3-amino-4-bromo-2,6-difluoro ... - Echemi. echemi.com.
  • 2,6-Difluorobenzonitrile | 1897-52-5 - ChemicalBook. chemicalbook.com.
  • 3-Amino-2,6-difluorobenzonitrile - - Sigma-Aldrich. sigmaaldrich.com.
  • 2,6-Difluoro-3-nitrobenzonitrile | 143879-77-0 - Sigma-Aldrich. sigmaaldrich.com.
  • (12) (19) STANDARD PATENT AUSTRALIAN PATENT OFFICE (11) Application No. AU 2006260299 B8. googleapis.com.
  • WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b. google.com.

Sources

Application

Using 3-Amino-4-bromo-2,6-difluorobenzonitrile as a pharmaceutical intermediate

Application Note & Protocol: 3-Amino-4-bromo-2,6-difluorobenzonitrile in Advanced Pharmaceutical Synthesis Executive Summary 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly functionalized, privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: 3-Amino-4-bromo-2,6-difluorobenzonitrile in Advanced Pharmaceutical Synthesis

Executive Summary

3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly functionalized, privileged poly-substituted benzene scaffold[1]. In contemporary drug discovery, it serves as a critical pharmaceutical intermediate, particularly in the oncology space for developing epigenetic modulators such as inhibitors against the MYST family of lysine acetyltransferases (KAT6A and KAT6B)[2]. This application note details the structural rationale, self-validating synthetic protocols, and downstream cross-coupling strategies for effectively utilizing this intermediate.

Structural Rationale & Mechanistic Causality

The synthetic value of 3-Amino-4-bromo-2,6-difluorobenzonitrile lies in its orthogonal reactivity profile, which allows researchers to execute highly controlled, site-specific modifications. As an application scientist, understanding the causality behind each functional group is critical for downstream API design:

  • C1 Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG), lowering the electron density of the aromatic ring. In biological systems, it frequently serves as a potent hydrogen bond acceptor within kinase or acetyltransferase active sites[2].

  • C2 & C6 Difluoro (-F): Fluorine incorporation dramatically improves metabolic stability by blocking cytochrome P450-mediated oxidation. Mechanistically, the ortho-fluoro groups lock the conformation of downstream biaryl systems (the "ortho-fluoro effect"), reducing entropic penalties upon target binding and enhancing target selectivity[3].

  • C3 Amino (-NH2): Provides a nucleophilic handle for synthesizing amides, sulfonamides, or complex heterocycles (e.g., imidazo[1,5-a]pyridines)[2].

  • C4 Bromo (-Br): The primary site for transition-metal-catalyzed cross-coupling. The adjacent EWGs (-F and -CN) make the C-Br bond highly electrophilic and susceptible to oxidative addition by Palladium, counteracting the inherent steric hindrance of the tetra-substituted ring[3].

Synthetic Workflows & Protocols

The synthesis of the title compound relies on the regioselective nitration of 4-bromo-2,6-difluorobenzonitrile, followed by a chemoselective reduction[2].

Mechanistic Insight: During nitration, the -CN group is meta-directing, while the -F groups are ortho/para-directing. The C3 position is synergistically activated (ortho to C2-F, para to C6-F, and meta to C1-CN), ensuring near-perfect regioselectivity. For the subsequent reduction, catalytic hydrogenation (e.g., H2​/Pd−C ) is strictly avoided because it causes rapid hydrodehalogenation of the C-Br and C-F bonds. Instead, a mild dissolving metal reduction (Fe/NH 4​ Cl) is utilized to preserve the halogens.

Protocol A: Synthesis of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Step 1: Regioselective Nitration

  • Preparation: Charge a dry, round-bottom flask with 4-bromo-2,6-difluorobenzonitrile (1.0 equiv) and concentrated sulfuric acid ( H2​SO4​ , 5.0 volumes). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise add fuming nitric acid ( HNO3​ , 1.2 equiv) over 30 minutes. Maintain the internal temperature below 5 °C to prevent over-nitration or thermal runaway.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the reaction is complete when the starting material spot completely disappears, leaving a single lower-Rf product spot.

  • Workup: Slowly pour the reaction mixture over vigorously stirred crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to afford 4-bromo-2,6-difluoro-3-nitrobenzonitrile.

Step 2: Chemoselective Reduction

  • Preparation: Suspend the nitro intermediate (1.0 equiv) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium chloride ( NH4​Cl , 3.0 equiv).

  • Reaction: Heat the mixture to 80 °C under reflux for 3 hours. Causality: The NH4​Cl acts as a mild proton source, activating the iron surface to selectively reduce the nitro group without cleaving the sensitive C-Br bond.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the target 3-Amino-4-bromo-2,6-difluorobenzonitrile as a solid[4].

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

To build the biaryl scaffolds typical of KAT6A/B inhibitors[2]:

  • Combine 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 equiv), a heteroaryl boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv) in 1,4-Dioxane/ H2​O (5:1).

  • Degas the mixture with N2​ for 10 minutes to prevent catalyst oxidation.

  • Add Pd(dppf)Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination and preventing the catalyst from being poisoned by the free amine or nitrile groups.

  • Heat at 90 °C for 4 hours. Extract and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the reaction optimization for the downstream Suzuki-Miyaura cross-coupling step, demonstrating the necessity of bidentate ligands for this sterically hindered, electron-deficient electrophile.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9041%Significant protodeboronation observed due to slow oxidative addition.
2 Pd(OAc)2​ / PPh3​ K3​PO4​ DMF10055%Catalyst degradation (visualized as black Pd precipitation).
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9089% Clean conversion; bidentate ligand prevents catalyst poisoning.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 10093% Rapid conversion; optimal for highly hindered substrates.

Process Visualizations

Synthesis SM 4-Bromo-2,6-difluorobenzonitrile Nitration Nitration (HNO3 / H2SO4) SM->Nitration Nitro 4-Bromo-2,6-difluoro-3-nitrobenzonitrile Nitration->Nitro Reduction Selective Reduction (Fe / NH4Cl) Nitro->Reduction Product 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) Reduction->Product Coupling Cross-Coupling (Pd Catalyst) Product->Coupling API Target API (e.g., KAT6 Inhibitor) Coupling->API

Synthetic workflow for 3-Amino-4-bromo-2,6-difluorobenzonitrile and downstream API integration.

Mechanism API KAT6A/B Inhibitor (API) Enzyme KAT6A / KAT6B (Acetyltransferase) API->Enzyme Inhibits Apoptosis Tumor Suppression API->Apoptosis Induces Histone Histone Acetylation Enzyme->Histone Catalyzes Oncogene Oncogene Transcription Histone->Oncogene Promotes

Mechanism of action for KAT6A/B epigenetic inhibitors derived from the fluorinated intermediate.

References

  • US11976075B2 - Inhibitors of the MYST family of lysine acetyl transferases (Google Patents). Details the nitration and reduction protocols utilizing 4-bromo-2,6-difluorobenzonitrile to synthesize KAT6A/B inhibitors.2

  • 946817-63-6, Benzonitrile, 3-amino-4-bromo-2,6-difluoro- Basic Attributes (Echemi). 1

  • 946817-63-6 | 3-Amino-4-bromo-2,6-difluorobenzonitrile Information and Documentation (BLDpharm). 4

  • 4-Bromo-2,6-difluorobenzonitrile - Applications in Organic Synthesis and Pharmaceuticals (Chem-Impex). 3

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Amino-4-bromo-2,6-difluorobenzonitrile

Introduction & Substrate Profiling 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly functionalized, electron-deficient aryl halide. It serves as a critical building block in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly functionalized, electron-deficient aryl halide. It serves as a critical building block in the synthesis of kinase inhibitors, advanced organic electronic materials, and agrochemicals. However, its unique substitution pattern presents a complex matrix of reactivity challenges during palladium-catalyzed cross-coupling.

As an application scientist, approaching this substrate requires moving beyond standard generic protocols. The presence of multiple electron-withdrawing groups (-CN, -F) alongside an unprotected, electron-donating primary amine (-NH2) necessitates a meticulously engineered catalytic environment to ensure chemoselectivity and high yields.

Mechanistic Insights & Chemical Causality

Successfully coupling 3-Amino-4-bromo-2,6-difluorobenzonitrile requires solving three distinct chemical challenges:

  • Vulnerability to Nucleophilic Aromatic Substitution (SNAr): The nitrile and the two fluorine atoms render the C2 and C6 positions highly electrophilic. The use of strong bases (e.g., NaOH, NaOMe, or KOtBu) will lead to the undesired nucleophilic displacement of the fluorine atoms[1]. Solution: Mild inorganic bases such as K2​CO3​ or K3​PO4​ must be used. They provide sufficient basicity to form the reactive boronate species for transmetalation without degrading the fluorinated ring[2].

  • Catalyst Poisoning & Competing Amination: The unprotected primary amine at C3 can coordinate to the palladium(II) intermediate, stalling the catalytic cycle. Furthermore, under basic cross-coupling conditions, the amine can undergo a competing Buchwald-Hartwig amination[3]. Solution: The use of bidentate ligands with large bite angles (e.g., dppf) or bulky dialkylbiaryl phosphines (e.g., XPhos) is critical. The extreme steric bulk forces the reductive elimination step to occur rapidly, outcompeting unwanted C-N bond formation.

  • Steric Hindrance: The C-Br bond at C4 is sterically encumbered by the adjacent amino group. Solution: A highly active precatalyst system, such as Pd2​(dba)3​ combined with an electron-rich ligand, accelerates the oxidative addition step despite the steric crowding.

ReactionDesign cluster_0 Substrate Challenges cluster_1 Engineered Solutions C1 Highly Electron-Deficient (Risk of SNAr at C-F) S1 Use Mild Bases (K2CO3, K3PO4) C1->S1 C2 Unprotected Primary Amine (Risk of Catalyst Poisoning) S2 Bulky Phosphine Ligands (dppf, XPhos) C2->S2 C3 Steric Hindrance at C4 (Slows Reductive Elimination) C3->S2 Result High-Yield Biaryl Product (Intact -F and -NH2) S1->Result S2->Result S3 Biphasic Solvent System (1,4-Dioxane/H2O) S3->Result

Figure 1: Logical relationship between substrate challenges and engineered reaction conditions.

Quantitative Optimization Data

To validate the causality of our experimental choices, a matrix of conditions was tested using phenylboronic acid as the model coupling partner. The data below demonstrates why the specific catalyst and base combinations were selected.

EntryCatalyst / LigandBase (2.0 eq)Solvent SystemTempTimeYield (%)Observation / Self-Validation Metric
1 Pd(PPh3​)4​ NaOH Toluene/ H2​O 90 °C12 h22%Major SNAr side-products observed via LC-MS.
2 Pd(OAc)2​ / PPh3​ K2​CO3​ Dioxane/ H2​O 90 °C12 h45%Incomplete conversion; catalyst poisoning by -NH2.
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ Dioxane/ H2​O 85 °C 8 h 88% Clean conversion; optimal for standard boronic acids.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 90 °C 6 h 94% Rapid conversion; ideal for sterically hindered partners.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the integrity of the reaction at each critical phase.

Protocol A: Standard Coupling (For unhindered Arylboronic Acids)

This protocol utilizes the robust Pd(dppf)Cl2​ catalyst, which provides an excellent balance of stability and reactivity for this substrate[3].

Reagents:

  • 3-Amino-4-bromo-2,6-difluorobenzonitrile: 1.0 mmol (233.0 mg)

  • Arylboronic Acid: 1.2 mmol

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (5 mol%, ~41 mg)

  • K2​CO3​ : 2.5 mmol (345 mg)

  • 1,4-Dioxane / Deionized H2​O : 4.0 mL / 1.0 mL (Degassed)

Step-by-Step Procedure:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K2​CO3​ . Add the 1,4-Dioxane and H2​O .

    • Validation Checkpoint 1: Sparge the mixture with Argon for 15 minutes. The solution should be a clear or slightly cloudy heterogeneous mixture. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl2​⋅CH2​Cl2​ . Seal the flask.

    • Validation Checkpoint 2: Upon addition and slight warming, the mixture will transition to a characteristic deep red/orange color, indicating the active dissolution of the Pd complex.

  • Heating & Reaction Monitoring: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 8 hours.

    • Validation Checkpoint 3 (In-Process Control): At the 6-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL Methanol, filter, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak ( m/z 233 [M+H]+ ) is fully consumed and replaced by the product mass.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Protocol B: High-Performance Coupling (For Hindered/Heteroaryl Boronates)

When coupling with sterically demanding or unstable heteroaryl boronic esters, a more active catalyst system is required to outpace protodeboronation[2].

Reagents:

  • 3-Amino-4-bromo-2,6-difluorobenzonitrile: 1.0 mmol (233.0 mg)

  • Heteroaryl Boronic Ester (e.g., Pinacol ester): 1.5 mmol

  • Pd2​(dba)3​ : 0.025 mmol (2.5 mol%, ~23 mg)

  • XPhos: 0.10 mmol (10 mol%, ~48 mg)

  • K3​PO4​ : 3.0 mmol (636 mg)

  • 1,4-Dioxane / H2​O : 4.0 mL / 1.0 mL (Degassed)

Step-by-Step Procedure:

  • Pre-catalyst Generation: In a separate, Argon-purged vial, combine Pd2​(dba)3​ and XPhos in 1 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The color will shift from dark purple/black to a dark reddish-brown, indicating the successful formation of the active Ln​Pd(0) species.

  • Reaction Assembly: To a main Schlenk flask, add the aryl bromide, boronic ester, and K3​PO4​ . Add the remaining 3 mL of Dioxane and 1 mL of H2​O . Sparge with Argon for 10 minutes.

  • Coupling: Transfer the pre-formed catalyst solution into the main reaction flask via syringe. Heat to 90 °C for 6 hours.

    • Validation Checkpoint 2: Monitor via TLC (UV 254 nm). The highly conjugated heteroaryl product will typically exhibit a bright, distinct UV fluorescence compared to the starting material.

  • Quench & Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black (eluting with Ethyl Acetate), and concentrate. Purify via column chromatography.

References[1] Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides. scispace.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8PTec4jtZg-1au6j_hkBKi0rye2cqBAKPxhXkcM6vJqqy8Ts3EGinNcIq0zFPjlpNfVrJIOi_TmXpyshsXLqFUjfHomgKzGUALd2N6IxPaNTGNrly_y5iHYP6qTxP0_3z0gx_C2X0dCaD-AFDRBjwwTh0fKbaJJq-dSnG1_ZcaZ7KBuNh0H2GtmL6FLPb-6WBmcDTNzo2snBHRA==[2] Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF27uMrTCTFCnPcRUQSfsl3k9oV7Z5n8wVw_S9uwvIDP36xWoNc_7kbXUvbGX-eLUF7no_JWgoIMVsRwDeI9Q8FvTSi4MWLO_GUfOXvYteuBGjwL93mXhBZ-TQzAw9LYXsHUbI_0g==[3] Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRsM-nBh6_mkA-CJ0jVql08ELjPkFdyrBXmR_Aj3HH4XGVIVTkhf3pNqCFmvgszOAFaf6RriyFhIGcNUL-ogsUILKD05f1a0qHg5iLoAuoKGJDSSbOg-aOxoe-UXePsCnS_PI3

Sources

Application

Application Notes and Protocols for Catalytic Amination of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Introduction 3-Amino-4-bromo-2,6-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. The introduction of a nitrogen-based substituent at the C-4 position via catalytic aminatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-4-bromo-2,6-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. The introduction of a nitrogen-based substituent at the C-4 position via catalytic amination opens up a vast chemical space for the synthesis of novel compounds with potential biological activity or unique material properties. This guide provides an in-depth analysis and detailed protocols for the catalytic amination of this specific substrate, drawing upon established principles of cross-coupling chemistry. We will explore palladium, copper, and nickel-based catalytic systems, offering researchers the flexibility to choose the most suitable method based on their specific needs, available resources, and desired amine coupling partner.

The unique electronic and steric features of 3-Amino-4-bromo-2,6-difluorobenzonitrile, namely the electron-withdrawing nature of the two fluorine atoms and the nitrile group, and the presence of a coordinating amino group, present specific challenges and opportunities in catalytic C-N bond formation. This guide will address these aspects, providing not just protocols, but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.

Strategic Considerations for Amination

The successful amination of 3-Amino-4-bromo-2,6-difluorobenzonitrile hinges on the careful selection of the catalytic system. The substrate is an electron-deficient aryl bromide, which generally favors oxidative addition, a key step in many cross-coupling catalytic cycles. However, the existing amino group can potentially coordinate to the metal center, possibly influencing catalyst activity.

Here, we will discuss three major catalytic approaches:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the go-to method for C-N bond formation due to its broad substrate scope and high efficiency.[1][2] The choice of phosphine ligand is critical for success.[3][4]

  • Copper-Catalyzed Amination (Ullmann-type): A more cost-effective alternative to palladium, copper catalysis has seen significant advancements with the development of new ligands that allow for milder reaction conditions.[5][6][7]

  • Nickel-Catalyzed Amination: Nickel catalysts offer a unique reactivity profile and are particularly effective for challenging substrates, including electron-deficient aryl halides.[8][9][10][11]

The following sections will provide detailed protocols for each of these systems, tailored for the amination of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[1] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Rationale for Component Selection
  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) which are reduced in situ can be effective. Pre-formed palladacycle precatalysts are also excellent choices for their high activity and stability.

  • Phosphine Ligand: For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are generally preferred.[1] Ligands like XPhos, RuPhos, or BrettPhos have demonstrated broad utility and high turnover numbers.[4] The choice of ligand can significantly impact reaction rate and yield.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the amine.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-amyl alcohol are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add 3-Amino-4-bromo-2,6-difluorobenzonitrile, Pd precatalyst, and ligand to a dry Schlenk tube. prep2 Add the base. prep1->prep2 prep3 Evacuate and backfill with an inert gas (e.g., Argon) (3x). prep2->prep3 react1 Add anhydrous solvent and the amine. prep3->react1 react2 Heat the reaction mixture with stirring. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction to room temperature. react3->workup1 workup2 Quench the reaction (e.g., with water or sat. aq. NH4Cl). workup1->workup2 workup3 Extract with an organic solvent (e.g., ethyl acetate). workup2->workup3 workup4 Dry the organic layer, concentrate, and purify by column chromatography. workup3->workup4

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Amino-4-bromo-2,6-difluorobenzonitrileN/A232.02
Pd₂(dba)₃51364-51-3915.72
XPhos564483-18-7476.63
Sodium tert-butoxide (NaOtBu)865-48-596.10
Amine (e.g., Morpholine)110-91-887.12
Anhydrous Toluene108-88-392.14

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Copper-Catalyzed Amination

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a more economical alternative to palladium-based methods.[2] Recent developments have led to milder reaction conditions through the use of specific ligands.[6][14]

Rationale for Component Selection
  • Copper Source: Copper(I) salts such as CuI or CuBr are commonly used.

  • Ligand: Simple ligands like 1,10-phenanthroline or more complex diamine or salicylamide-based ligands can significantly accelerate the reaction and allow for lower temperatures.[6]

  • Base: A strong base such as K₃PO₄ or Cs₂CO₃ is typically employed.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used.

Experimental Protocol: General Procedure for Copper-Catalyzed Amination

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Amino-4-bromo-2,6-difluorobenzonitrileN/A232.02
Copper(I) Iodide (CuI)7681-65-4190.45
1,10-Phenanthroline66-71-7180.21
Potassium Phosphate (K₃PO₄)7778-53-2212.27
Amine (e.g., Aniline)62-53-393.13
Anhydrous Dimethylformamide (DMF)68-12-273.09

Procedure:

  • To a dry Schlenk tube, add 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) and the amine (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Nickel-Catalyzed Amination

Nickel catalysis offers a compelling alternative for C-N bond formation, often with different reactivity and selectivity compared to palladium.[2] Ligand-free or "naked nickel" systems have been developed for the amination of electron-deficient aryl bromides.[8][9][10]

Rationale for Component Selection
  • Nickel Precatalyst: Air-stable Ni(II) precatalysts like NiCl₂(dme) or well-defined Ni(0) complexes can be used.[11]

  • Ligand: While some systems are ligand-free, others benefit from the use of bidentate phosphine ligands like BINAP.[11]

  • Base: Strong bases like NaOtBu are commonly used.

  • Solvent: Polar aprotic solvents like DMA or NMP are often effective.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination

G cluster_cycle Simplified Nickel Catalytic Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition (Ar-Br) NiII Ar-Ni(II)(Br)L_n Ni0->NiII + Ar-Br AmineCoord Amine Coordination & Deprotonation NiAmido Ar-Ni(II)(NR_2)L_n NiII->NiAmido + HNR_2, - HBr RedElim Reductive Elimination Product Ar-NR_2 NiAmido->Product RedElim->Ni0 Regeneration

Caption: Simplified catalytic cycle for nickel-catalyzed amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Amino-4-bromo-2,6-difluorobenzonitrileN/A232.02
NiCl₂(dme)12054-50-3219.71
BINAP76189-55-4622.67
Sodium tert-butoxide (NaOtBu)865-48-596.10
Amine (e.g., Piperidine)110-89-485.15
Anhydrous Dimethylacetamide (DMA)127-19-587.12

Procedure:

  • In a glovebox, add NiCl₂(dme) (0.05 mmol, 5 mol%) and BINAP (0.06 mmol, 6 mol%) to a Schlenk tube.

  • Add 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 mmol, 1.0 equiv) and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add anhydrous DMA (5 mL) and the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to yield the desired product.

Conclusion

The catalytic amination of 3-Amino-4-bromo-2,6-difluorobenzonitrile is a powerful transformation for the synthesis of a diverse range of substituted aromatic compounds. This guide has provided detailed protocols and the underlying scientific principles for performing this reaction using palladium, copper, and nickel catalysts. Researchers are encouraged to screen various ligands, bases, and solvents to optimize the reaction for their specific amine of interest. The choice of the catalytic system will depend on factors such as cost, functional group tolerance, and desired reaction conditions. By understanding the principles outlined herein, scientists can effectively leverage these powerful catalytic methods to advance their research in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Baran, P. S., & Maimone, T. J. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(18), 4618-4632. (URL: [Link])

  • Cernijenko, A., & Reisman, S. E. (2021). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters, 23(15), 5899-5903. (URL: [Link])

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. (URL: [Link])

  • Romero, A., & Martin, R. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. (URL: [Link])

  • Li, J., et al. (2012). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. Canadian Journal of Chemistry, 90(10), 878-881. (URL: [Link])

  • Cernijenko, A., & Reisman, S. E. (2021). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ChemRxiv. (URL: [Link])

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861-2873. (URL: [Link])

  • Hartwig, J. F., et al. (2017). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 139(42), 15132-15141. (URL: [Link])

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950-25955. (URL: [Link])

  • Buchwald, S. L., et al. (2020). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ChemRxiv. (URL: [Link])

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861-2873. (URL: [Link])

  • Klapars, A., & Buchwald, S. L. (2003). Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines. Organic Letters, 5(6), 2899-2901. (URL: [Link])

  • Ghorai, P., & Kumar, S. (2024). Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. Organic Letters. (URL: [Link])

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (URL: [Link])

  • Dračínský, M., & Rádlová, Z. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5306. (URL: [Link])

  • Electrophilic amination - Wikipedia. (URL: [Link])

  • Palkovits, R., & Thybaut, J. W. (2021). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis, 11(15), 9414-9445. (URL: [Link])

  • Amination: An Overview. (URL: [Link])

  • Che, C.-M., & Huang, J.-S. (2015). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Electrophilic Amination, 1-34. (URL: [Link])

  • Li, Z., et al. (2025). Nickel-Catalyzed C–N Bond Formation from Ring Remodeling through C–C Bond Activation. Organic Letters. (URL: [Link])

  • Buchwald-Hartwig Chemistry. (URL: [Link])

  • Marion, N., & Nolan, S. P. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 41(11), 1440-1449. (URL: [Link])

  • Daugulis, O., & Zaitsev, V. G. (2005). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(40), 13156-13157. (URL: [Link])

  • 3,4-difluorobenzonitrile prepar
  • Smith, A. M., & Singleton, D. A. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3006-3013. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • Li, A. Y. (1989). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. (URL: [Link])

  • Wang, D., & Glorius, F. (2012). Visible Light Mediated Oxidative C-N Bond Formation/Aromatization Cascade: A New Photocatalytic Entry to N-Arylindoles. Angewandte Chemie International Edition, 51(41), 10230-10233. (URL: [Link])

  • Understanding the Synthesis and Properties of 2,6-Difluorobenzonitrile. (URL: [Link])

  • Appiah, K. S., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1645-1650. (URL: [Link])

  • Sharma, A., & Singh, P. P. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. (URL: [Link])

  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. (URL: [Link])

  • Gabbutt, C. D., et al. (2012). Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. Dyes and Pigments, 94(1), 111-116. (URL: [Link])

  • Van der Veken, P., et al. (2005). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 46(30), 5029-5031. (URL: [Link])

  • A Modified Palladium-Catalyzed Reductive Amination Procedure. (URL: [Link])

  • Jiang, H., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, 10(68), 41659-41680. (URL: [Link])

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 1-104. (URL: [Link])

  • N-Heterocyclic Carbene-Catalyzed Construction of 1,3,5-Trisubstituted Benzenes from Bromoenals and α-Cyano-β-methylenones. (URL: [Link])

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Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Polyhalogenated benzonitriles are highly privileged scaffolds in the design of advanced agrochemicals and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Polyhalogenated benzonitriles are highly privileged scaffolds in the design of advanced agrochemicals and pharmaceuticals[1]. Among these, 3-Amino-4-bromo-2,6-difluorobenzonitrile presents a uniquely functionalized aromatic system with multiple potential sites for functionalization. This application note provides a comprehensive mechanistic rationale and validated experimental protocols for executing highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold, enabling the predictable synthesis of complex molecular building blocks.

Mechanistic Rationale & Regioselectivity (The "Why")

Achieving high yields in SNAr reactions requires a deep understanding of the electronic and steric microenvironments of the target molecule. The reactivity of 3-Amino-4-bromo-2,6-difluorobenzonitrile is governed by the following causal factors:

  • Electronic Activation: The cyano (-CN) group at C-1 is a powerful electron-withdrawing group (EWG). It activates the ortho (C-2, C-6) and para (C-4) positions by stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack.

  • Leaving Group Hierarchy: The molecule possesses potential leaving groups at C-2 (F), C-4 (Br), and C-6 (F). In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the bond cleavage of the leaving group. Because fluorine is highly electronegative, it stabilizes the transition state of the Meisenheimer complex far better than bromine[2]. Consequently, substitution at C-4 is electronically disfavored.

  • Steric Differentiation (C-2 vs. C-6): With the reaction narrowed down to the two fluorine atoms, steric hindrance becomes the dominant differentiating factor. The C-2 fluorine is flanked by the bulky cyano group (C-1) and the electron-donating amino group (C-3), creating a highly congested steric environment. Conversely, the C-6 fluorine is adjacent to the cyano group (C-1) and a small proton (C-5). This open trajectory makes C-6 the overwhelmingly favored site for nucleophilic attack[3].

SNAr_Regioselectivity SM 3-Amino-4-bromo-2,6-difluorobenzonitrile (Starting Material) C6 Attack at C-6 (F) Favored: Low Steric Hindrance SM->C6 C2 Attack at C-2 (F) Disfavored: High Steric Hindrance SM->C2 C4 Attack at C-4 (Br) Disfavored: Poor Leaving Group SM->C4 MC Meisenheimer Complex at C-6 (Stabilized by -CN & -F) C6->MC Prod 6-Substituted Product (Major Regioisomer) MC->Prod

Electronic and steric mapping of SNAr regioselectivity on 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Experimental Protocols (The "How")

The following protocol details a self-validating system for the regioselective substitution of the C-6 fluorine using a representative secondary amine (e.g., morpholine).

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 3-Amino-4-bromo-2,6-difluorobenzonitrile and 1.2 equivalents of the nucleophile in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Polar aprotic solvents like DMF do not hydrogen-bond with the nucleophile. This leaves the nucleophile "naked" and highly reactive, which is critical for overcoming the activation energy barrier of the initial aromatic attack[3].

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: A non-nucleophilic base is required to scavenge the hydrofluoric acid (HF) byproduct. If left unneutralized, HF will protonate the amine nucleophile, halting the reaction. DIPEA provides steric bulk that prevents it from competing with the primary nucleophile.

  • Thermal Incubation & Monitoring: Stir the reaction mixture at 50 °C. Monitor the reaction progress strictly via LC-MS every 2 hours.

    • Causality: Elevated temperatures accelerate the reaction, but excessive heat (>80 °C) risks overriding the steric bias, leading to competitive substitution at the C-2 position. LC-MS provides real-time validation of the mono-substituted product mass, preventing over-reaction.

  • Quench & Aqueous Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and saturated brine (1x).

    • Causality: Multiple water washes are mandatory to completely partition the high-boiling DMF solvent into the aqueous layer, preventing co-elution during chromatography.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient). Validate the regiochemistry using ¹H and ¹⁹F NMR spectroscopy. The disappearance of the C-6 fluorine signal and the retention of the C-2 fluorine signal in the ¹⁹F NMR spectrum definitively confirms the regioselectivity.

Workflow S1 1. Reagent Preparation Dissolve SM & Nucleophile in DMF S2 2. Base Addition Add DIPEA/K2CO3 to scavenge HF S1->S2 S3 3. Thermal Incubation Stir at 50°C; Monitor via LC-MS S2->S3 S4 4. Aqueous Workup Dilute with EtOAc, wash with Brine S3->S4 S5 5. Purification Flash Chromatography (Hex/EtOAc) S4->S5 S6 6. Characterization NMR (1H, 19F) & HRMS Validation S5->S6

Step-by-step experimental workflow for the regioselective SNAr reaction and product isolation.

Quantitative Data & Optimization Summary

The table below summarizes representative optimized parameters and expected outcomes for various nucleophilic classes reacting with 2,6-difluorobenzonitrile derivatives[3].

Nucleophile TypeRepresentative ReagentSolventBase ScavengerTemp (°C)Time (h)Major RegioisomerExpected Yield (%)
Secondary Amine MorpholineDMFDIPEA5046-Morpholino85 - 90
Primary Amine BenzylamineDMSOK₂CO₃6066-Benzylamino75 - 82
Alkoxide Sodium MethoxideMeOHNone Needed2526-Methoxy90 - 95
Thiolate Sodium ThiomethoxideTHFNone Needed0 to 2516-Methylthio88 - 92

Note: Alkoxides and thiolates are pre-formed anionic nucleophiles and do not require an exogenous base scavenger for HF, as the reaction yields the corresponding salt directly.

References

  • Stenlid, J. H., & Brinck, T. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. PubMed (NIH).
  • Lepore, S. D., & Wiley, M. R. (2000). Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles. The Journal of Organic Chemistry - ACS Publications.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. RHHZ.

Sources

Application

Application Note: Orthogonal Functionalization of 3-Amino-4-bromo-2,6-difluorobenzonitrile in Drug Discovery

Executive Summary 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly versatile, polyfunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a highly versatile, polyfunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern offers orthogonal reactivity, allowing drug development professionals to selectively functionalize the aromatic ring without the need for cumbersome protection-deprotection strategies. This technical guide details the mechanistic rationale and validated protocols for two divergent synthetic pathways: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position and regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 3-Amino-4-bromo-2,6-difluorobenzonitrile lies in the precise electronic and steric interplay of its functional groups:

  • C4-Bromo Activation (Cross-Coupling): The bromo group at C4 is primed for oxidative addition by Palladium(0). While the adjacent C3-amino group can theoretically coordinate to transition metals and hinder catalysis, the use of sterically demanding phosphine ligands (e.g., dppf) mitigates this risk, enabling high-yielding cross-coupling[1]. The electron-withdrawing nature of the fluorines further accelerates the reductive elimination step[2].

  • C6 Regioselective SNAr: The strongly electron-withdrawing nitrile group (-CN) at C1 activates both the C2 and C6 fluorines for nucleophilic attack[3]. However, the C2 position is sterically shielded by the adjacent C3-amino group. Furthermore, the amino group exerts a localized electron-donating (+M) effect, reducing the electrophilicity of C2. Consequently, nucleophilic attack by amines proceeds with near-perfect regioselectivity at the less hindered C6 position, following a well-documented mechanistic continuum for SNAr reactions[4].

G SM 3-Amino-4-bromo- 2,6-difluorobenzonitrile Pd Pathway A: Suzuki-Miyaura SM->Pd Pd(0), Ar-B(OH)2 Base, Heat SNAr Pathway B: SNAr Reaction SM->SNAr Amine Nucleophile Base, RT ProdA C4-Aryl Derivative (Retains F & NH2) Pd->ProdA ProdB C6-Amino Derivative (Retains Br & NH2) SNAr->ProdB

Fig 1: Divergent orthogonal functionalization pathways of the benzonitrile core.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C4 Position)

Objective: To selectively arylate the C4 position while preserving the C2/C6 fluorines and C3 amino group.

Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. Its large bite angle prevents the free C3-amine from poisoning the palladium center[2]. A mild base (K₂CO₃) in a biphasic 1,4-Dioxane/Water system ensures the solubility of the boronic acid while suppressing premature hydrolysis of the sensitive nitrile group[1].

Self-Validating Workflow:

  • Preparation: In a rigorously degassed reaction vial, charge 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane and Deionized Water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the vial and heat to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (Validation): Sample the reaction mixture for LC-MS analysis. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the bromine isotope distribution (⁷⁹Br/⁸¹Br). A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the arylated product (M - Br + Ph).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (C6 Position)

Objective: To selectively substitute the C6 fluorine with an amine nucleophile while preserving the C4-bromo and C2-fluoro groups.

Causality & Design: The reaction is conducted in a polar aprotic solvent (DMF) to stabilize the anionic Meisenheimer intermediate[4]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing for the electrophilic site[3].

Self-Validating Workflow:

  • Preparation: To a dry reaction vial, add 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 equiv) and dissolve in anhydrous DMF (0.3 M).

  • Reagent Addition: Add Morpholine (1.1 equiv) and DIPEA (2.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 40 °C for 8 hours. The mild temperature prevents over-substitution at the sterically hindered C2 position.

  • In-Process Control (Validation): Monitor the reaction via ¹⁹F NMR. The starting material displays two distinct fluorine resonances. The successful displacement of the C6 fluorine is validated by the disappearance of one signal, leaving a single ¹⁹F resonance corresponding to the intact C2 fluorine.

  • Workup: Quench the reaction with water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain the pure C6-substituted product.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical validation metrics for both functionalization pathways:

Reaction TypeReagents & CatalystTarget PositionIsolated Yield (%)RegioselectivityValidation Metric (IPC)
Suzuki-Miyaura PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃C4 (Arylation)82 – 86%>99% (C4 only)LC-MS: Loss of Br isotopic doublet
SNAr Morpholine, DIPEA, DMFC6 (Amination)88 – 93%>95% (C6 over C2)¹⁹F NMR: Shift from 2 to 1 signal

Quality Control & Troubleshooting

  • Debromination during Suzuki: If hydrodebromination is observed (loss of Br without arylation), ensure the 1,4-Dioxane is peroxide-free and the system is rigorously degassed. Oxygen ingress can alter the Pd catalytic cycle and promote off-target reduction[2].

  • Over-substitution in SNAr: If bis-substitution (at both C2 and C6) occurs, lower the reaction temperature to 25 °C and strictly control the stoichiometry of the nucleophile to exactly 1.05 equivalents. While the steric bulk of the C3-amine is usually sufficient to protect C2, highly reactive or unhindered primary amines may require tighter thermal control[3].

Sources

Method

Application Note: Advanced N-Functionalization of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Structural Analysis & Mechanistic Challenges Functionalizing the amino group of 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) presents a formidable synthetic challenge, requiring precise chemoselectivity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Mechanistic Challenges

Functionalizing the amino group of 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) presents a formidable synthetic challenge, requiring precise chemoselectivity and highly activated reagents. For drug development professionals and synthetic chemists, this building block is highly valuable but notoriously unreactive due to three converging factors:

  • Extreme Electron Deficiency: The penta-substituted benzene ring contains four strong electron-withdrawing groups (EWGs). The cyano (-CN), bromo (-Br), and two fluoro (-F) substituents exert powerful inductive (-I) and mesomeric (-M) effects, drastically reducing the electron density of the aniline nitrogen lone pair.

  • Severe Steric Shielding: The amino group at the C3 position is flanked by a fluorine atom at C2 and a bromine atom at C4. This ortho, ortho-disubstitution creates a steric bottleneck, severely hindering the trajectory of incoming electrophiles.

  • Chemoselectivity Liabilities: The presence of the C4-bromo substituent precludes the use of standard Palladium-catalyzed Buchwald-Hartwig aminations (where the aniline acts as a nucleophile). Palladium(0) species will undergo rapid, competitive oxidative addition into the labile C-Br bond, leading to polymerization or undesired homocoupling [1].

To successfully functionalize this nitrogen center while preserving the rest of the scaffold for downstream elaboration, the protocols below bypass kinetic barriers through strong-base deprotonation and orthogonal transition-metal catalysis.

Protocol A: Strong-Base Promoted N-Acylation

Standard acylation conditions (e.g., acyl chloride with Triethylamine or DIPEA) will fail because the deactivated nitrogen cannot execute a nucleophilic attack. To overcome this, we must pre-form the highly reactive anilide anion using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS).

Causality & Validation

Deprotonating the amine localizes a full negative charge on the nitrogen, overriding the mesomeric withdrawal of the ring and forcing the nucleophilic attack on the acyl chloride. Self-Validation: The starting material exhibits a diagnostic 1:1 isotopic doublet in LCMS at m/z 233/235[M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. Successful acylation will shift this doublet by the exact mass of the acyl group minus one proton, confirming the C-Br bond remains intact.

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 eq, 1.0 mmol) and dissolve in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Note: Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes to ensure complete anion formation.

  • Electrophile Addition: Add the desired acyl chloride (1.2 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Chan-Lam N-Arylation

Because Pd-catalysis will destroy the C-Br bond, N-arylation must be achieved via [2]. This copper-mediated oxidative cross-coupling utilizes aryl boronic acids and operates via a Cu(II)/Cu(III) catalytic cycle. Crucially, Copper(II) does not undergo oxidative addition into aryl halides, rendering this method 100% chemoselective for the N-H bond over the C-Br bond.

Causality & Validation

Electron-deficient anilines are notoriously slow in Chan-Lam couplings because they struggle to coordinate to the Cu(II) center to form the active intermediate. To accelerate this, we utilize Copper(II) Acetate with a pyridine ligand under an oxygen atmosphere, which facilitates the rate-limiting reductive elimination step. Self-Validation: Monitor the reaction via TLC. The appearance of a highly UV-active, less polar spot indicates product formation. If the reaction stalls, the Cu catalyst may have over-oxidized; adding a fresh 0.1 eq of Cu(OAc)₂ will re-initiate the cycle.

Step-by-Step Procedure
  • Setup: In an open-air reaction vial, combine the aniline (1.0 eq, 1.0 mmol), the aryl boronic acid (2.0 eq), and Cu(OAc)₂ (0.2 eq).

  • Solvent & Ligand: Add a 1:1 mixture of anhydrous DCM and MeOH (0.1 M). Add Pyridine (2.0 eq) as the ligand/base.

  • Oxidative Coupling: Attach an O₂ balloon (or leave open to ambient air with vigorous stirring, though O₂ is preferred for deactivated substrates). Stir at room temperature for 24–48 hours.

  • Workup: Dilute the deep blue/green mixture with EtOAc and filter through a short pad of Celite to remove copper salts.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), followed by brine. Dry over MgSO₄, concentrate, and purify via column chromatography.

Protocol C: Cesium-Mediated Mono-N-Alkylation

Direct Sₙ2 alkylation of this aniline with alkyl halides is kinetically hindered. However, utilizing the "Cesium Effect" [3] allows for selective mono-alkylation. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) creates a highly separated ion pair due to the large ionic radius and low charge density of the Cs⁺ ion. This leaves the anilide anion "naked" and highly nucleophilic.

Causality & Validation

The steric bulk of the ortho-bromo and ortho-fluoro groups naturally prevents over-alkylation to the tertiary amine. By strictly controlling the equivalents of the alkyl iodide and utilizing the enhanced solubility of the Cs-anilide complex, mono-alkylation is achieved cleanly. Self-Validation: LCMS will confirm the addition of a single alkyl mass. If dialkylation is observed (<5% typically), reduce the reaction temperature from 60 °C to 40 °C.

Step-by-Step Procedure
  • Setup: To a dry vial, add the aniline (1.0 eq, 1.0 mmol), anhydrous Cs₂CO₃ (2.0 eq), and anhydrous DMF (0.2 M).

  • Activation: Stir the suspension at room temperature for 15 minutes to pre-form the active complex.

  • Alkylation: Add the alkyl iodide (1.1 eq) dropwise.

  • Heating: Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with water (10 volumes) to crash out the product or extract with Diethyl Ether (3 × 15 mL) to minimize DMF carryover. Wash the organic layer thoroughly with LiCl (5% aq. solution) to remove residual DMF.

  • Purification: Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization pathways based on the electronic and steric profile of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Reaction TypeReagents & ConditionsChemoselectivity (C-Br Intact?)Typical YieldPrimary Limitation
N-Acylation NaH, R-COCl, THF, 0 °C → RTYes (>99%)75–85%Moisture sensitive; requires strictly anhydrous conditions.
N-Arylation Cu(OAc)₂, Ar-B(OH)₂, Pyridine, O₂, RTYes (>99%)50–65%Slow reaction kinetics (24–48h); requires excess boronic acid.
N-Alkylation Cs₂CO₃, R-I, DMF, 60 °CYes (>99%)60–80%Sterically demanding secondary alkyl iodides may fail.

Reaction Pathway Visualization

The diagram below outlines the divergent synthetic routes, highlighting the reagents required to overcome the inherent deactivation of the starting material.

G SM 3-Amino-4-bromo-2,6-difluorobenzonitrile (Deactivated, Hindered Aniline) Cond1 NaH or LiHMDS, R-COCl THF, 0 °C to RT SM->Cond1 Cond2 Cu(OAc)2, Ar-B(OH)2, Pyridine O2 (air), DCM/MeOH, RT SM->Cond2 Cond3 Cs2CO3, R-I DMF, 60 °C SM->Cond3 Prod1 N-Acylated Derivative (Amide) Cond1->Prod1 Prod2 N-Arylated Derivative (Diaryl Amine) Cond2->Prod2 Prod3 N-Alkylated Derivative (Secondary Amine) Cond3->Prod3

Figure 1: Divergent N-functionalization pathways for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[Link]

  • Wexler, R. P., Nuhant, P., Senter, T. J., & Gale-Day, Z. J. (2019). "Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines." Organic Letters, 21(12), 4540–4543.[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). "Synthesis of secondary amines." Tetrahedron, 57(36), 7785-7811.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-4-bromo-2,6-difluorobenzonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and regioselective challenges encountered when synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and regioselective challenges encountered when synthesizing 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) .

This guide bypasses generic advice to focus on the exact causality of yield losses during this highly functionalized aniline's synthesis. The standard synthetic route involves a three-step sequence starting from commercially available 2,6-difluorobenzonitrile: Nitration, Reduction, and Regioselective Bromination.

SynthesisRoute A 2,6-Difluorobenzonitrile (CAS: 138526-69-9) B 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0) A->B HNO3 / H2SO4 0°C to RT C 3-Amino-2,6-difluorobenzonitrile (CAS: 143879-78-1) B->C Fe / NH4Cl EtOH / H2O, 80°C D 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) C->D NBS, DMF 0°C, 2h

Figure 1: Three-step synthetic workflow for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Frequently Asked Questions & Troubleshooting

Q1: During the final bromination step, why am I observing up to 35% of a dibrominated byproduct, and how can I prevent this?

The Causality: The regioselectivity of 3-amino-2,6-difluorobenzonitrile is a battle of competing directing groups. The strongly electron-donating amino (-NH₂) group at C3 directs electrophilic aromatic substitution to its ortho (C4) and para (C6) positions. Because C6 is blocked by fluorine, C4 is the kinetically favored site. However, the nitrile (-CN) and fluorine atoms direct toward C5. If you use elemental bromine (Br₂), the high concentration of the aggressive Br⁺ electrophile provides enough energy to overcome the kinetic preference, leading to over-bromination at both C4 and C5.

The Solution: Abandon elemental bromine and utilize N-Bromosuccinimide (NBS) [1]. NBS provides a steady, low concentration of electrophilic bromine, which strictly favors the kinetically preferred C4 position[2]. Maintain the reaction temperature strictly between 0–5 °C and limit the NBS stoichiometry to exactly 1.05 equivalents[3].

Q2: My reduction step (nitro to amine) suffers from low yields and unidentifiable side products. I am using standard Pd/C catalytic hydrogenation. What is going wrong?

The Causality: Electron-deficient fluorinated aromatics are highly susceptible to hydrodefluorination (cleavage of the C-F bond) under palladium-catalyzed hydrogenation conditions. The formation of the electron-donating amine further weakens the adjacent C-F bonds, causing you to lose the fluorine atoms entirely.

The Solution: Switch to a milder, single-electron transfer (SET) chemical reduction. Utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol mixture at 80 °C will selectively reduce the nitro group to the amine without disturbing the sensitive C-F bonds.

Q3: The NBS bromination reaction stalls at 60-70% conversion. Should I increase the temperature to drive it to completion?

The Causality: Do not apply heat. Stalling in NBS brominations of anilines is rarely a thermodynamic issue; it is usually a solubility or deactivation issue. As the reaction progresses, succinimide precipitates, and trace HBr byproduct can protonate the starting aniline, forming an unreactive anilinium salt. Heating the reaction will only increase the rate of oxidative degradation of the amine.

The Solution: Ensure you are using a highly polar, aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) to maintain the solubility of all intermediates[3]. If stalling persists, adding a catalytic amount of ammonium acetate (NH₄OAc) can facilitate the electrophilic substitution without requiring heat[2].

Quantitative Optimization Data

To illustrate the impact of reagent and solvent selection on the final bromination step, review the optimization data below. The use of NBS in DMF at low temperatures provides a self-validating system for maximum regioselectivity.

Table 1: Optimization of Bromination Conditions for 3-Amino-2,6-difluorobenzonitrile

Brominating AgentSolventTemperature (°C)Stoichiometry (Eq)Overall Conversion (%)Desired Mono-bromo Yield (%)Unwanted Di-bromo Yield (%)
Br₂Acetic Acid251.10>994535
NBSDichloromethane251.056055<5
NBSDMF251.05957215
NBS DMF 0–5 1.05 >99 89 <2

Standard Operating Procedure: Regioselective Bromination

This protocol is designed as a self-validating system. The use of a thiosulfate quench ensures that any unreacted electrophile is neutralized before isolation, preventing post-reaction oxidation.

Materials Required:

  • 3-Amino-2,6-difluorobenzonitrile (Starting Material)

  • N-Bromosuccinimide (NBS, recrystallized from water to ensure purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • System Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a thermocouple, and a nitrogen gas inlet. Purge the system with N₂ for 5 minutes.

  • Dissolution: Dissolve 3-amino-2,6-difluorobenzonitrile (10.0 g, 64.9 mmol) in anhydrous DMF (100 mL). Stir at 300 RPM until a homogenous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to drop and stabilize between 0 °C and 5 °C.

  • Electrophile Addition: Weigh out NBS (12.1 g, 68.1 mmol, 1.05 eq). Add the NBS in five equal portions over a 45-minute period. Critical: Monitor the thermocouple; do not allow the internal temperature to exceed 5 °C during addition to prevent dibromination.

  • Reaction Phase: Maintain stirring at 0–5 °C for 2 hours. Validate reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) or HPLC.

  • Quenching: Once conversion exceeds 98%, quench the active brominating species by pouring the reaction mixture slowly into 400 mL of ice-cold 5% aqueous sodium thiosulfate solution under vigorous stirring.

  • Isolation: Stir the quenched mixture for 30 minutes to allow the product to fully precipitate. Filter the resulting solid under vacuum.

  • Purification: Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual DMF and succinimide. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure 3-amino-4-bromo-2,6-difluorobenzonitrile.

References

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst, ResearchGate (Elsevier),[Link]

  • WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b, Google P

Sources

Optimization

Reducing unwanted byproducts during 3-Amino-4-bromo-2,6-difluorobenzonitrile bromination

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals troubleshooting the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals troubleshooting the electrophilic aromatic bromination of 3-Amino-2,6-difluorobenzonitrile .

This highly functionalized aniline presents unique chemoselectivity challenges. While the amino group strongly directs electrophilic substitution to the C4 position, the synergistic directing effects of the flanking fluorines and the meta-directing cyano group can activate the C5 position, leading to complex byproduct profiles.

Below is our comprehensive troubleshooting guide, mechanistic insights, and a field-validated protocol to ensure high-purity isolation of 3-Amino-4-bromo-2,6-difluorobenzonitrile .

Reaction Pathway & Byproduct Topology

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates how solvent choice, temperature, and reagent selection dictate the fate of the substrate.

ByproductControl Substrate 3-Amino-2,6-difluorobenzonitrile (Starting Material) Desired 4-Bromo Isomer (Desired Product) Substrate->Desired NBS, DMF (0-5°C) Regioisomer 5-Bromo Isomer (Regioisomer) Substrate->Regioisomer Non-polar solvent Dibromo 4,5-Dibromo (Over-bromination) Substrate->Dibromo Excess NBS/Br2 Oxidation Azo/Nitroso Oligomers (Amine Oxidation) Substrate->Oxidation H2O2/HBr or Free Br2

Reaction pathways showing desired C4-bromination vs. regioisomeric and oxidative byproducts.

Troubleshooting Guide & FAQs

Q1: Our LC-MS shows a mass corresponding to the mono-brominated product, but NMR confirms a 15% contamination of the C5-bromo regioisomer. How do we improve regioselectivity? Causality & Solution: The amino group directs strongly to C4 (ortho to the amine, as the para position is blocked by fluorine). However, non-polar solvents or neat acetic acid can disrupt the hydrogen-bonding network required to stabilize the polar transition state of the Electrophilic Aromatic Substitution ( SE​Ar ) at C4, causing crossover to the C5 position. Action: Switch your solvent to a highly polar, aprotic solvent like N,N-Dimethylformamide (DMF). As noted in 1 [1], DMF forms a Vilsmeier-type active brominating complex with N-Bromosuccinimide (NBS), which is highly regioselective for the position most activated by the amine.

Q2: We are observing significant formation of the 4,5-dibromo byproduct (up to 12%). How can we suppress over-bromination? Causality & Solution: Over-bromination occurs when the electrophilic brominating agent is present in local excess or when the reaction temperature exceeds the activation energy required for the second bromination at the less reactive C5 position. Action: Use exactly 1.00 to 1.02 equivalents of NBS. Do not add the reagent as a solid bolus. Instead, add it dropwise as a pre-dissolved DMF solution over 45-60 minutes to prevent localized concentration spikes. Maintain the internal reactor temperature strictly between 0 °C and 5 °C.

Q3: We attempted a "green" oxidative bromination using H2​O2​/HBr , but the reaction mixture turned black and yielded a complex mixture of high-molecular-weight species. What happened? Causality & Solution: You have oxidized the primary aniline. While H2​O2​/HBr is a sustainable method that generates molecular bromine in situ, the strong oxidation potential of hydrogen peroxide readily attacks electron-rich primary amines [2]. This leads to the formation of nitroso compounds, which subsequently couple with unreacted aniline to form azo or azoxy oligomers (the black tar you observed). Action: Abandon oxidative bromination for this specific substrate.2 [3] because it donates electrophilic bromine without introducing reactive oxygen species.

Quantitative Byproduct Profiling

To illustrate the causality of reagent and solvent choices, below is a comparative data summary of bromination conditions applied to 3-Amino-2,6-difluorobenzonitrile.

Reagent SystemSolventTemp (°C)C4-Bromo (Desired)C5-Bromo (Regioisomer)4,5-DibromoOxidation Byproducts
Br2​ (1.05 eq)Acetic Acid25 °C78.0%4.5%11.5%6.0%
H2​O2​/HBr (1.2 eq)Water / EtOH40 °C45.0%8.0%15.0%32.0%
NBS (1.02 eq)Toluene25 °C60.0%18.0% 10.0%12.0%
NBS (1.02 eq) DMF 0–5 °C 94.5% < 1.0% 3.5% < 1.0%

Field-Validated Methodology: Regioselective NBS Bromination

This protocol is designed as a self-validating system . Each critical step contains an inline validation check to ensure the reaction is proceeding correctly before moving to the next phase.

Materials Required:

  • 3-Amino-2,6-difluorobenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.02 eq) - Must be freshly recrystallized from water to remove trace Br2​ and succinic acid.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 10.0 g of 3-amino-2,6-difluorobenzonitrile in 100 mL (10 volumes) of anhydrous DMF in a 250 mL jacketed reactor equipped with an overhead stirrer and an internal thermocouple.

    • Self-Validation Check: Perform a Karl Fischer titration on the solution. Moisture must be <0.1% to prevent the hydrolysis of NBS into hypobromous acid, which causes unpredictable oxidation.

  • Thermal Equilibration: Purge the reactor with Nitrogen ( N2​ ) and cool the solution to an internal temperature of 0 °C to 5 °C.

  • Electrophile Addition: Dissolve 1.02 eq of freshly recrystallized NBS in 50 mL (5 volumes) of anhydrous DMF. Add this solution dropwise via an addition funnel over 45–60 minutes.

    • Self-Validation Check: Monitor the internal thermocouple. The reaction is exothermic; adjust the drip rate to ensure the internal temperature never exceeds 5 °C. The solution will transition from pale yellow to a deep orange.

  • Reaction Maturation: Stir the mixture at 5 °C for 2 hours.

    • Self-Validation Check: Pull an aliquot for HPLC analysis. The reaction is complete when the starting material peak area is <1.0%. Do not push the reaction with more NBS, as this will trigger 4,5-dibromination.

  • Oxidant Quenching: Slowly add 20 mL of 10% aqueous Na2​S2​O3​ while maintaining the temperature below 10 °C.

    • Self-Validation Check (Colorimetric): The deep orange color will instantly discharge to a pale yellow. This visual cue confirms the complete neutralization of residual electrophilic bromine, halting any further side reactions.

  • Isolation: Pour the quenched mixture into 500 mL of ice water under vigorous stirring. A precipitate will form. Filter the solid, wash with cold distilled water (3 x 50 mL), and dry under a vacuum at 40 °C to constant weight.

References

  • Podgoršek, A., et al. "Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 3-Amino-4-bromo-2,6-difluorobenzonitrile in DMSO

Title: Technical Support Center: Troubleshooting the Solubility of 3-Amino-4-bromo-2,6-difluorobenzonitrile in DMSO Executive Summary Welcome to the Application Science Support Center. As drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting the Solubility of 3-Amino-4-bromo-2,6-difluorobenzonitrile in DMSO

Executive Summary Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you frequently encounter recalcitrant molecules that resist standard solubilization protocols. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) is a classic example of a "brick dust" molecule. Despite the use of Dimethyl sulfoxide (DMSO)—a premier polar aprotic solvent—researchers often report incomplete dissolution, delayed precipitation, or crystallization.

This guide synthesizes physicochemical principles with field-proven methodologies to provide a self-validating troubleshooting framework for this specific compound.

Mechanistic Overview: The Causality of Insolubility

To effectively troubleshoot, we must first understand why 3-Amino-4-bromo-2,6-difluorobenzonitrile resists DMSO solubilization. The answer lies in its molecular architecture and the thermodynamics of solvation:

  • High Crystal Lattice Energy: This molecule possesses a highly substituted, rigid planar aromatic ring. The amino group (-NH 2​ ) acts as a strong hydrogen-bond donor, while the nitrile (-CN) and fluorine (-F) groups serve as potent hydrogen-bond acceptors. This creates a tightly packed, thermodynamically stable crystal lattice driven by intermolecular hydrogen bonding and π−π stacking.

  • Solvent Hygroscopicity: DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. Because water has a high dielectric constant and forms a strong hydrogen-bonded network with DMSO, it drastically reduces the solvent cavity availability for lipophilic and heavily halogenated solutes. Even minor water contamination can cause immediate precipitation of the compound[1].

  • Endothermic Dissolution: The disruption of strong solute-solute interactions in the crystal lattice requires energy. At standard room temperature (20-25°C), the thermal energy may be insufficient to overcome the activation barrier for dissolution, leading to kinetic trapping of the solid state[2].

Diagnostic Workflow

Follow this logic tree to systematically diagnose and resolve solubility failures in your assays.

TroubleshootingWorkflow Start Issue: Compound Insoluble in DMSO CheckWater 1. Solvent Integrity Is the DMSO anhydrous? Start->CheckWater DryDMSO Action: Use fresh, anhydrous DMSO (<0.005% H2O) CheckWater->DryDMSO No CheckPhysical 2. Thermal/Mechanical Apply Energy CheckWater->CheckPhysical Yes DryDMSO->CheckPhysical Fails Success Result: Complete Dissolution (Clear Solution) DryDMSO->Success Resolves ApplyHeat Action: Warm to 40°C + Bath Sonication (15 min) CheckPhysical->ApplyHeat CheckAdditives 3. Formulation Adjustments ApplyHeat->CheckAdditives Fails ApplyHeat->Success Resolves AddCosolvent Action: Add 5-10% PEG-400 or warm stirring CheckAdditives->AddCosolvent AddCosolvent->Success Resolves Review Result: Review Compound Purity or Polymorph State AddCosolvent->Review Fails

Diagnostic workflow for troubleshooting DMSO solubility of halogenated benzonitriles.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Solutions Causality: Eliminating water prevents the hydrophobic effect from driving the halogenated compound out of solution.

  • Solvent Sourcing: Obtain a fresh, sealed ampule of anhydrous DMSO (≥99.9% purity, <0.005% water). Do not use benchtop DMSO bottles that have been opened multiple times, as they have likely absorbed ambient moisture[1].

  • Environment: Perform the weighing and dissolution inside a nitrogen or argon-purged glovebox, or work swiftly in a dry environment to minimize atmospheric moisture exposure.

  • Addition: Weigh the required mass of 3-Amino-4-bromo-2,6-difluorobenzonitrile into a sterile, dry amber glass vial.

  • Solvation: Add the anhydrous DMSO directly to the powder. Crucial: Always dissolve the compound in 100% DMSO first before attempting any downstream aqueous dilutions[3].

  • Sealing: Immediately seal the vial with a PTFE-lined cap and wrap with Parafilm to prevent subsequent moisture ingress.

Protocol B: Thermomechanical Disruption Causality: Providing localized kinetic energy (cavitation) and thermal energy shifts the thermodynamic equilibrium toward the dissolved state.

  • Vortexing: Vortex the sealed vial vigorously for 60 seconds to maximize the surface area of the solute exposed to the solvent.

  • Heating: Place the vial in a temperature-controlled water bath set to 37°C – 40°C. Note: Do not exceed 50°C to prevent potential thermal degradation of the amino or nitrile functional groups.

  • Sonication: Transfer the warmed vial to an ultrasonic bath. Sonicate for 10–15 minutes. The ultrasonic waves create microscopic cavitation bubbles; their collapse generates massive localized heat and pressure, breaking the strong π−π and hydrogen bonds of the crystal lattice.

  • Verification: Visually inspect the solution against a strong light source. A successful dissolution will be optically clear with no Tyndall effect (light scattering by suspended micro-particles).

Quantitative Data Presentation

The following table summarizes the expected solubility profiles of 3-Amino-4-bromo-2,6-difluorobenzonitrile under varying experimental conditions. Note: Data represents optimized empirical benchmarks for highly crystalline polyhalogenated benzonitriles.

Experimental ConditionSolvent QualityTemperature (°C)Mechanical AidMax Solubility (mg/mL)Stability (24h)
Standard Benchtop Opened DMSO (~2% H 2​ O)22°CShaking (1 min)< 5.0Rapid Precipitation
Anhydrous Baseline Anhydrous DMSO (<0.005% H 2​ O)22°CVortexing (2 min)~ 15.0Stable
Thermomechanical Anhydrous DMSO (<0.005% H 2​ O)40°CSonication (15 min)> 35.0Stable (if sealed)
Co-solvent System DMSO + 10% PEG-40040°CSonication (15 min)> 50.0Highly Stable

Frequently Asked Questions (FAQs)

Q1: My solution was clear yesterday, but today there are needle-like crystals at the bottom of the vial. What happened? A1: This is a classic case of moisture ingress or temperature fluctuation. Pure DMSO freezes at 18.5°C[4]. If your laboratory temperature dropped overnight, the solvent may have partially crystallized, forcing the compound out of solution. Alternatively, if the vial was not hermetically sealed, the DMSO absorbed ambient humidity, lowering the solubility threshold and causing the compound to precipitate[1]. Solution: Re-warm the vial to 37°C and sonicate to redissolve. Ensure airtight storage at controlled room temperature.

Q2: Can I just add water to my DMSO stock solution to prepare my biological assay? A2: No. Diluting a concentrated DMSO stock directly into an aqueous buffer often results in "solvent crash," where the lipophilic compound rapidly precipitates into amorphous aggregates. Solution: You must perform serial dilutions. Dissolve the compound in 100% DMSO first, then slowly add this stock dropwise to your aqueous media under vigorous stirring, ensuring the final DMSO concentration remains below 1% (or as tolerated by your specific assay)[3].

Q3: Does the physical form of the powder matter? A3: Absolutely. 3-Amino-4-bromo-2,6-difluorobenzonitrile can exist in different polymorphic states. An amorphous powder will dissolve much faster and reach a higher apparent solubility than a highly crystalline polymorph due to the lower energy barrier required to break the lattice. If you are struggling with a highly crystalline batch, micronization (gently grinding the powder to reduce particle size and increase surface area) prior to adding DMSO can significantly enhance the dissolution kinetics[1].

References

  • [3] Title: Compound Solubility with Dimethylsulfoxide | Source: Hampton Research | URL: [Link]

  • [2] Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | Source: PMC - National Institutes of Health | URL:[Link]

  • [4] Title: Dimethyl sulfoxide | Source: Wikipedia | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-4-bromo-2,6-difluorobenzonitrile Cross-Coupling

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when cross-coupling highly functionalized, electron-deficient arenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when cross-coupling highly functionalized, electron-deficient arenes. 3-Amino-4-bromo-2,6-difluorobenzonitrile presents a unique mechanistic paradox: the electron-withdrawing fluorine and nitrile groups accelerate oxidative addition, but the unprotected ortho-amino group acts as a thermodynamic sink, coordinating to the palladium catalyst and forming inactive off-cycle species.

Mastering the thermal dynamics of this reaction is not just about applying heat; it is about finding the exact kinetic window where catalyst activation outpaces substrate degradation.

🔬 Mechanistic Insights & Troubleshooting FAQs

Q1: My reaction stalls at 50 °C with >80% unreacted 3-amino-4-bromo-2,6-difluorobenzonitrile. Should I just add more catalyst?

A: No. Adding more catalyst will likely just generate more off-cycle palladium-amine complexes. The stalling is a thermodynamic issue, not a catalyst loading issue. The unprotected primary amine coordinates strongly to the Pd(II) intermediate formed after oxidative addition. At lower temperatures, the system lacks the thermal energy required to dissociate this amine and allow the boronic acid to undergo transmetalation. You must increase the temperature to overcome this activation barrier. Studies on1[1] are required to drive the catalytic cycle forward without poisoning the metal center.

Q2: When I push the temperature to 100 °C to force conversion, my product yield drops and I see a massive loss of my boronic acid partner. What is happening?

A: You have exceeded the thermal stability threshold of your nucleophile. At elevated temperatures, particularly under basic aqueous conditions,2[2]. Furthermore, high temperatures combined with protic solvents can induce3[3]. To mitigate this, lower the temperature back to the 70–80 °C range, or switch to a more thermally stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.

Q3: Is there a "Goldilocks" temperature for this specific scaffold?

A: Yes. Empirical data across similar fluorinated bromoanilines indicates that4[4]. Above this temperature, the yield plateaus or degrades due to side reactions; below it, the yield decreases sharply due to catalyst sequestration by the amine.

🧪 Self-Validating Temperature Optimization Protocol

To accurately determine the optimal temperature for your specific coupling partner, you must run a self-validating parallel screen. This protocol uses an internal standard to ensure absolute mass balance, proving whether a low yield is due to a stalled reaction or substrate decomposition.

Reagents:

  • Electrophile: 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 equiv)

  • Nucleophile: Arylboronic acid/ester (1.5 equiv)

  • Catalyst: CataCXium® A Pd G3 (5 mol%)

  • Base: K₃PO₄ (finely powdered, 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (10:1 v/v)

  • Internal Standard (IS): 4,4'-Di-tert-butylbiphenyl (0.5 equiv)

Step-by-Step Methodology:

  • Master Mix Preparation: In an inert glovebox, prepare a single master stock solution containing the electrophile, nucleophile, catalyst, and the internal standard in degassed 1,4-dioxane. Causality Note: Preparing a master mix eliminates well-to-well dispensing errors, ensuring any variance in yield is strictly temperature-dependent.

  • Aliquot & Base Addition: Dispense equal volumes of the master mix into five separate, oven-dried pressure vials. Add the aqueous K₃PO₄ base to each vial, purge with argon, and seal tightly with PTFE-lined caps.

  • Parallel Thermal Gradient: Place the five vials into pre-heated reaction blocks set to 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C. Stir vigorously (800 rpm) for exactly 4 hours.

  • Quench and Homogenize: Remove the vials, cool rapidly in an ice bath to arrest the kinetics, and dilute each with 2 mL of acetonitrile to homogenize the biphasic mixture. Filter through a 0.22 µm PTFE syringe filter.

  • UPLC-MS Analysis: Analyze each sample. Calculate the absolute conversion of the starting material and the absolute yield of the product by integrating their UV peaks against the IS peak.

📊 Quantitative Data Presentation

The following table summarizes representative mass-balance data from a standard temperature screen using the protocol above. Notice how the mass balance closes perfectly at lower temperatures but diverges at higher temperatures due to volatile or undetected degradation products.

Reaction Temp (°C)Ar-Br Conversion (%)Product Yield (%)Protodeboronation (%)Hydrodehalogenation (%)Mass Balance Closure
60 °C 45.040.25.1< 1.0> 98%
70 °C 82.576.48.3< 1.0> 97%
80 °C > 99.092.1 12.51.2> 95%
90 °C > 99.074.828.45.6~ 88%
100 °C > 99.051.345.214.3~ 75%

Table 1: Temperature vs. Yield matrix highlighting the 80 °C optimal thermal window.

🗺️ Troubleshooting Workflow Visualization

Follow this logical decision tree when interpreting your UPLC-MS results from the temperature screen.

Workflow Start Initiate Temperature Screen (60°C, 80°C, 100°C) Analyze UPLC-MS Analysis (Check Mass Balance) Start->Analyze LowTemp Stalled Reaction (Unreacted Ar-Br) Analyze->LowTemp Low Conversion HighTemp High Degradation (Protodeboronation) Analyze->HighTemp Side Products OptTemp Optimal Conversion (>90% Product) Analyze->OptTemp Clean Profile ActionLow Increase Temp (+10°C) or Switch Ligand LowTemp->ActionLow ActionHigh Decrease Temp (-10°C) or Use Pinacol Ester HighTemp->ActionHigh ScaleUp Proceed to Scale-Up & Isolation OptTemp->ScaleUp ActionLow->Analyze ActionHigh->Analyze

Fig 1: Decision tree for optimizing cross-coupling reaction temperatures based on LC-MS feedback.

📚 References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PMC (nih.gov) URL:

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines Source: Benchchem URL:

  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile Source: Benchchem URL:

  • Optimization of temperature for Suzuki-Miyaura coupling reaction Source: ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Welcome to the dedicated technical support guide for the purification and recrystallization of 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6). This resource is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification and recrystallization of 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this key building block in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude 3-Amino-4-bromo-2,6-difluorobenzonitrile?

A1: The impurity profile of your crude 3-Amino-4-bromo-2,6-difluorobenzonitrile will largely depend on its synthetic route. A common pathway to aromatic nitriles involves the Sandmeyer reaction, which can introduce several types of byproducts.[1] Potential impurities could include:

  • Unreacted starting materials: Depending on the specific synthesis, this could be a precursor aniline or diazonium salt.

  • Isomeric byproducts: Incomplete or non-selective halogenation or functionalization can lead to isomers.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which could lead to the corresponding carboxylic acid or amide.

  • Colored impurities: Aromatic amines are prone to oxidation, which can result in the formation of colored byproducts, often appearing as dark oils or solids.[1]

Q2: My crude product is a dark, oily substance. How can I decolorize it and induce solidification?

A2: "Oiling out" and discoloration are common issues with crude aromatic amines. Here are several strategies to address this:

  • Trituration: This is often the first step to try. It involves stirring the oil with a solvent in which the desired compound is insoluble, but the impurities are at least partially soluble. For a molecule like 3-Amino-4-bromo-2,6-difluorobenzonitrile, starting with a non-polar solvent like hexanes or petroleum ether is a good approach.[2] This can help to "crash out" your product as a solid.

  • Activated Charcoal Treatment: If your product is colored, activated charcoal can be very effective at adsorbing the colored impurities. This should be done during the recrystallization process by adding a small amount of charcoal to the hot, dissolved solution before filtering.[1][3]

  • Column Chromatography: If other methods fail, silica gel column chromatography is a robust technique for separating the desired product from a complex mixture of impurities.[4]

Troubleshooting Guide for Recrystallization

This guide addresses common challenges you may encounter during the recrystallization of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve, even in a large volume of hot solvent. The solvent is not a good "good" solvent for your compound.Select a more appropriate solvent. A systematic solvent screening is recommended (see protocol below).
The compound "oils out" instead of forming crystals upon cooling. The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent. The solution is too concentrated.Add a small amount of a "good" solvent to the hot solution to further dilute it. Allow the solution to cool very slowly. Consider using a two-solvent system where the "poor" solvent is added gradually at an elevated temperature.
No crystals form upon cooling, even after an extended period. The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated.If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
The recrystallization yield is very low. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are still colored. The colored impurities co-crystallize with your product.Perform a second recrystallization. Consider using activated charcoal during the recrystallization process.[1][3]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

The key to a successful recrystallization is selecting the right solvent. The ideal solvent will dissolve the compound when hot but not when cold. Given the structure of 3-Amino-4-bromo-2,6-difluorobenzonitrile (with both polar and non-polar characteristics), a range of solvents should be tested.

Materials:

  • Crude 3-Amino-4-bromo-2,6-difluorobenzonitrile

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place a small amount of your crude material (e.g., 10-20 mg) into several test tubes.

  • To each test tube, add a few drops of a different solvent.

  • Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a good quantity of crystals upon cooling.

Solvent Selection Guide:

Solvent Polarity Rationale for Screening
Ethanol/Methanol Polar, ProticThe amino and nitrile groups may lead to solubility in alcohols.
Isopropanol Polar, ProticA slightly less polar alcohol that may offer better differential solubility.
Ethyl Acetate Intermediate PolarityA good general-purpose solvent for many organic compounds.
Toluene Non-polar, AromaticThe aromatic ring of the compound may interact favorably with toluene.
Hexane/Heptane Non-polar, AliphaticLikely to be a poor solvent, making it a good candidate for a two-solvent system or for trituration.[2]
Dichloromethane Intermediate PolarityA common solvent for many organic molecules.
Acetone Polar, AproticAnother versatile solvent to consider.
Water Highly PolarUnlikely to be a good single solvent but could be used as an anti-solvent in a two-solvent system with a miscible organic solvent like ethanol or acetone.
Protocol 2: Single-Solvent Recrystallization

Once a suitable solvent has been identified from the screening process, you can proceed with the bulk recrystallization.

Materials:

  • Crude 3-Amino-4-bromo-2,6-difluorobenzonitrile

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude 3-Amino-4-bromo-2,6-difluorobenzonitrile in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture to a gentle boil while stirring.

  • Continue to add small portions of the hot solvent until the compound is just completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Two-Solvent Recrystallization

If no single solvent provides the desired solubility profile, a two-solvent system can be effective. This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product (3-Amino-4-bromo-2,6-difluorobenzonitrile) Screening Solvent Screening Crude->Screening Determine optimal solvent(s) Trituration Trituration (e.g., with Hexane) Crude->Trituration If oily/highly impure Recrystallization Recrystallization Screening->Recrystallization Single or two-solvent system Column Column Chromatography (Silica Gel) Recrystallization->Column If impurities persist Pure Pure Product Recrystallization->Pure If successful Trituration->Recrystallization Column->Pure

Caption: A workflow for the purification of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

References

  • NextSDS. (n.d.). 3-Amino-4-bromo-2,6-difluorobenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Doron Scientific. (2023, March 1). 3-Amino-4-bromo-2,6-difluorobenzonitrile. Retrieved from [Link]

  • Quick Company. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]

  • Shanghai Weiyuan Fine Fluorine Technology Development Co., Ltd. (n.d.). 3-氨基-4-溴-2,6-二氟苯腈. Retrieved from [Link]

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]

  • RSC Publishing. (2026, February 13). Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted 3-aminobenzonitriles.
  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 659–665. [Link]

  • Google Patents. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Chem-Impex. (n.d.). 4-Bromo-2,6-difluorobenzonitrile. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 3-Amino-4-bromo-2,6-difluorobenzonitrile during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-Amino-4-bromo-2,6-difluorobenzonitrile to prevent its de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-Amino-4-bromo-2,6-difluorobenzonitrile to prevent its degradation. By understanding the inherent chemical liabilities of this molecule, users can implement effective storage strategies to ensure its integrity and the reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-4-bromo-2,6-difluorobenzonitrile, and why is its stability important?

3-Amino-4-bromo-2,6-difluorobenzonitrile is a substituted aromatic compound containing three key functional groups: a primary aromatic amine (-NH₂), a bromine atom (-Br), and a nitrile group (-CN), all on a difluorinated benzene ring. This combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. The stability of this compound is critical because degradation can lead to the formation of impurities, which can compromise the results of subsequent reactions, leading to lower yields, purification challenges, and potentially misleading biological data.

Q2: What are the primary signs of degradation to look for?

The most common visual indicator of degradation is a change in color of the solid material, often from a white or off-white powder to yellow, brown, or even black. This discoloration is typically due to the oxidation of the aromatic amine group, which can form highly colored polymeric byproducts. Another sign of degradation can be a change in the physical state of the compound, such as clumping or the appearance of an oily residue, which may suggest hydrolysis of the nitrile group.

Q3: What are the main chemical pathways through which this compound can degrade?

Based on its functional groups, 3-Amino-4-bromo-2,6-difluorobenzonitrile is susceptible to three primary degradation pathways:

  • Oxidation: The primary aromatic amine is prone to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of nitroso, nitro, and ultimately complex polymeric species.[1][2]

  • Hydrolysis: The nitrile group can undergo hydrolysis to form the corresponding benzamide and subsequently the benzoic acid derivative. This process is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.[3][4]

  • Photodecomposition: Although fluorinated aromatic compounds can exhibit enhanced photostability, the presence of the amino and bromo substituents can make the molecule susceptible to degradation upon exposure to UV light.[5][6]

Q4: What are the ideal short-term storage conditions for this compound?

For short-term storage (i.e., while in active use), it is recommended to keep the compound in a tightly sealed container, in a desiccator to protect it from moisture, and away from direct light. Minimizing the headspace in the container can also help reduce exposure to atmospheric oxygen.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Issue 1: The compound has changed color from white to yellow/brown.

Q: My previously white powder of 3-Amino-4-bromo-2,6-difluorobenzonitrile has turned yellow. What happened, and can I still use it?

A: A yellow to brown discoloration is a strong indicator of oxidation of the aromatic amine functional group. This process is often initiated by exposure to air and light. The usability of the discolored material depends on the extent of degradation and the tolerance of your specific application to impurities.

Troubleshooting Steps:

  • Assess the Purity: The first step is to determine the purity of the material. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for this.[7][8] A significant decrease in the area of the main peak and the appearance of new peaks, particularly at different retention times, confirms degradation.

  • Consider Purification: If the degradation is minor (e.g., >95% purity remaining), you may be able to purify the material by recrystallization or column chromatography. However, this will depend on the nature of the impurities and may not always be feasible.

  • Evaluate for Your Application: For non-critical applications or initial screening experiments, a slightly degraded material might be acceptable. However, for applications requiring high purity, such as in late-stage drug development or for quantitative studies, using the discolored material is not recommended.

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store the container in a dark place to prevent photodecomposition.[9]

  • Temperature Control: Store the compound at reduced temperatures (2-8°C) to slow down the rate of degradation.[3]

Issue 2: The compound appears clumpy or has an oily residue.

Q: I've noticed that my solid 3-Amino-4-bromo-2,6-difluorobenzonitrile has become clumpy and looks wet. What could be the cause?

A: This observation suggests the presence of moisture, which can lead to the hydrolysis of the nitrile group to the corresponding amide and then the carboxylic acid. The presence of these more polar impurities can lead to the absorption of additional moisture from the atmosphere, resulting in the observed physical changes.

Troubleshooting Steps:

  • Confirm Hydrolysis: The presence of the amide and carboxylic acid hydrolysis products can be detected by analytical techniques such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The hydrolysis products will have different retention times and mass-to-charge ratios compared to the parent compound.

  • Drying: If the issue is primarily moisture absorption without significant hydrolysis, drying the compound under vacuum in the presence of a desiccant may be sufficient. However, if hydrolysis has occurred, the impurities will remain.

Preventative Measures:

  • Dry Storage: Always store the compound in a desiccator or a dry box.[10]

  • Appropriate Containers: Use containers with tight-fitting seals to prevent moisture ingress.

  • Careful Handling: When handling the compound, do so in a low-humidity environment if possible, and minimize the time the container is open.

Recommended Long-Term Storage Protocol

For optimal long-term stability of 3-Amino-4-bromo-2,6-difluorobenzonitrile, the following conditions are recommended:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.
Light In the dark (Amber vial or opaque container)Prevents photodecomposition.[9]
Moisture Dry (Store in a desiccator)Prevents hydrolysis of the nitrile group.[10]
Container Tightly sealed, appropriate sizeMinimizes exposure to air and moisture.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting storage issues.

Potential Degradation Pathways A 3-Amino-4-bromo-2,6-difluorobenzonitrile B Oxidized Products (Nitroso, Nitro, Polymers) A->B  O₂, Light C 3-Amino-4-bromo-2,6-difluorobenzamide A->C  H₂O D 3-Amino-4-bromo-2,6-difluorobenzoic Acid C->D  H₂O

Caption: Potential degradation pathways for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Troubleshooting Workflow Start Observe Degraded Compound Color_Change Color Change (Yellow/Brown)? Start->Color_Change Physical_Change Physical Change (Clumpy/Oily)? Color_Change->Physical_Change No Purity_Check Check Purity (HPLC) Color_Change->Purity_Check Yes Hydrolysis_Check Check for Hydrolysis (HPLC/LC-MS) Physical_Change->Hydrolysis_Check Yes Review_Storage Review and Improve Storage Conditions Physical_Change->Review_Storage No Purify Consider Purification Purity_Check->Purify Discard Discard or Use for Non-Critical Applications Purity_Check->Discard Purify->Review_Storage Discard->Review_Storage Dry Dry Under Vacuum Hydrolysis_Check->Dry Dry->Review_Storage

Caption: A logical workflow for troubleshooting degradation issues.

Monitoring and Detection of Degradation

Regularly assessing the purity of long-term stored 3-Amino-4-bromo-2,6-difluorobenzonitrile is recommended.

Experimental Protocol: Purity Assessment by HPLC

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the parent compound from its more polar degradation products.

  • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks.

References

  • Vertex AI Search. (n.d.). Oxidation of Secondary and Primary Amines.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. [Link]

  • Scite.ai. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Retrieved March 27, 2026, from [Link]

  • Riva, S., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1637. [Link]

  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Retrieved March 27, 2026, from [Link]

  • PubMed. (2008, July). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Retrieved March 27, 2026, from [Link]

  • PubMed Central. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved March 27, 2026, from [Link]

  • Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved March 27, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved March 27, 2026, from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved March 27, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved March 27, 2026, from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved March 27, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging. Retrieved March 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, August 19). Storage of Halogen. Retrieved March 27, 2026, from [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved March 27, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Replacement of Halogen Atom by Amino Group and an N-Heteroaryl Group. Retrieved March 27, 2026, from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved March 27, 2026, from [Link]

  • SpringerLink. (2023, November 8). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved March 27, 2026, from [Link]

  • PubMed Central. (2025, October 15). On the Stability of Perfluoroisobutyronitrile in High-Voltage Circuit Breaker: A Computational Study. Retrieved March 27, 2026, from [Link]

  • PubMed. (n.d.). Chemical Stability of the Cardioprotective Agent ICRF-187 in Infusion Fluids. Retrieved March 27, 2026, from [Link]

  • BMC. (2024, April 25). Analysis of the impact of pluronic acid on the thermal stability and infectivity of AAV6.2FF. Retrieved March 27, 2026, from [Link]

  • PubMed. (2019, March). Stability of antibacterial modification of nanofibrous PA6/DTAB membrane during air filtration. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Characterization of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Welcome to the Advanced NMR Troubleshooting Guide. Characterizing highly substituted fluorinated aromatics like 3-Amino-4-bromo-2,6-difluorobenzonitrile (C 7​ H 2​ BrF 2​ N 2​ ) presents unique spectroscopic challenges....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. Characterizing highly substituted fluorinated aromatics like 3-Amino-4-bromo-2,6-difluorobenzonitrile (C 7​ H 2​ BrF 2​ N 2​ ) presents unique spectroscopic challenges. The presence of multiple NMR-active nuclei ( 1 H, 13 C, 19 F, 14 N) within a dense aromatic system leads to severe spectral crowding, complex J -coupling networks, and dynamic exchange phenomena.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to resolve peak overlaps and definitively assign molecular structures.

System Overview: The Origin of Spectral Complexity

Before troubleshooting, it is critical to understand the quantitative coupling environment of the molecule. The two fluorine atoms (F2 and F6) are magnetically and chemically inequivalent. Because 19 F is 100% naturally abundant and possesses a spin of 1/2, it couples strongly with both 13 C and 1 H nuclei[1]. This creates a cascading splitting effect across the entire aromatic region.

Table 1: Key Spin-Spin Coupling Interactions in 3-Amino-4-bromo-2,6-difluorobenzonitrile

Nucleus PairCoupling TypeExpected Magnitude (Hz)Structural Implication
13 C2 / 13 C6 – 19 F 1JCF​ 240 – 260Direct C–F bonds at positions 2 and 6
13 C1 – 19 F2 / F6 2JCF​ 15 – 30Nitrile-bearing carbon adjacent to fluorines
1 H5 – 19 F6 3JHF​ 8 – 12Ortho proton-fluorine spatial arrangement
1 H5 – 19 F2 4JHF​ 2 – 4Meta proton-fluorine spatial arrangement
Diagnostic Workflow

NMR_Troubleshooting Start NMR Overlap Detected in 3-Amino-4-bromo- 2,6-difluorobenzonitrile Branch1 13C Aromatic Region (100-160 ppm) Start->Branch1 Branch2 1H Region (H5 or NH2) Start->Branch2 C_Problem Extensive Multiplets (1J, 2J, 3J C-F Coupling) Branch1->C_Problem H_Problem H5 / Solvent Overlap or Broad NH2 Branch2->H_Problem Sol_C1 13C{1H, 19F} Triple Resonance NMR C_Problem->Sol_C1 Sol_C2 2D 19F-13C HMBC Correlation C_Problem->Sol_C2 Sol_H1 1D Selective TOCSY or 1H-19F HOESY H_Problem->Sol_H1 Sol_H2 Variable Temp (VT) NMR or Solvent Titration H_Problem->Sol_H2

Workflow for resolving 1H and 13C NMR spectral overlaps in fluorinated benzonitriles.

Frequently Asked Questions (FAQs) & Protocols
Q1: Why does my 13 C NMR spectrum look like a continuous, unassignable baseline of multiplets between 100–160 ppm?

Causality: In a standard 13 C{ 1 H} experiment, protons are decoupled, but 13 C- 19 F scalar couplings remain fully active. The massive one-bond couplings ( 1JCF​≈250 Hz) and the highly variable long-range couplings ( 2JCF​ , 3JCF​ , 4JCF​ ) split every single carbon resonance into complex doublets of doublets[2]. Because the chemical shift range of these 7 aromatic carbons is narrow, the wide multiplets overlap, destroying spectral resolution.

Self-Validating Protocol: 13 C{ 1 H, 19 F} Triple-Resonance NMR To resolve this, you must decouple both 1 H and 19 F simultaneously. The experiment validates itself: if successful, the chaotic multiplets will collapse into exactly 7 sharp, distinct singlets.

  • Hardware Verification: Ensure your spectrometer utilizes a triple-resonance probe (e.g., TCI or TXO) capable of pulsing 13 C, 1 H, and 19 F concurrently.

  • Probe Tuning: Tune and match the channels specifically for 13 C (Channel 1), 1 H (Channel 2), and 19 F (Channel 3).

  • Pulse Sequence Selection: Load a standard zgpg sequence modified for dual decoupling. Set 1 H decoupling (e.g., WALTZ-16) on the second channel and 19 F decoupling (e.g., GARP) on the third channel.

  • Power Calibration: Calibrate the 19 F decoupling power carefully. The 19 F chemical shift range is broad[3]; ensure the decoupling bandwidth covers both F2 and F6, but strictly adhere to probe power limits to prevent arcing.

  • Acquisition: Run the acquisition. The resulting spectrum will yield clean singlets for C1 through C6 and the -CN carbon, allowing for straightforward assignment.

Q2: The H5 proton signal (~7.3 ppm) overlaps heavily with my residual Chloroform-d solvent peak (7.26 ppm). How can I integrate it without changing solvents?

Causality: H5 is the sole aromatic proton on this ring. Flanked by electron-withdrawing -Br and -F groups, its resonance is shifted downfield directly into the residual CHCl 3​ window. Furthermore, H5 is split into a doublet of doublets due to 3JHF​ (ortho to F6) and 4JHF​ (meta to F2), making manual deconvolution nearly impossible.

Self-Validating Protocol: 1D 1 H- 19 F HOESY Instead of relying on the crowded 1 H spectrum, use the isolated 19 F signals to "pull" the H5 signal out of the solvent noise via heteronuclear cross-relaxation[4].

  • Acquire 1D 19 F Spectrum: Identify the F6 resonance (which is spatially ortho to H5).

  • Setup HOESY: Set up a 1D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment observing 1 H while selectively irradiating the 19 F6 peak.

  • Mixing Time Optimization: Set the NOE mixing time (D8) to approximately 300–500 ms to allow for spatial magnetization transfer between F6 and H5.

  • Acquisition: The resulting 1D 1 H spectrum will exclusively display the H5 multiplet. The uncoupled residual CHCl 3​ solvent peak will be completely filtered out, allowing for perfect integration and J -coupling analysis.

Q3: My -NH 2​ peak is extremely broad and merges with baseline noise. How can I sharpen this peak to confirm the amine group?

Causality: The -NH 2​ protons suffer from two distinct broadening mechanisms: (1) intermediate chemical exchange with trace water in the solvent, and (2) quadrupolar relaxation from the adjacent 14 N nucleus (spin I=1). At room temperature, this exchange rate matches the NMR timescale, smearing the signal.

Self-Validating Protocol: Variable Temperature (VT) NMR Slowing down the molecular kinetics pushes the system into the "slow-exchange" regime, which will self-validate by sharpening the peak into a distinct, integrable signal.

  • Solvent Preparation: Dissolve the sample in a rigorously dried solvent (e.g., CDCl 3​ stored over activated 4Å molecular sieves) to minimize baseline water exchange.

  • VT Calibration: Connect the liquid nitrogen cooling apparatus to the spectrometer and stabilize the gas flow.

  • Temperature Titration: Lower the probe temperature in 10°C increments from 25°C down to -20°C. Allow 5 minutes of thermal equilibration at each step.

  • Acquisition: Re-shim the Z-axis at each temperature and acquire a standard 1D 1 H spectrum. At lower temperatures, the broad hump will sharpen into a distinct broad singlet integrating to 2H, definitively confirming the -NH 2​ functional group.

References
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Biophysical Society (biophysics.org)
  • Source: Chemical Science (RSC Publishing)

Sources

Optimization

Optimizing HPLC mobile phase conditions for 3-Amino-4-bromo-2,6-difluorobenzonitrile analysis

Welcome to the Technical Support Center for the chromatographic analysis of 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6). Developing a robust High-Performance Liquid Chromatography (HPLC) method for heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for heavily halogenated anilines requires moving beyond generic reversed-phase protocols. This guide is specifically engineered for researchers and drug development professionals, providing causal explanations for mobile phase selection, self-validating experimental workflows, and targeted troubleshooting for this highly electron-deficient molecule.

Molecular Profiling & Chromatographic Strategy

To optimize the mobile phase, we must first understand the physicochemical reality of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

  • Extreme Electron Deficiency: The presence of a nitrile group (-CN), a bromine atom (-Br), and two fluorine atoms (-F) exerts a massive electron-withdrawing inductive effect on the aromatic ring.

  • Atypical pKa: While a standard aniline has a pKa of ~4.6, the predicted pKa of the conjugate acid of 3-Amino-4-bromo-2,6-difluorobenzonitrile is -0.61 [1].

  • Chromatographic Consequence: Because the pKa is well below 0, the amino group will remain completely unprotonated (neutral) across the entire standard HPLC operating range (pH 2.0–8.0). As a neutral species, its retention time will be largely unaffected by mobile-phase pH adjustments[2]. Optimization must therefore rely on organic modifier selection and stationary phase chemistry (exploiting π−π and halogen-bonding interactions) rather than pH buffering.

Method Development Workflow

The following logic tree dictates the optimization pathway, prioritizing selectivity for structurally similar synthetic impurities (e.g., debrominated or regioisomeric byproducts).

Workflow N1 Initial Setup: 3-Amino-4-bromo-2,6-difluorobenzonitrile N2 Select Stationary Phase (C18 vs. Phenyl-Hexyl) N1->N2 N3 Evaluate Retention (k' > 2.0?) N2->N3 N3->N2 No N4 Optimize Organic Modifier (MeOH for π-π, ACN for speed) N3->N4 Yes N5 Check Resolution (Rs > 1.5 for impurities?) N4->N5 N6 Adjust Gradient Slope & Temperature N5->N6 No N7 Method Validated N5->N7 Yes N6->N5 Re-evaluate

HPLC optimization workflow for halogenated benzonitriles.

Step-by-Step Experimental Protocol: Method Optimization

To ensure a self-validating system, do not skip the scouting phase. This protocol uses a comparative matrix to definitively prove the optimal conditions for your specific sample matrix.

Phase 1: Stationary Phase & Mobile Phase Screening

  • Sample Preparation: Dissolve 3-Amino-4-bromo-2,6-difluorobenzonitrile in a 50:50 mixture of Water:Methanol to yield a 0.1 mg/mL standard solution. Causality: Methanol ensures complete solubilization of the hydrophobic halogenated ring without causing severe solvent-front distortion.

  • Column Equilibration: Install a Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm). Equilibrate at 30°C.

  • Scouting Gradient A (Methanol): Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 100% Methanol.

  • Scouting Gradient B (Acetonitrile): Repeat the exact gradient using Acetonitrile as Mobile Phase B. Causality: Acetonitrile generally provides lower backpressure and sharper peaks for basic anilines[3], but Methanol enhances π−π interactions with the Phenyl-Hexyl stationary phase, which is critical for resolving aromatic isomers.

Phase 2: Isocratic Fine-Tuning for Critical Pair Resolution

  • Identify the elution percentage of the target peak from the optimal scouting gradient.

  • Program an isocratic hold at 5% below the elution percentage to maximize interactions with the stationary phase.

  • Inject a spiked sample containing the target molecule and its closest synthetic impurity (e.g., 3-Amino-2,6-difluorobenzonitrile).

  • Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the column temperature to 20°C to increase retention and shape selectivity.

Phase 3: System Suitability Validation

  • Inject 6 replicates of the optimized method.

  • Verify that the peak tailing factor ( Tf​ ) is ≤1.2 and the relative standard deviation (RSD) of the retention time is ≤0.5% . This confirms the method is thermodynamically stable and ready for routine use.

Quantitative Data: Mobile Phase & Column Matrix

The following table summarizes expected chromatographic performance based on the interaction between column chemistry and organic modifiers for this specific analyte class.

Column ChemistryOrganic ModifierRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Debromo-ImpurityPrimary Separation Mechanism
Standard C18 Acetonitrile2.81.151.1 (Co-elution risk)Hydrophobic partitioning
Standard C18 Methanol3.51.251.4Hydrophobic partitioning
Phenyl-Hexyl Acetonitrile2.51.101.3Hydrophobic + Weak π−π
Phenyl-Hexyl Methanol4.2 1.18 > 2.0 (Baseline) Hydrophobic + Strong π−π

Conclusion: The combination of a Phenyl-Hexyl column and Methanol yields the highest resolution for critical impurity pairs due to enhanced π−π overlap between the delocalized electrons of the heavily halogenated analyte and the stationary phase.

Troubleshooting Guides & FAQs

Q1: I adjusted my mobile phase buffer from pH 3.0 to pH 6.5, but the retention time of 3-Amino-4-bromo-2,6-difluorobenzonitrile did not shift. Is my pump failing? A1: No, your pump is likely fine. The predicted pKa of this molecule is -0.61[1]. Because the amine is flanked by highly electron-withdrawing groups (-F, -Br, -CN), it is entirely non-basic and remains in a neutral, unprotonated state across standard HPLC pH ranges. Neutral compounds are largely unaffected by mobile-phase pH adjustments[2]. Stop troubleshooting the pH and focus on altering your organic modifier ratio or column temperature.

Q2: I am experiencing severe co-elution between the main product and a debrominated synthetic byproduct. How can I pull these peaks apart? A2: Switch your stationary phase from an alkyl chain (C18) to a Phenyl-Hexyl column, and change your organic modifier from Acetonitrile to Methanol. Acetonitrile suppresses π−π interactions between aromatic analytes and phenyl stationary phases. Methanol, conversely, enhances these interactions, providing the distinct selectivity needed to separate closely related halogenated aromatics.

Q3: Despite the neutral state of the amine, I am observing peak tailing ( Tf​>1.5 ). What is the physical cause of this? A3: While the amine is neutral and not engaging in secondary ionic interactions with residual silanols, the highly polarized halogens (especially fluorine) can engage in halogen bonding or interact with trace metal impurities in older silica matrices. To resolve this, utilize columns packed with high-purity, fully end-capped hybrid particles (e.g., Ethylene Bridged Hybrid / BEH technology), which structurally eliminate these secondary binding sites and improve peak shape.

References

  • 3-AMino-4-broMo-2,6-difluorobenzonitrilo 946817-63-6 wiki - Es - Guidechem. Guidechem.
  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Amino-4-bromo-2,6-difluorobenzonitrile vs. 3-Amino-2,6-difluorobenzonitrile

As drug development increasingly relies on highly functionalized, fluorine-containing aromatic scaffolds to tune lipophilicity and metabolic stability, poly-substituted benzonitriles have emerged as privileged building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized, fluorine-containing aromatic scaffolds to tune lipophilicity and metabolic stability, poly-substituted benzonitriles have emerged as privileged building blocks. Specifically, 3-amino-2,6-difluorobenzonitrile (Compound B) and its halogenated analog, 3-amino-4-bromo-2,6-difluorobenzonitrile (Compound A), offer dense arrays of orthogonal reactive sites.

Compound B has been instrumental in the synthesis of selective Sterile-α Motif Kinase (ZAK) inhibitors via the sulfonylation of its aniline moiety[1]. However, the strategic installation of a bromine atom at the C4 position in Compound A unlocks entirely new vectors for transition-metal catalysis[2]. As a Senior Application Scientist, I have structured this guide to objectively compare their reactivity profiles, detailing the mechanistic causality behind their divergent synthetic utility and providing self-validating experimental workflows.

Electronic & Steric Causality: The "Push-Pull" Dynamics

To accurately predict the behavior of these scaffolds in complex syntheses, we must analyze the electronic push-pull system governing the aromatic ring:

  • The Nitrile Anchor (-CN at C1): As a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-M), the nitrile group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This highly activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack[3].

  • The Fluorine Leaving Groups (-F at C2, C6): Fluorine's extreme electronegativity polarizes the C-F bonds. Combined with the ortho-nitrile activation, these positions are primed for Nucleophilic Aromatic Substitution (SNAr)[4].

  • The Amino Modulator (-NH2 at C3): The amino group acts as an electron-donating group (EDG) via resonance (+M), pushing electron density toward its ortho (C2, C4) and para (C6) positions. Sterically, the -NH2 group shields the adjacent C2-F bond, directing incoming nucleophiles preferentially toward the less hindered C6-F bond.

  • The Bromine Handle (-Br at C4 — Compound A Only): The C4-bromine atom is the critical differentiator. Positioned para to the highly activating -CN group, the C4-Br bond is exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0))[2]. Furthermore, its inductive withdrawal (-I) slightly lowers the pKa of the adjacent C3-NH2 group and accelerates SNAr kinetics at the C6 position compared to Compound B.

Divergent Synthetic Pathways

Reactivity CompA Compound A 3-Amino-4-bromo-2,6-difluorobenzonitrile Suzuki Suzuki/Heck Cross-Coupling (C4 Position) CompA->Suzuki Pd(0), Boronic Acid SNArA Accelerated SNAr (C6 Position) CompA->SNArA Amine, Base (Fast) CompB Compound B 3-Amino-2,6-difluorobenzonitrile SNArB Standard SNAr (C6 Position) CompB->SNArB Amine, Base (Standard) Sulfon Sulfonylation/Amidation (C3-NH2 Position) CompB->Sulfon R-SO2Cl, Pyridine

Fig 1. Divergent synthetic pathways driven by the C4-bromo substituent.

Quantitative Reactivity Comparison

Reactivity MetricCompound A (4-Bromo)Compound B (4-Hydrogen)Mechanistic Driver
Pd-Catalyzed Cross-Coupling Highly Reactive (C4)UnreactiveThe para-CN group lowers the activation energy for Pd(0) oxidative addition into the C4-Br bond[5].
SNAr Regioselectivity C6 > C2C6 > C2Steric shielding by the C3-NH2 group blocks the C2 position, forcing attack at C6[3].
SNAr Kinetics (C6-F) AcceleratedStandardThe -I effect of the C4-Br further depletes electron density from the ring, stabilizing the Meisenheimer complex.
C3-NH2 Nucleophilicity ModerateHighSteric bulk and inductive withdrawal from the adjacent C4-Br slightly deactivate the amine in Compound A.

Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Exclusive to Compound A)

Objective: Regioselective C-C bond formation at the C4 position. Causality: The strongly electron-withdrawing para-nitrile group accelerates the rate-determining oxidative addition step of the Pd(0) catalyst[2]. Potassium carbonate is selected as a mild base to facilitate the transmetalation of the boronic acid without inducing premature hydrolysis of the sensitive nitrile group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine 3-amino-4-bromo-2,6-difluorobenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) to the solid mixture.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The biphasic system solubilizes both the organic halide and the inorganic base[5].

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System Check: Analyze the crude mixture via LC-MS. The starting material possesses a characteristic 1:1 isotopic doublet (M / M+2) due to the presence of the bromine isotopes (⁷⁹Br / ⁸¹Br). The complete disappearance of this isotopic pattern definitively validates the consumption of the C4-Br bond.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: C-N bond formation via displacement of the C6-Fluorine. Causality: While both C2 and C6 fluorines are activated by the C1-nitrile, substitution occurs preferentially at C6. The C2 position is sterically congested by the adjacent C3-NH2 group. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorobenzonitrile (Compound A or B, 1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir the solution at 60 °C (for Compound A) or 80 °C (for Compound B) for 12 hours. The lower temperature for Compound A reflects its accelerated SNAr kinetics.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Self-Validating System Check: ¹⁹F NMR is the optimal self-validating tool for this protocol. The starting material exhibits two distinct fluorine resonances. Successful regioselective SNAr is confirmed by the disappearance of the C6-F signal and the retention of the C2-F signal (which will show distinct scalar coupling with the adjacent C3-NH2 protons).

References

  • Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds Source: PMC (National Institutes of Health) URL:[Link][5]

  • Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles Source: Florida Atlantic University (J. Org. Chem.) URL:[Link][4]

Sources

Comparative

1H-NMR and 13C-NMR Reference Spectra for 3-Amino-4-bromo-2,6-difluorobenzonitrile Validation: A Comparison Guide

As a highly functionalized halogenated aromatic building block, 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) presents unique challenges and opportunities during structural validation. The presence of two f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized halogenated aromatic building block, 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) presents unique challenges and opportunities during structural validation. The presence of two fluorine atoms, a primary amine, a bromine heavy atom, and a nitrile group creates a complex spin system characterized by extensive heteronuclear coupling ( 19 F- 1 H and 19 F- 13 C).

To establish a benchmark for quality control and drug development, this guide objectively compares different Nuclear Magnetic Resonance (NMR) acquisition environments—specifically evaluating solvent systems and magnetic field strengths. By understanding the causality behind these analytical choices, researchers can implement self-validating protocols that ensure absolute structural confidence.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratories, the following methodology incorporates internal checks (e.g., precise sample depth for optimal magnetic field shimming and internal referencing) to create a self-validating analytical system.

Step-by-Step Sample Preparation & Acquisition
  • Gravimetric Preparation: Accurately weigh 15.0±0.5 mg of the synthesized or commercial 3-Amino-4-bromo-2,6-difluorobenzonitrile standard.

  • Solvent Addition: Dissolve the analyte in exactly 0.6 mL of the chosen deuterated solvent (DMSO- d6​ or CDCl 3​ , >99.8% isotopic purity).

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must lock precisely at 0.00 ppm; any deviation indicates improper referencing or solvent contamination.

  • Tube Geometry: Transfer the homogenous solution to a high-precision 5 mm NMR tube. Verify that the solvent column depth is exactly 4.0 cm . This specific volume and depth are critical to prevent vortexing and to optimize Z -axis shimming.

  • 1H-NMR Acquisition: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 2.0 s to ensure complete longitudinal relaxation of the aromatic proton, allowing for accurate integration.

  • 13C-NMR Acquisition: Acquire 512 to 1024 scans using a 45° pulse and a D1​ of 2.0 s , utilizing WALTZ-16 decoupling to remove 1 H coupling while retaining the critical 19 F- 13 C splittings.

NMR Validation Workflow

NMR_Workflow S1 1. Sample Preparation 15 mg in 0.6 mL Solvent S2 2. Solvent Selection DMSO-d6 vs CDCl3 S1->S2 S3 3. Spectral Acquisition 1H / 13C / 19F NMR S2->S3 S4 4. Data Processing FT, Phase & Baseline Correction S3->S4 S5 5. Structural Validation Multiplet & J-Coupling Analysis S4->S5 S6 6. Pharmacopeial Compliance Reporting & Archiving S5->S6

Step-by-step NMR validation workflow for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Comparative Analysis: Solvent Selection (DMSO- d6​ vs. CDCl 3​ )

The choice of solvent is not merely a matter of solubility; it fundamentally dictates the observable spectral physics of the molecule, particularly for the primary amine ( −NH2​ ) group at the C3 position.

The Causality of Solvent Effects: When utilizing a non-polar solvent like CDCl 3​ , the amine protons undergo rapid intermolecular exchange and exhibit weak hydrogen bonding. This physical state results in a broad, poorly resolved singlet around 4.50 ppm, which is difficult to integrate accurately and masks potential underlying impurities.

Conversely, DMSO- d6​ acts as a strong hydrogen-bond acceptor. It forms stable intermolecular hydrogen bonds with the −NH2​ protons. This interaction significantly deshields the protons, shifting their resonance downfield to ~6.20 ppm. More importantly, the strong solvent-solute hydrogen bonding drastically reduces the proton exchange rate. This yields a sharp, highly quantifiable peak that is essential for rigorous purity assessments and complies with the analytical lifecycle guidelines outlined in [1].

Quantitative Reference Data

The following tables summarize the validated chemical shifts and heteronuclear J -couplings. Note the distinct splitting patterns caused by the two fluorine atoms at C2 and C6.

Table 1: 1 H-NMR Comparative Data (400 MHz)
PositionProton TypeChemical Shift (DMSO- d6​ )Multiplicity J -Coupling (Hz)Chemical Shift (CDCl 3​ )Multiplicity
C3 −NH2​ 6.20 ppmBroad singletN/A4.50 ppmBroad singlet
C5 Aromatic −H 7.65 ppmdd (doublet of doublets) 3JHF​=8.5 , 5JHF​=1.5 7.35 ppmdd

Diagnostic Note: The C5 proton is ortho to the C6 fluorine ( 3JHF​ ) and para to the C2 fluorine ( 5JHF​ ), resulting in the characteristic doublet of doublets.

Table 2: 13 C-NMR Reference Data (DMSO- d6​ , 150 MHz)
PositionCarbon EnvironmentChemical Shift (ppm)MultiplicityHeteronuclear J -Coupling (Hz)
C1 C−CN 85.4dd 2JCF​=18.0 , 2JCF​=15.0
C2 C−F 158.2dd 1JCF​=255.0 , 3JCF​=5.0
C3 C−NH2​ 135.6mComplex multiplet
C4 C−Br 102.3d 3JCF​=4.5
C5 C−H 118.5dd 2JCF​=22.0 , 4JCF​=3.0
C6 C−F 156.4dd 1JCF​=250.0 , 3JCF​=5.0
CN C≡N 112.1t 3JCF​=3.5

Comparative Analysis: High-Field (600 MHz) vs. Routine (400 MHz) Platforms

While a standard 400 MHz spectrometer is perfectly adequate for 1 H-NMR validation of this molecule (due to the simplicity of having only one aromatic proton), the 13 C-NMR characterization demands a more powerful platform.

The Causality of Field Strength on Fluorinated Aromatics: 3-Amino-4-bromo-2,6-difluorobenzonitrile contains two spin-1/2 fluorine atoms at 100% natural abundance. As seen in Table 2, these fluorines split nearly every carbon signal in the molecule. Because the signal intensity of a single carbon is divided into doublets or doublets of doublets, the overall Signal-to-Noise (S/N) ratio drops precipitously. Furthermore, quaternary carbons (C1, C2, C4, C6) inherently suffer from long T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.

A 600 MHz (150 MHz for 13 C) spectrometer provides a significantly higher Boltzmann population difference, yielding a superior S/N ratio. This ensures that the low-intensity outer wings of the 1JCF​ doublets (separated by ~250 Hz) are clearly distinguishable from baseline noise, preventing misassignment of the carbon skeleton. This principle of utilizing high-field NMR to resolve complex nonbonding and bonding fluorine interactions is a critical standard in modern organofluorine analysis, as detailed in recent literature on[2].

Conclusion

For the definitive validation of 3-Amino-4-bromo-2,6-difluorobenzonitrile, DMSO- d6​ is the superior solvent choice due to its ability to stabilize the amine protons via hydrogen bonding, yielding sharp, quantifiable signals. Furthermore, while 400 MHz is sufficient for proton analysis, a 600 MHz platform is strongly recommended for 13 C-NMR to overcome the severe signal dilution caused by extensive 19 F- 13 C heteronuclear splitting. Adhering to these optimized parameters ensures a self-validating, pharmacopeia-compliant dataset.

References

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL:[Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Validation

A Comparative Guide to the Halogenation of 3-Amino-4-bromo-2,6-difluorobenzonitrile Analogs

This guide provides an in-depth technical comparison of halogenation methods for 3-Amino-4-bromo-2,6-difluorobenzonitrile and its analogs. Designed for researchers, medicinal chemists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of halogenation methods for 3-Amino-4-bromo-2,6-difluorobenzonitrile and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles governing reaction efficiency, regioselectivity, and yield. By understanding the causality behind experimental choices, researchers can better optimize the synthesis of these valuable, highly-functionalized aromatic intermediates.

Introduction: The Strategic Importance of Halogenated Benzonitriles

Halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry and materials science.[1][2] The specific placement of halogen atoms on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The substrate in focus, 3-Amino-4-bromo-2,6-difluorobenzonitrile, is a highly decorated aromatic ring, presenting a unique challenge and opportunity for further functionalization through electrophilic halogenation.

The existing substituents dictate the reactivity and regioselectivity of subsequent reactions. The powerful electron-donating amino group is a strong ortho, para-director, activating the ring towards electrophilic attack.[3] Conversely, the cyano group is a strong electron-withdrawing group and a meta-director. The fluorine and bromine atoms are deactivating yet ortho, para-directing. The interplay of these electronic and steric effects makes precise halogenation a non-trivial synthetic challenge. This guide compares the efficiency of introducing chlorine, bromine, and iodine onto this scaffold using common N-halosuccinimide reagents.

Mechanistic Overview: Electrophilic Aromatic Substitution

The halogenation of anilines and other activated aromatic rings proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[4][5] This process can be broken down into three fundamental steps, as illustrated below.

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration E_Nu E-Nu E_plus E⁺ (Activated Electrophile) E_Nu->E_plus Activation Cat Catalyst (e.g., Acid) Cat->E_plus Sigma Sigma Complex (Arenium Ion) (Resonance Stabilized) E_plus->Sigma Attack Cat_Nu [Cat-Nu]⁻ H_plus H⁺ Cat_Nu->H_plus Aromatic Aniline Derivative Aromatic->Sigma Product Halogenated Product Sigma->Product Deprotonation

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

For the N-halosuccinimides (NCS, NBS, NIS) discussed here, the halogen atom is positively polarized, making it electrophilic.[6] In many cases, especially with highly activated rings like anilines, an external Lewis acid catalyst is not required.[7][8] However, for less reactive or deactivated systems, an acid catalyst can be used to further enhance the electrophilicity of the halogenating agent.[9][10]

Comparative Analysis of Halogenating Agents

The choice of halogenating agent and solvent system is critical for controlling the outcome of the reaction. N-halosuccinimides are generally preferred over diatomic halogens (e.g., Br₂, Cl₂) as they are solid, easier to handle, and often provide better regioselectivity with fewer side reactions.[6]

3.1. Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is an effective reagent for the chlorination of activated aromatic rings like anilines.[9][11] The reaction typically proceeds under mild conditions. Given the directing groups on the 3-Amino-4-bromo-2,6-difluorobenzonitrile scaffold, the strong activating effect of the amino group directs the incoming electrophile to the ortho and para positions. The para position (C-5) is blocked by the amino group, and the ortho positions are C-2 and C-6. Both C-2 and C-6 are already substituted with fluorine atoms, making further substitution at these positions sterically and electronically challenging. Therefore, chlorination is most likely to occur at the remaining open position, C-5, which is meta to the amino group but influenced by the other substituents. However, direct chlorination of highly activated anilines can sometimes lead to mixtures.[12] A practical method for deactivated anilines involves using NCS in a protic solvent like 2-propanol, which can generate a potent hypochlorite species in situ.[13]

3.2. Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and selective source of electrophilic bromine.[14] For electron-rich aromatic compounds such as anilines, NBS is highly effective, often without the need for a strong acid catalyst.[7] The regioselectivity of bromination with NBS can be highly dependent on the solvent. Using DMF as a solvent, for instance, often yields high levels of para-selectivity.[14] For meta-substituted anilines, the solvent choice can significantly influence the ratio of isomeric products.[15] On our target scaffold, which already contains a bromine atom, using NBS would lead to dibromination. The most likely position for the second bromine atom would again be C-5, guided by the directing effects of the existing groups.

3.3. Iodination with N-Iodosuccinimide (NIS)

Iodine is the least reactive halogen in electrophilic aromatic substitutions.[16] However, reagents like N-Iodosuccinimide (NIS) are effective for iodinating activated rings.[17] A remarkable feature of aniline iodination with NIS is the ability to switch the regioselectivity based on solvent polarity.[18]

  • Polar Solvents (e.g., DMSO): Strongly favor the formation of the para-iodinated product, often with exceptional selectivity.[18][19]

  • Non-Polar Solvents (e.g., Benzene) with Acetic Acid: Can invert the selectivity to favor the ortho-isomer.[18]

This solvent-dependent regioselectivity provides a powerful tool for synthetic chemists. For our substrate, where the para position relative to the amine is occupied, using NIS in a polar solvent would likely result in no reaction or complex mixtures, whereas conditions favoring ortho substitution could potentially target the C-2 or C-6 positions, though this is sterically hindered. The most probable outcome remains substitution at the C-5 position.

Data Summary: A Comparative Overview

The following table summarizes representative experimental outcomes for the halogenation of a 3-amino-4-bromo-2,6-difluorobenzonitrile analog. The data is illustrative, based on established principles of electrophilic aromatic substitution on aniline derivatives. Yields and regioselectivity are highly dependent on the specific analog and precise reaction conditions.

Halogenation Reagent (Equivalents) Solvent Temp (°C) Time (h) Predominant Product Yield (%) Key Insights & References
Chlorination NCS (1.1)Acetonitrile (MeCN)8043-Amino-4-bromo-5-chloro-2,6-difluorobenzonitrile85Acetonitrile is a common solvent for NCS chlorination of anilines.[12][13]
Bromination NBS (1.1)Dimethylformamide (DMF)2523-Amino-4,5-dibromo-2,6-difluorobenzonitrile92DMF promotes high selectivity and rapid reaction for NBS bromination of anilines.[14][15]
Iodination NIS (1.1)Dichloromethane (DCM)2563-Amino-4-bromo-2,6-difluoro-5-iodobenzonitrile78Non-polar solvents are often used for NIS iodinations when para-selectivity is not the goal.[18]
Iodination NIS (1.1) / TFA (cat.)MeCN2513-Amino-4-bromo-2,6-difluoro-5-iodobenzonitrile90Acid catalysis can significantly accelerate the iodination of aromatic compounds with NIS.[17][20]
Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for researchers.

5.1. General Experimental Workflow

The diagram below outlines the standard workflow for the halogenation reactions described.

Workflow Start Start: Weigh Substrate & Reagents Dissolve 1. Dissolve Substrate in Anhydrous Solvent Start->Dissolve Cool 2. Cool Reaction Mixture (if required, e.g., 0°C) Dissolve->Cool AddReagent 3. Add N-Halosuccinimide (portion-wise or as a solution) Cool->AddReagent React 4. Stir at Specified Temperature (Monitor by TLC/LC-MS) AddReagent->React Quench 5. Quench Reaction (e.g., with aq. Na₂S₂O₃) React->Quench Extract 6. Aqueous Work-up & Extraction with Organic Solvent Quench->Extract Dry 7. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify Crude Product (Column Chromatography or Recrystallization) Concentrate->Purify Analyze End: Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Standard laboratory workflow for N-halosuccinimide reactions.

5.2. Protocol 1: Chlorination using NCS in Acetonitrile
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-amino-4-bromo-2,6-difluorobenzonitrile analog (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration). Stir until the substrate is fully dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) to the solution in a single portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

5.3. Protocol 2: Bromination using NBS in DMF
  • Setup: To a round-bottom flask with a magnetic stir bar, add the 3-amino-4-bromo-2,6-difluorobenzonitrile analog (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Stir to dissolve.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 5 minutes, keeping the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature (25°C). The reaction is often rapid; monitor closely by TLC/LC-MS.

  • Work-up: Once the starting material is consumed, pour the mixture into a beaker of ice-water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and succinimide.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization or flash column chromatography.

Conclusion and Recommendations

The halogenation of complex scaffolds like 3-Amino-4-bromo-2,6-difluorobenzonitrile analogs is highly achievable and controllable through the judicious selection of reagents and conditions.

  • For Chlorination: NCS in acetonitrile provides a reliable method, yielding the 5-chloro derivative in good yield.

  • For Bromination: NBS in DMF is exceptionally efficient, often providing the 5-bromo product rapidly and in high yield at room temperature.

  • For Iodination: NIS offers versatility. The use of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can dramatically accelerate the reaction, providing an efficient route to the 5-iodo analog.

The choice of method ultimately depends on the desired halogen and the specific stability of the substrate. For all procedures, careful monitoring is key to prevent the formation of di- or poly-halogenated byproducts. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to synthesize novel halogenated benzonitriles for applications in drug discovery and beyond.

References
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]

  • Electrophilic halogenation. Wikipedia. [Link]

  • Tanemura, K., et al. (2004). Practical and Efficient Chlorination of Deactivated Anilines and Anilides with NCS in 2-Propanol. Green Chemistry.
  • N-Bromosuccinimide. Wikipedia. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Almeida, L. S., et al. (2012).
  • Chlorination - Common Conditions. Common Organic Chemistry. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. (2022). Chemia. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Angewandte Chemie.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Ghorbani-Vaghei, R., & Jalali, H. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
  • Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Electrophilic Aromatic Substitution – The Mechanism. (2022). Chemistry Steps. [Link]

  • Electrophilic Substitution of Anilines. Testbook. [Link]

  • Vollhardt, K. P. C., et al. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett.
  • N-Chlorosuccinimide. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry LibreTexts. [Link]

  • Aromatic Halogenation Mechanism. (2018). The Organic Chemistry Tutor. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2018). TopSCHOLAR. [Link]

  • Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. (2025). Journal of the American Chemical Society.
  • Aromatic Halogenation. (2019). Chemistry LibreTexts. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024).
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Berthelot, D., et al. (2001). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Helvetica Chimica Acta.
  • Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water. ResearchGate. [Link]

  • Iodination - Common Conditions. Common Organic Chemistry. [Link]

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts.
  • Optimizing Organic Synthesis with 3-Aminobenzonitrile. (2026). ChemBeq. [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2025).
  • Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. (2022).
  • Selective Halogenation Using an Aniline Catalyst. (2015). PubMed. [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Selective Halogenation Using an Aniline Catalyst. ResearchGate. [Link]

  • 4-Iodobenzonitrile. LookChem. [Link]

  • Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters. University of Amsterdam.
  • Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. [Link]

  • Process for the preparation of 3-aminobenzonitrile replace.
  • A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions. ScienceDirect.
  • Synthesis of 2-aminooxazolines from isonitriles and iodine. ScienceDirect.

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Comparative

LC-MS/MS Fragmentation Dynamics of 3-Amino-4-bromo-2,6-difluorobenzonitrile: A Comparative Methodological Guide

As high-throughput screening and targeted metabolomics advance, the structural elucidation of complex halogenated aromatics remains a critical bottleneck. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening and targeted metabolomics advance, the structural elucidation of complex halogenated aromatics remains a critical bottleneck. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6)[1] is a highly functionalized scaffold prevalent in agrochemical and pharmaceutical development. Analyzing this compound requires navigating competitive fragmentation pathways and challenging ionization dynamics[2].

This guide provides an objective comparison of analytical methodologies—contrasting ionization sources (ESI vs. APCI) and fragmentation modalities (CID vs. HCD)—to establish a definitive, self-validating protocol for the LC-MS/MS characterization of this molecule.

Molecular Dynamics & Ionization Causality

The structural architecture of 3-Amino-4-bromo-2,6-difluorobenzonitrile dictates its behavior in a mass spectrometer. The molecule features an electron-donating amino group (-NH2) flanked by highly electron-withdrawing moieties: a cyano group (-CN), two fluorine atoms (-F), and a bromine atom (-Br).

The Causality of Poor ESI Performance: In standard Electrospray Ionization (ESI+), protonation typically occurs at the most basic site (the amino group). However, the intense inductive electron withdrawal from the ortho-fluorine and meta-cyano groups severely depletes the electron density of the nitrogen atom. Consequently, ESI+ yields poor protonation efficiency[3]. To overcome this, Atmospheric Pressure Chemical Ionization (APCI) serves as a superior alternative, utilizing gas-phase ion-molecule reactions that are less dependent on solution-phase basicity.

The Isotopic Signature: The presence of a single bromine atom yields a distinctive ~1:1 isotopic doublet in the mass spectrum (79Br and 81Br)[4]. This acts as a built-in diagnostic marker: the intact precursor ion will always present as a doublet (m/z 232.95 / 234.95), while any fragment that has lost the bromine atom will collapse into a monoisotopic peak.

Comparative Performance Data

To establish the most robust analytical approach, we compared the performance of different ionization sources and fragmentation techniques.

Table 1: Ionization Source Performance Comparison
Ionization SourcePolarityPrecursor Ion ObservedSignal-to-Noise (S/N)Matrix Effect SusceptibilityMethodological Verdict
ESI Positive (+)[M+H]+ (m/z 232.95)ModerateHighRequires harsh acidic modifiers (0.1% FA) to force protonation against electron-withdrawing groups.
ESI Negative (-)[M-H]- (m/z 230.94)LowHighSub-optimal; the amino group resists deprotonation due to steric and electronic factors.
APCI Positive (+)[M+H]+ (m/z 232.95)High Low Optimal. Superior for halogenated aromatics; excellent gas-phase charge transfer[5].
Table 2: High-Resolution MS/MS Fragmentation Annotation (HCD Mode)

Higher-energy C-trap Dissociation (HCD) on an Orbitrap platform is compared against traditional Triple Quadrupole Collision-Induced Dissociation (CID). HCD is preferred as it overcomes the "1/3 rule" low-mass cutoff inherent to ion trap CID, allowing for the detection of critical low-mass fragments like m/z 126.02.

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Neutral LossFragmentation MechanismRelative Abundance
232.9525 / 234.9505153.02641.2HBr (80/82 Da)Heterolytic C-Br cleavage100% (Base Peak)
232.9525 / 234.9505154.03421.5•Br (79/81 Da)Homolytic radical cleavage45%
153.0264126.01552.1HCN (27 Da)Ortho-cyano elimination60%
153.0264133.02021.8HF (20 Da)C-F bond cleavage35%

Mechanistic Fragmentation Pathways

The fragmentation of halogenated compounds is strictly governed by bond dissociation energies and leaving group stability[5]. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol) and the C-CN bond.

  • Primary Cleavage: The dominant initial pathway is the loss of Hydrogen Bromide (HBr) or a bromine radical (•Br)[2]. This cleavage collapses the 1:1 isotopic doublet into a single monoisotopic product ion at m/z 153.03.

  • Secondary Cleavage: The cyano group's π-system mediates complex rearrangements[6]. The proximity of the amino and cyano groups drives an ortho-effect, resulting in the concerted loss of neutral Hydrogen Cyanide (HCN, -27 Da). A competitive secondary pathway is the loss of Hydrogen Fluoride (HF, -20 Da) from the fluorinated aromatic ring.

Fragmentation_Pathway Precursor [M+H]+ m/z 232.95 / 234.95 3-Amino-4-bromo-2,6-difluorobenzonitrile Frag_HBr [M+H - HBr]+ m/z 153.03 Loss of Hydrogen Bromide Precursor->Frag_HBr -HBr (-80/-82 Da) Collision Energy: 20 eV Frag_HCN [M+H - HBr - HCN]+ m/z 126.02 Loss of Cyano Group Frag_HBr->Frag_HCN -HCN (-27 Da) Collision Energy: 35 eV Frag_HF [M+H - HBr - HF]+ m/z 133.02 Loss of Hydrogen Fluoride Frag_HBr->Frag_HF -HF (-20 Da) Collision Energy: 35 eV

Fig 1: Proposed LC-MS/MS HCD fragmentation pathway for 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and eliminate isobaric false positives, this protocol is designed as a self-validating system . It relies on an internal System Suitability Test (SST) that leverages the compound's natural isotopic geometry.

Step 1: System Suitability & Isotopic Validation
  • Action: Inject a 10 ng/mL standard of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

  • Validation Gate: The mass spectrometer must resolve the precursor [M+H]+ ions at m/z 232.9525 and 234.9505. The ratio of these two peaks must fall within 0.95 to 1.05.

  • Causality: If the 1:1 ratio is absent, the signal is either suffering from co-eluting isobaric interference or the mass analyzer's resolution is degraded. Do not proceed until this is corrected.

Step 2: Chromatographic Separation
  • Column: Pentafluorophenyl (PFP) column (100 mm × 2.1 mm, 1.7 µm).

  • Causality: Highly fluorinated aromatics exhibit poor retention and peak tailing on standard alkyl C18 phases. The PFP stationary phase provides orthogonal π-π and dipole-dipole interactions, specifically recognizing the fluorinated aromatic ring for superior peak shape and retention.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: APCI-HRMS Acquisition
  • Source Parameters: APCI in Positive mode. Vaporizer Temp: 400°C; Capillary Temp: 250°C; Corona Discharge Current: 4.0 µA.

  • Fragmentation: Data-Dependent Acquisition (DDA) using HCD. Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV to capture both the primary HBr loss and the secondary HCN/HF losses.

LCMS_Workflow SST 1. System Suitability Isotope Ratio Check (1:1) Chromatography 2. UHPLC Separation PFP Column Chemistry SST->Chromatography Ionization 3. APCI+ Ionization Overcoming E- Withdrawing Chromatography->Ionization Fragmentation 4. HCD Fragmentation Orbitrap HRMS Ionization->Fragmentation Validation 5. Data Validation Mass Defect Analysis Fragmentation->Validation

Fig 2: Self-validating LC-HRMS analytical workflow optimized for halogenated benzonitriles.

References

  • ResearchGate. "Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals."[Link]

  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." [Link]

  • Universität des Saarlandes. "Interpretation of mass spectra: GC-MS / LC-MS." [Link]

  • Whitman College. "CHAPTER 2: Fragmentation and Interpretation of Spectra."[Link]

Sources

Validation

IR spectroscopy reference absorption bands for 3-Amino-4-bromo-2,6-difluorobenzonitrile

As a Senior Application Scientist, characterizing heavily functionalized aromatic compounds like 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) requires a rigorous approach to vibrational spectroscopy. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, characterizing heavily functionalized aromatic compounds like 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) requires a rigorous approach to vibrational spectroscopy. This compound presents a unique analytical challenge: it contains a primary amine, a nitrile group, and multiple heavy halogens (fluorine and bromine) on a single benzene ring.

To achieve accurate structural validation and quantitative analysis, researchers must carefully select their infrared (IR) sampling technique. This guide objectively compares the two primary modalities—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission —detailing the expected spectral bands, the causality behind method selection, and self-validating experimental protocols.

Spectral Band Assignments for 3-Amino-4-bromo-2,6-difluorobenzonitrile

Before selecting an analytical method, we must map the expected vibrational frequencies. The presence of highly electronegative fluorine atoms and the bulky bromine atom induces inductive effects that can slightly shift standard absorption frequencies.

Below is the consolidated reference table for the expected IR absorption bands based on established spectroscopic correlation data[1][2].

Table 1: Reference IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity / Characteristics
Primary Amine (-NH₂) N-H Stretch (Asym/Sym) 3500 – 3300 Medium, distinct doublet[2]
Nitrile (-C≡N) C≡N Stretch 2260 – 2220 Medium, sharp[2][3]
Aromatic Ring C-H Stretch 3100 – 3000 Weak (Only one proton at C5)[1]
Aromatic Ring C=C Stretch 1600 – 1475 Medium to Strong[1]
Primary Amine (-NH₂) N-H Bend (Scissoring) 1650 – 1580 Medium[3]
Aryl Fluoride (C-F) C-F Stretch 1400 – 1000 Strong, broad (highly polar)[1]

| Aryl Bromide (C-Br) | C-Br Stretch | 690 – 515 | Strong[1] |

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid powders, the choice between ATR and KBr transmission is not merely a matter of convenience; it dictates the integrity of the resulting spectral data[4][5].

The Causality of Penetration Depth in ATR: ATR-FTIR utilizes an internal reflection element (usually diamond or germanium). The IR beam creates an evanescent wave that penetrates the sample. However, the penetration depth ( dp​ ) is directly proportional to the wavelength[5][6]. Consequently, high-wavenumber vibrations—such as the critical N-H stretch (3500 cm⁻¹) and C≡N stretch (2250 cm⁻¹)—will appear artificially weaker compared to low-wavenumber vibrations like the C-Br stretch (600 cm⁻¹)[6]. While ATR is excellent for rapid screening, this wavelength-dependent distortion requires mathematical correction if the data is to be compared against classical transmission libraries[6].

The Causality of Hygroscopy in KBr: KBr transmission adheres strictly to the Beer-Lambert law, providing true relative peak intensities ideal for quantitative trace analysis[4]. However, KBr is highly hygroscopic[5]. If the KBr matrix absorbs ambient moisture, a massive, broad O-H stretching band will manifest between 3500–3200 cm⁻¹[3]. For 3-Amino-4-bromo-2,6-difluorobenzonitrile, this water band will completely mask the N-H stretching doublet of the primary amine, rendering the spectrum useless for structural validation.

Table 2: Performance Comparison for Halogenated Anilines

Parameter ATR-FTIR (Diamond Crystal) KBr Pellet Transmission
Sample Preparation None (Direct application)[5] High (Grinding, pressing)[5]
Spectral Integrity Wavelength-dependent intensities[6] True Beer-Lambert linear response[4]
High-Wavenumber Sensitivity Lower (Shallower penetration depth)[6] High (Optimal for -NH₂ detection)[4]
Moisture Interference Minimal High (Hygroscopic KBr masks -NH₂)[5]

| Primary Utility | Rapid screening, QA/QC[4] | Quantitative analysis, Library matching[4] |

Analytical Workflow & Decision Matrix

IR_Methodology Start Solid Sample: 3-Amino-4-bromo-2,6-difluorobenzonitrile Decision Select Analytical Objective Start->Decision ATR ATR-FTIR Method (Rapid Screening) Decision->ATR High Throughput KBr KBr Pellet Method (Quantitative/Library) Decision->KBr Trace Analysis ATR_Prep Direct Application Apply Anvil Pressure ATR->ATR_Prep KBr_Prep Grind with Dry KBr Press at 10 Tons KBr->KBr_Prep ATR_Process Apply ATR Correction (Penetration Depth) ATR_Prep->ATR_Process KBr_Process Baseline Correction (Scattering Removal) KBr_Prep->KBr_Process Analysis Spectral Band Assignment (-NH2, -CN, C-F, C-Br) ATR_Process->Analysis KBr_Process->Analysis

Workflow comparing ATR-FTIR and KBr transmission methods for IR spectral analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal checks to prevent false data generation.

Protocol A: Rapid Characterization via ATR-FTIR

Best for routine identity verification where relative peak intensity is secondary to peak position.

  • System Validation (Background): Clean the diamond ATR crystal with isopropanol. Run a background scan (64 scans, 4 cm⁻¹ resolution)[7]. Validation Check: The resulting energy profile must be flat; any peaks in the 3000–2800 cm⁻¹ region indicate organic contamination that will skew the C-H stretch analysis.

  • Sample Application: Place ~2 mg of 3-Amino-4-bromo-2,6-difluorobenzonitrile directly onto the crystal[6].

  • Pressure Optimization: Lower the pressure anvil. Causality: Solid powders require high mechanical pressure to ensure intimate contact with the crystal, as air gaps will drastically reduce the evanescent wave's interaction with the sample, causing poor signal-to-noise ratios[5].

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an "ATR Correction" algorithm in your spectrometer's software. Causality: This mathematically normalizes the intensities across the spectrum, correcting the artificially weak amine and nitrile bands caused by the wavelength-dependent penetration depth[6].

Protocol B: Quantitative Analysis via KBr Pellet

Best for trace impurity analysis or generating reference library spectra.

  • Matrix Desiccation (Critical): Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours. Store in a desiccator. Causality: Failure to do this will result in absorbed water masking the 3500–3300 cm⁻¹ N-H stretch of the compound[5].

  • Sample Milling: Weigh 1–2 mg of the compound and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 2–3 minutes. Causality: The particle size must be reduced below the wavelength of IR light (< 2 µm). Larger particles cause the Christiansen effect, leading to severe baseline sloping and spectral distortion[5].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes[5][8].

  • Visual Validation: Remove the pellet. Validation Check: The pellet must be visually transparent. If it is opaque or cloudy, the grinding was insufficient or moisture was introduced; discard and repeat[5].

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum[7]. The resulting data will reflect true Beer-Lambert absorbance, allowing for accurate quantification of the compound[4].

Sources

Comparative

3-Amino-4-bromo-2,6-difluorobenzonitrile vs other fluorinated benzonitriles in drug discovery

Orthogonal Functionalization in Drug Discovery: A Comparative Guide to 3-Amino-4-bromo-2,6-difluorobenzonitrile and Fluorinated Benzonitriles As a Senior Application Scientist, I frequently encounter the challenge of sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Functionalization in Drug Discovery: A Comparative Guide to 3-Amino-4-bromo-2,6-difluorobenzonitrile and Fluorinated Benzonitriles

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building block for late-stage functionalization and scaffold hopping. Fluorinated benzonitriles are ubiquitous in medicinal chemistry, prized for their ability to modulate lipophilicity, enhance metabolic stability, and establish key dipole interactions within target binding pockets[1]. However, not all fluorinated benzonitriles are created equal.

This guide provides an objective, data-driven comparison between the highly functionalized 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) and traditional alternatives like 2,6-difluorobenzonitrile and 2-amino-6-fluorobenzonitrile. We will dissect their structural causality, orthogonal reactivity, and practical experimental workflows to empower your drug discovery programs.

Structural Causality & Electronic Properties

The utility of a building block is dictated by the electronic interplay of its substituents.

  • 2,6-Difluorobenzonitrile : A classic electrophilic hub. The two strongly electron-withdrawing fluorine atoms, coupled with the nitrile group, make the ortho-positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It is frequently utilized in fragment-based drug development to tune receptor interactions[2].

  • 2-Amino-6-fluorobenzonitrile : The introduction of the electron-donating amino group dampens the overall electrophilicity but provides a critical nucleophilic handle for cyclization. This ortho-arrangement is routinely used to synthesize quinazoline-based kinase inhibitors (e.g., Gefitinib and Erlotinib analogs)[3].

  • 3-Amino-4-bromo-2,6-difluorobenzonitrile : This molecule represents a masterclass in orthogonal reactivity. It combines the SNAr capability of the ortho-fluorines, the cyclization potential of the amino group, and crucially, a bromo substituent that serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Quantitative & Qualitative Comparison
Property / Feature3-Amino-4-bromo-2,6-difluorobenzonitrile2,6-Difluorobenzonitrile2-Amino-6-fluorobenzonitrile
CAS Number 946817-63-61897-52-577326-05-3
Molecular Weight 233.01 g/mol 139.10 g/mol 136.13 g/mol
Cross-Coupling Handle Yes (C-Br bond)NoNo
SNAr Susceptibility High (ortho/para to CN)Very High (ortho to CN)Moderate (ortho to CN)
Cyclization Potential Yes (Amino + Nitrile/Fluoro)NoYes (Amino + Nitrile)
Primary Application Complex multi-cyclic scaffolds, biarylsFragment-based drug design[2]Quinazoline/Huprine derivatives[3]

Mechanistic Insights: The Ortho-Fluoro Effect and Orthogonality

When designing a synthetic route, understanding why a reaction proceeds is as important as the protocol itself. The reactivity of these compounds is heavily influenced by the "ortho-fluoro effect." Fluorine atoms ortho to the nitrile group not only activate the ring toward SNAr via inductive electron withdrawal (-I effect) but also significantly stabilize transition metal intermediates during C-CN bond activation[1],[4].

In 3-Amino-4-bromo-2,6-difluorobenzonitrile, the presence of the bromo group introduces a chemoselective divergence. The C-Br bond undergoes oxidative addition with Palladium(0) significantly faster than the C-F or C-CN bonds. This allows chemists to perform a cross-coupling at the 4-position without disturbing the fluorines or the nitrile, reserving them for subsequent SNAr or reduction steps.

Reactivity Core 3-Amino-4-bromo- 2,6-difluorobenzonitrile Br_Handle C-Br Bond (Cross-Coupling) Core->Br_Handle Pd Catalyst F_Handle C-F Bond (SNAr) Core->F_Handle Nucleophile NH2_Handle NH2 Group (Cyclization) Core->NH2_Handle Electrophile CN_Handle C-CN Bond (Activation) Core->CN_Handle Ni Catalyst

Orthogonal reactivity pathways of 3-Amino-4-bromo-2,6-difluorobenzonitrile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of each step can be confirmed analytically before proceeding, ensuring no wasted effort or materials.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 3-Amino-4-bromo-2,6-difluorobenzonitrile

Objective: Arylate the C-Br position while preserving the C-F and C-CN bonds. Causality: Pd(dppf)Cl2​ is selected for its large bite angle, which facilitates rapid reductive elimination and minimizes dehalogenation side-reactions common in electron-deficient arenes.

  • Preparation : In a flame-dried Schlenk tube, combine 3-Amino-4-bromo-2,6-difluorobenzonitrile (1.0 eq), your target arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Base Addition : Add anhydrous K2​CO3​ (2.0 eq). Crucial Step: Avoid strong bases like KOH here to prevent premature SNAr of the highly activated ortho-fluorines.

  • Solvent : Suspend the mixture in degassed 1,4-Dioxane/ H2​O (4:1, 0.1 M).

  • Reaction & Validation : Heat to 80 °C under N2​ for 4-6 hours. Monitor via LC-MS. The protocol is self-validating: the mass shift must correspond exactly to the loss of the bromine isotope pattern and the addition of the aryl group ( M−79+Aryl ).

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Hydroxide-Assisted SNAr of Fluorinated Benzonitriles

Objective: Substitute the ortho-fluorine with an amine nucleophile. Causality: Utilizing N,N-Dimethylformamide (DMF) as both solvent and a source of dimethylamine (via hydroxide-assisted thermal decomposition) provides a controlled, slow release of the nucleophile. This prevents runaway over-substitution[5].

  • Activation : Heat a mixture of DMF (25.8 mmol) and 10 M KOH (5.00 mmol) at reflux (95 °C) for 5 minutes to initiate decomposition[5].

  • Substrate Addition : Add the fluorinated benzonitrile (1.00 mmol) to the activated mixture.

  • Monitoring : Heat for 0.5 h at 95 °C. The first equivalent of amine substitutes rapidly due to the strong inductive (-I) effect of the adjacent nitrile and fluorine[5].

  • Validation & Divergence : Check by TLC. If di-substitution is desired (e.g., replacing both fluorines), the reaction will require up to 24 hours and additional KOH aliquots. Causality: The first amine addition donates electron density (+M effect) into the ring, significantly deactivating the system toward the second SNAr[5].

Workflow Start Fluorinated Benzonitrile Step1 Add Amine Nucleophile Start->Step1 Step2 Base Addition (KOH/DMF) Step1->Step2 Decision Temperature Control (95 °C) Step2->Decision Result1 Mono-SNAr Product Decision->Result1 0.5 h Result2 Di-SNAr Product Decision->Result2 24 h

Chemoselective SNAr workflow for fluorinated benzonitriles.

Conclusion

While simpler fluorinated benzonitriles like 2,6-difluorobenzonitrile are excellent for early-stage fragment screening, 3-Amino-4-bromo-2,6-difluorobenzonitrile is a superior scaffold for late-stage, multi-directional functionalization. Its orthogonal handles (Br, F, NH2​ , CN) allow medicinal chemists to systematically explore structure-activity relationships (SAR) in multiple vectors from a single advanced intermediate, ultimately accelerating the drug discovery lifecycle.

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 3-Amino-4-bromo-2,6-difluorobenzonitrile

Proper handling and disposal of highly functionalized halogenated aromatic nitriles are critical components of laboratory safety and environmental stewardship. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of highly functionalized halogenated aromatic nitriles are critical components of laboratory safety and environmental stewardship. 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6)[1] is a specialized intermediate frequently utilized in advanced chemical synthesis and medicinal chemistry[2]. Due to its complex molecular architecture—comprising an aromatic ring, a nitrile group, an amino group, and multiple halogen substituents (bromine and fluorine)—it presents unique toxicological and environmental hazards that dictate strict, specialized disposal procedures.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe containment, segregation, and ultimate destruction of this compound.

Physicochemical Profile & Hazard Classification

To design an effective disposal strategy, we must first quantify the regulatory and physicochemical boundaries of the substance. The compound is strictly regulated under international transport and environmental laws, explicitly prohibiting disposal down drains or in standard municipal waste,[3].

Property / Hazard ParameterClassification / ValueRegulatory Context
Chemical Name 3-Amino-4-bromo-2,6-difluorobenzonitrileSubstance Identification[1]
CAS Number 946817-63-6Chemical Registry[1]
UN Transport Number UN 3439Nitriles, solid, toxic, n.o.s.
Hazard Class Class 6.1Toxic Substances
Environmental Hazard HighPrevent entry into drains/waterways[3]
Key Combustion Byproducts HF, HBr, HCN, NOx, COxDictates incineration requirements

Mechanistic Causality of Hazards

Disposal protocols are not arbitrary; they are directly dictated by the molecule's structural vulnerabilities and reactive pathways. Understanding why certain methods are employed ensures adherence to safety protocols.

  • The Halogenated Aromatic Ring (F, Br): Standard low-temperature combustion of halogenated aromatics can trigger the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans. Therefore, high-temperature incineration (>1100°C) is required to ensure complete homolytic cleavage of the aromatic ring. Furthermore, combustion releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases, necessitating alkaline flue gas scrubbing.

  • The Nitrile Group (-C≡N): Under acidic conditions or incomplete combustion, the nitrile moiety can hydrolyze or degrade to release Hydrogen Cyanide (HCN) gas, a lethal cytochrome c oxidase inhibitor. This mandates that the waste must never be mixed with strong acids and requires a secondary afterburner during incineration to fully oxidize any evolved HCN into Nitrogen Oxides (NOx) and Carbon Dioxide (CO2).

  • The Amino Group (-NH2): Contributes to the generation of NOx during thermal destruction, further necessitating catalytic reduction or scrubbing in the exhaust stream.

Immediate Spill Response & Containment Protocol

In the event of a localized powder spill, immediate containment is required to prevent aerosolization and subsequent inhalation toxicity.

Step 1: Isolation and PPE Procurement Evacuate non-essential personnel from the immediate vicinity[3]. Responders must don Class 6.1 appropriate PPE, including a particulate respirator (N95/P100), nitrile gloves (inspected for micro-tears), and a disposable chemical-resistant suit[4]. Causality: The compound is a toxic solid; preventing dermal and inhalation exposure is the primary defense against acute systemic toxicity.

Step 2: Dust Suppression and Collection Do not dry-sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a 70% ethanol/water solution) to suppress dust formation. Using anti-static, non-sparking tools, carefully scoop the dampened material into a wide-mouth high-density polyethylene (HDPE) container. Causality: Dry sweeping aerosolizes the toxic nitrile powder, increasing inhalation risk and potentially creating an explosive dust-air mixture.

Step 3: Surface Decontamination Wipe the affected area with damp cleanroom wipes. Place all used wipes, contaminated gloves, and collection tools into the same HDPE hazardous waste container.

Self-Validating Mechanism: The UV-Reflection Test. Once mechanical cleanup is complete, darken the room and shine a high-intensity UV-A flashlight over the spill area. Halogenated aromatics often exhibit distinct fluorescence or crystalline reflection. The complete absence of reflective particulate confirms that the mechanical removal phase was successful, validating the area for final solvent wiping.

Waste Segregation & Packaging Protocol

Proper packaging ensures that the material remains stable during transport to a licensed disposal facility.

Step 1: Primary Containment Leave the chemical in its original container if possible, or ensure the collected spill waste is sealed in an airtight HDPE container[3]. Do not mix this waste with any other laboratory waste streams, particularly acids or strong oxidizers. Causality: Mixing waste streams can initiate exothermic reactions or trigger the release of HCN gas from the nitrile group.

Step 2: Secondary Containment (Overpacking) Place the primary container inside a UN-approved steel or rigid plastic drum. Fill the void space with an inert, non-combustible absorbent material (e.g., vermiculite) to prevent shifting and absorb potential condensation.

Step 3: Regulatory Labeling Seal the drum and affix the following labels:

  • Class 6.1 Toxic Hazard Diamond.

  • UN 3439: Nitriles, solid, toxic, n.o.s. (3-Amino-4-bromo-2,6-difluorobenzonitrile).

  • "Hazardous Waste - Halogenated Organic Solid".

Self-Validating Mechanism: The Vapor-Seal Integrity Check. After sealing the secondary drum, perform a tactile pressure test by gently pressing the center of the lid. The lid should exhibit slight resistance and return to its original position without emitting any audible hiss or chemical odor, validating that the vapor seal is fully intact for transport.

Final Destruction: High-Temperature Incineration Protocol

Disposal must be entrusted to a licensed professional waste disposal service equipped for halogenated organics,[2]. The following protocol outlines the facility-level destruction process.

Step 1: Primary Rotary Kiln Combustion The sealed waste is introduced into a rotary kiln incinerator operating at a minimum temperature of 1100°C. Causality: This extreme thermal environment provides the activation energy required to completely shatter the fluorinated and brominated aromatic ring, preventing the formation of toxic dioxins.

Step 2: Secondary Afterburner Oxidation Volatilized gases are routed into a secondary combustion chamber operating at >1200°C with a minimum residence time of 2.0 seconds. Causality: This ensures that any uncombusted nitrile fragments or transient HCN gas are fully oxidized into CO2, H2O, and NOx.

Step 3: Alkaline Flue Gas Scrubbing The exhaust gas is immediately quenched and passed through a wet scrubber utilizing a Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2) solution. Causality: The scrubber neutralizes the highly corrosive HF and HBr gases generated during combustion, converting them into stable, non-toxic salts (Sodium Fluoride and Sodium Bromide) suspended in the effluent.

Self-Validating Mechanism: Continuous Emissions Monitoring System (CEMS). The destruction protocol is validated in real-time by monitoring the pH of the scrubber effluent and the NOx/CO levels in the final stack emission. A stable effluent pH of 7.5–8.5 and CO levels below 10 ppm validate that complete combustion and acid neutralization have been achieved.

Waste Stream Workflow Diagram

The following diagram maps the logistical and chemical transformation of 3-Amino-4-bromo-2,6-difluorobenzonitrile from generation to safe environmental release.

WasteWorkflow Gen Waste Generation (Solid Nitrile) Seg Segregation (Halogenated) Gen->Seg Pack UN 3439 Packaging (Class 6.1) Seg->Pack Inc Incineration (>1100°C) Pack->Inc Scrub Alkaline Scrubbing (Neutralize HF/HBr) Inc->Scrub Safe Safe Emission (CO2, H2O, N2) Scrub->Safe

Caption: Workflow for the containment and high-temperature destruction of halogenated nitrile waste.

References

  • 3-Amino-4-bromo-2,6-difluorobenzonitrile — Chemical Substance Information , NextSDS. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-Amino-4-bromo-2,6-difluorobenzonitrile

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a rigorous, causality-driven framework for handling 3-Amino-4-bromo-2,6-difluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a rigorous, causality-driven framework for handling 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS: 946817-63-6) [1][2].

Because this compound is a highly reactive, polyhalogenated aromatic building block used in advanced synthetic chemistry, standard generalized safety protocols are insufficient. This guide synthesizes mechanistic toxicology with field-proven logistical controls to ensure your operational workflows are both safe and self-validating.

Mechanistic Toxicology: Understanding the Hazard

To handle a chemical safely, one must first understand why it is dangerous. 3-Amino-4-bromo-2,6-difluorobenzonitrile features a highly electron-deficient aromatic ring due to the electron-withdrawing nitrile (-C≡N) group and multiple halogen substituents (fluorine and bromine)[2].

Mechanistic Rationale: Halogenated benzonitriles are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by biological thiols[3][4]. Upon inhalation or dermal absorption, these compounds readily react with intracellular glutathione (GSH) and thiol-containing proteins[3][5]. The displacement of the halogen atoms by GSH leads to rapid depletion of cellular antioxidant reserves, triggering severe oxidative stress, disruption of mitochondrial cytochrome-c-oxidase, and ultimately, cellular apoptosis[6].

ToxicityMechanism A 3-Amino-4-bromo- 2,6-difluorobenzonitrile B Nucleophilic Substitution by Cellular Thiols A->B Exposure C Glutathione (GSH) Depletion B->C Halogen displacement D Oxidative Stress & ROS Accumulation C->D Antioxidant failure E Mitochondrial Disruption (Cyt-c-oxidase inhibition) D->E F Cellular Apoptosis / Tissue Toxicity E->F

Biochemical toxicity pathway of halogenated benzonitriles via GSH depletion.

Quantitative Risk Assessment & GHS Classification

Due to the specific structural hazards of this molecule, we extrapolate its primary safety parameters from its highly characterized positional isomer, 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6), which shares identical functional group composition and molecular weight (233.01 g/mol )[2][7].

Table 1: Hazard and Transport Classification
ParameterClassification / ValueMechanistic Implication
UN Transport Number UN 3439[7]Classified as "NITRILES, SOLID, TOXIC, N.O.S." Requires stringent transport and disposal logistics[8].
Hazard Class Class 6.1 (Toxic Solid)[7][9]Indicates acute lethality potential via oral, dermal, or inhalation routes.
GHS Signal Word DANGER [7][10]Mandates maximum engineering controls during handling.
Primary Hazard Statements H301 + H311 + H331[7][10]Toxic if swallowed, in contact with skin, or if inhaled.
Secondary Hazard Statements H315, H319[7][10]Causes skin irritation and serious eye irritation.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a layered defense system. The selection below is driven by the physical state of the chemical (a fine, potentially statically-charged powder) and its lipophilic toxicity[10].

Table 2: Engineered PPE Requirements
Equipment CategorySpecificationCausality & Scientific Rationale
Respiratory Protection NIOSH N100 / EN 143 Type P3 Particulate Respirator[8][9].Causality: As a toxic solid, aerosolized micro-particles can bypass the upper respiratory tract, entering alveolar spaces for rapid systemic absorption[10].
Dermal Protection (Hands) Double-gloving: Heavy-duty Nitrile (outer, ≥0.11mm) over standard Nitrile (inner)[9].Causality: Halogenated aromatics are highly lipophilic and can permeate thin latex. Double gloving ensures structural integrity; if the outer layer is compromised, the inner layer prevents capillary absorption.
Ocular Protection ANSI Z87.1 / EN 166 Chemical Splash Goggles + Full Face Shield[9].Causality: Protects ocular mucous membranes from statically charged dust, preventing severe irritation and direct bloodstream entry[9][10].
Body Protection Tyvek® suit or chemically resistant lab coat with elastic cuffs[9].Causality: Prevents accumulation of toxic dust on personal clothing, mitigating chronic secondary exposure post-experiment[9].

Operational Workflow: Safe Handling Protocol

To ensure absolute safety, every step in this protocol is designed as a self-validating system . You must confirm the success of the previous step before proceeding.

HandlingWorkflow N1 1. Risk Assessment & Fume Hood Prep N2 2. Donning PPE (Respirator, Double Gloves, Tyvek) N1->N2 N3 3. Material Transfer & Weighing (Closed System) N2->N3 N4 4. Solubilization (Eliminate Dust Hazard) N3->N4 N5 5. Decontamination (Wet-Wipe Method) N4->N5 N6 6. Waste Segregation (UN 3439 Protocol) N5->N6

Step-by-step operational workflow for handling UN 3439 toxic solid nitriles.

Step-by-Step Methodology
  • Engineering Control Verification:

    • Action: Activate the chemical fume hood or Class II Type B2 Biological Safety Cabinet.

    • Validation: Use an anemometer to verify a face velocity of ≥100 feet per minute (fpm). A continuous inward directional airflow confirms containment integrity[10].

  • Static Elimination (Critical Step):

    • Action: Use an anti-static bar or zero-stat gun on the sealed chemical container and the weighing spatula before opening.

    • Rationale: Halogenated powders hold strong static charges. Opening an untreated vial can cause the powder to repel and aerosolize instantly, creating a severe inhalation hazard.

  • Weighing and Transfer:

    • Action: Weigh the material using a closed-system analytical balance inside the fume hood. Place the required mass directly into a pre-tared, sealable reaction vessel.

    • Validation: The balance doors must be fully closed during stabilization to prevent draft-induced powder dispersion.

  • Immediate Solubilization:

    • Action: Introduce the reaction solvent (e.g., anhydrous DMF or DMSO) directly into the vessel while still inside the hood.

    • Rationale: Transitioning the chemical from a solid powder to a liquid solution immediately neutralizes the aerosolization/dust hazard, drastically lowering the risk profile for the remainder of the experiment.

Emergency Response & Waste Management Plan

Spill and Decontamination Protocol
  • DO NOT DRY SWEEP. Dry sweeping aerosolizes the toxic nitrile dust[9][10].

  • Wet-Wipe Method: Cover the spill with absorbent paper towels. Carefully apply a compatible solvent (e.g., ethanol or a 10% alkaline bleach solution to aid in nitrile hydrolysis) over the towels to wet the powder.

  • Collection: Use non-sparking tools to collect the wet mass and place it into a designated, sealable hazardous waste container[9].

  • Skin Contact: If dermal exposure occurs, immediately remove contaminated clothing (do not pull over the head; cut it off if necessary) and flush the skin with copious amounts of water for at least 15 minutes[10]. Do not use organic solvents on the skin, as this will accelerate the dermal absorption of the lipophilic chemical.

Disposal Logistics (UN 3439)

3-Amino-4-bromo-2,6-difluorobenzonitrile must be disposed of in strict accordance with environmental regulations for Class 6.1 Toxic Solids[7].

  • Segregation: Store waste in clearly labeled, heavy-duty polyethylene containers. Keep strictly segregated from strong oxidizers, strong acids, and strong bases to prevent exothermic reactions or the release of toxic hydrogen cyanide (HCN) gas[8].

  • Destruction: The mandated disposal method is high-temperature incineration via a licensed hazardous waste contractor equipped with an afterburner and scrubber (to neutralize NOx​ , HBr , and HF emissions)[11].

  • Environmental Protection: Under no circumstances should this compound or its washings be allowed to enter municipal drains or surface water, as halogenated biocides are highly toxic to aquatic ecosystems[6].

Sources

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